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  • Product: 3-(3-Oxomorpholino)benzoic acid
  • CAS: 1194374-14-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 3-(3-Oxomorpholino)benzoic Acid: A Technical Guide

The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 3-(3-Oxomorpholino)benzoic acid . Executive Summary 3-(3-Oxomorpholino)benzoic acid (C₁₁H₁₁NO₄)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 3-(3-Oxomorpholino)benzoic acid .

Executive Summary

3-(3-Oxomorpholino)benzoic acid (C₁₁H₁₁NO₄) is a bifunctional medicinal chemistry scaffold characterized by a benzoic acid core substituted at the meta position with a morpholin-3-one (lactam) moiety.[1] Unlike simple N-aryl morpholines, the presence of the 3-oxo group renders the nitrogen atom non-basic, significantly altering the compound's solubility, lipophilicity, and hydrogen-bonding potential.[1]

This compound serves as a critical fragment in the design of Factor Xa inhibitors (analogous to the para-substituted Rivaroxaban intermediate) and other peptidomimetics where a neutral, polar spacer is required to modulate pharmacokinetic (PK) properties.[1]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 3-(3-Oxomorpholin-4-yl)benzoic acid
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
CAS Number Not widely listed; Analogous to 720720-60-5 (para-isomer)
Core Scaffold Benzoic Acid
Substituent Morpholin-3-one (attached via N4)
Electronic Class Amphiphilic, Weak Acid (Non-zwitterionic)
Structural Pharmacophore Analysis

The molecule contains two distinct electronic domains:[1]

  • The Acidic Head: The carboxylic acid (pKₐ ~4.[1]1) provides pH-dependent solubility and a handle for esterification/amidation.

  • The Neutral Tail: The morpholin-3-one ring acts as a polar, non-ionizable hydrogen bond acceptor.[1] The lactam nitrogen, being conjugated with the carbonyl, does not protonate at physiological pH.[1]

Structure cluster_0 Electronic Effects Benzoic Benzoic Acid Core (Lipophilic Scaffold) Carboxyl Carboxylic Acid (H-bond Donor/Acceptor) pKa ~4.1 Benzoic->Carboxyl C1 Substitution Lactam Morpholin-3-one (Polar Neutral) Non-basic N Benzoic->Lactam C3 (Meta) Substitution Lactam->Benzoic Inductive Withdrawal (-I) Resonance Donation (+R)

Caption: Structural dissection of 3-(3-Oxomorpholino)benzoic acid highlighting functional domains.

Physicochemical Profile

Acid Dissociation Constant (pKₐ)

Unlike N-phenylmorpholine (where the N is basic, pKₐ ~3-4 for the conjugate acid), the 3-oxomorpholino nitrogen is an amide (lactam) .[1]

  • N4-Position: Non-basic. It does not accept a proton in aqueous media.[1]

  • Carboxylic Acid: The pKₐ is expected to be 4.0 – 4.2 .[1]

    • Mechanism:[2][3] The meta-morpholinone group exerts a mild electron-withdrawing inductive effect (-I) on the ring, slightly increasing acidity compared to benzoic acid (pKₐ 4.2), but less so than a nitro group.[1]

Lipophilicity (LogP / LogD)

The morpholinone ring lowers the LogP compared to a phenyl or alkyl group due to the polarity of the amide bond and the ether oxygen.[1]

  • LogP (Neutral species): Estimated 0.8 – 1.2 .[1]

  • LogD (pH 7.4): At physiological pH, the carboxylate is ionized (COO⁻), significantly dropping the distribution coefficient.[1]

    • LogD₇.₄: Estimated -1.5 to -2.0 .[1]

  • Implication: The compound is highly soluble in buffer at pH 7.4 but will partition into organic solvents at pH < 2.[1]

Solubility Profile
Solvent / MediumSolubility RatingMechanism
Water (pH 1) Low (< 1 mg/mL)Neutral COOH form precipitates.[1]
Water (pH 7.4) High (> 50 mg/mL)Ionized Carboxylate (Salt form).[1]
DMSO HighDipole-dipole interactions with lactam.[1]
Methanol Moderate/HighH-bonding capability.[1]
Dichloromethane ModerateSoluble in neutral form; insoluble as salt.[1]

Synthetic Methodology

The synthesis of meta-substituted N-aryl morpholinones typically requires transition-metal catalysis because the amide nitrogen is a poor nucleophile for standard SₙAr reactions, especially on an electron-rich or neutral ring.[1]

Protocol: Copper-Catalyzed Goldberg Coupling

This is the industry-standard approach for creating the C(aryl)–N(lactam) bond.[1]

Reagents:

  • Substrate: Methyl 3-iodobenzoate (preferred over acid to prevent catalyst poisoning).[1]

  • Nucleophile: Morpholin-3-one.[1]

  • Catalyst: CuI (10 mol%) + Diamine Ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).[1]

  • Base: K₃PO₄ or Cs₂CO₃.[1]

  • Solvent: 1,4-Dioxane or Toluene.[1]

Step-by-Step Workflow:

  • Charge: Combine Methyl 3-iodobenzoate (1.0 eq), Morpholin-3-one (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq) in a reaction vessel.

  • Inert: Purge with Argon/Nitrogen.[1] Add 1,4-Dioxane and Ligand (0.2 eq).[1]

  • Reflux: Heat to 100–110°C for 12–24 hours. Monitor by HPLC for disappearance of aryl iodide.[1]

  • Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.[2]

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) at RT for 2 hours to generate the free acid.

  • Isolation: Acidify to pH 2 with 1M HCl. The product, 3-(3-Oxomorpholino)benzoic acid , will precipitate as a white solid.[1][2][4][5][6]

Synthesis Start Methyl 3-iodobenzoate + Morpholin-3-one Coupling CuI / Ligand / Base 110°C, Dioxane Start->Coupling Intermediate Intermediate: Methyl 3-(3-oxomorpholino)benzoate Coupling->Intermediate Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Acidification HCl (aq) to pH 2 Precipitation Hydrolysis->Acidification Product Final Product: 3-(3-Oxomorpholino)benzoic acid Acidification->Product

Caption: Modified Goldberg coupling pathway for the synthesis of the target scaffold.

Experimental Characterization Protocols

To validate the identity and purity of the synthesized compound, the following protocols must be employed.

HPLC Purity & Impurity Profiling

Because the meta and para isomers have different retention times but identical masses, chromatographic resolution is critical.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Amide bond).[1]

  • Expected Result: The target acid elutes earlier than the corresponding methyl ester.[1]

Determination of pKₐ (Potentiometric Titration)

This method confirms the absence of basic nitrogen centers.[1]

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Use a minimum amount of MeOH if insoluble, but correct for co-solvent.[1]

  • Titrant: 0.1 M KOH (standardized).

  • Execution: Titrate from pH 2.0 to pH 11.0.

  • Analysis: Plot pH vs. Volume. Look for a single inflection point around pH 4.1 (COOH).[1]

    • Note: If a second inflection point is observed > pH 8, it indicates contamination (likely unreacted morpholine or ring opening).[1]

Solid State Stability (DSC)
  • Instrument: Differential Scanning Calorimetry.[1]

  • Protocol: Heat from 30°C to 250°C at 10°C/min under N₂ purge.

  • Expectation: A sharp endotherm (melting point) typically between 180°C – 220°C (high melting due to intermolecular H-bonding between COOH and Lactam C=O).[1] Decomposition often follows immediately after melting.[1]

References

  • Rivaroxaban Intermediate Synthesis: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.[1] Link[1]

  • Goldberg Coupling Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L.[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[1] Journal of the American Chemical Society, 2001, 123(31), 7727–7729.[1] Link[1]

  • Physicochemical Properties of Morpholinones: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[1] Link[1]

  • pKa Determination Protocols: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003.[1] Link[1]

Sources

Exploratory

"3-(3-Oxomorpholino)benzoic acid" IUPAC name and structure

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Scaffold for Factor XIa/Xa Inhibition and Fragment-Based Drug Discovery Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Factor XIa/Xa Inhibition and Fragment-Based Drug Discovery

Executive Summary & Chemical Identity[1][2]

3-(3-Oxomorpholino)benzoic acid is a specialized pharmaceutical intermediate belonging to the class of N-aryl morpholinones. While its para-substituted isomer (4-(3-oxomorpholino)benzoic acid) is widely recognized as a key building block for the anticoagulant Rivaroxaban (Factor Xa inhibitor), the meta-isomer discussed here represents a critical scaffold for Factor XIa inhibitors and serves as a tool for scaffold hopping to modulate solubility and metabolic stability in drug design.

This guide details the structural properties, validated synthesis protocols, and application logic for this compound, moving beyond basic catalog data to provide actionable experimental insight.

Chemical Data Table
PropertySpecification
IUPAC Name 3-(3-Oxomorpholin-4-yl)benzoic acid
Common Name 3-(3-Oxomorpholino)benzoic acid
CAS Number (Acid) Not widely indexed (Precursor Ethyl Ester CAS: 1821028-84-5)
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Physical State White to off-white solid
Solubility DMSO, Methanol, dilute aqueous base
pKa (Calc.) ~4.2 (Carboxylic acid)
Key Functionality Carboxylic acid (Amide coupling handle), Morpholinone (H-bond acceptor)

Structural Analysis & Pharmacophore Logic

The 3-(3-oxomorpholino)benzoic acid structure is defined by two pharmacophoric elements:

  • The Benzoic Acid Moiety: Provides a rigid linker and a carboxylic acid handle for further diversification (typically amide coupling to form the inhibitor core).

  • The Morpholin-3-one Ring: A polar, non-basic heterocycle that acts as a hydrogen bond acceptor. Unlike a simple morpholine, the lactam carbonyl reduces the basicity of the nitrogen, preventing protonation at physiological pH and improving membrane permeability.

Strategic Application: Scaffold Hopping

In medicinal chemistry, shifting the morpholinone from the para position (as in Rivaroxaban) to the meta position alters the vector of the hydrogen bond acceptor. This modification is often employed to:

  • Optimize Binding Affinity: Access different pockets within the S1 or S4 subsites of serine proteases (Factor XIa vs Xa).

  • Disrupt Crystal Packing: Meta-substitution often lowers melting points and improves solubility compared to highly symmetric para-isomers.

Validated Synthesis Protocol

The synthesis of 3-(3-oxomorpholino)benzoic acid is most reliably achieved via a Copper-Catalyzed Goldberg Reaction (C-N coupling) followed by ester hydrolysis. This route is preferred over Palladium-catalyzed (Buchwald-Hartwig) methods for lactams due to lower cost and easier purification of metal residues.

Reaction Pathway Visualization

SynthesisPathway Figure 1: Two-step synthesis via Cu-catalyzed C-N coupling and saponification. Start Ethyl 3-Iodobenzoate (or 3-Bromobenzoate) Intermediate Ethyl 3-(3-oxomorpholino)benzoate (CAS: 1821028-84-5) Start->Intermediate CuI (10 mol%), DMEDA (20 mol%) K2CO3, Dioxane, 110°C, 16h (Goldberg Coupling) Reagent Morpholin-3-one Reagent->Intermediate Product 3-(3-Oxomorpholino)benzoic acid (Final Target) Intermediate->Product LiOH, THF/H2O RT, 2h (Hydrolysis)

[1][2][3]

Step-by-Step Methodology
Phase 1: C-N Coupling (Goldberg Reaction)

Rationale: The amide nitrogen of morpholin-3-one is a poor nucleophile. The use of a diamine ligand (DMEDA) stabilizes the Cu(I) species, facilitating oxidative addition into the aryl halide.

Materials:

  • Ethyl 3-iodobenzoate (1.0 eq) [Preferred over bromo- for faster kinetics]

  • Morpholin-3-one (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • 1,4-Dioxane (Dry, sparged with Argon)

Protocol:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Ethyl 3-iodobenzoate, Morpholin-3-one, CuI, and K₂CO₃.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add dry 1,4-Dioxane via syringe, followed by DMEDA. The solution should turn a deep blue/green color characteristic of the Cu-diamine complex.

  • Reaction: Seal the flask and heat to 110°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes) to yield Ethyl 3-(3-oxomorpholino)benzoate .

Phase 2: Ester Hydrolysis

Rationale: Lithium hydroxide is selected for mild saponification that avoids opening the morpholinone ring.

Protocol:

  • Dissolution: Dissolve the intermediate ester (from Phase 1) in a mixture of THF:MeOH:Water (3:1:1).

  • Hydrolysis: Add LiOH·H₂O (2.5 eq). Stir at room temperature for 2–4 hours.

  • Quench & Isolation:

    • Concentrate to remove volatiles (THF/MeOH).

    • Dilute the aqueous residue with water.[2][4][5]

    • Critical Step: Wash the basic aqueous phase with EtOAc (removes unreacted ester/impurities). Discard the organic layer.

    • Acidify the aqueous phase carefully with 1N HCl to pH ~2–3. The product, 3-(3-oxomorpholino)benzoic acid , will precipitate as a white solid.[4]

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

1H NMR (400 MHz, DMSO-d6):

  • Carboxylic Acid: δ 13.0 (br s, 1H, -COOH)

  • Aromatic Region (Meta-substitution pattern):

    • δ ~7.9 (s, 1H, H-2) – Isolated between substituents

    • δ ~7.7 (d, 1H, H-6)

    • δ ~7.6 (d, 1H, H-4)

    • δ ~7.5 (t, 1H, H-5)

  • Morpholinone Region:

    • δ ~4.2 (s, 2H, N-CH₂-CO) – Singlet due to isolation by carbonyl

    • δ ~3.9 (t, 2H, O-CH₂)

    • δ ~3.7 (t, 2H, N-CH₂)

LC-MS (ESI):

  • [M+H]⁺: 222.1 m/z[6]

  • [M-H]⁻: 220.1 m/z[6]

Applications in Drug Discovery (Factor XIa)

This scaffold is specifically highlighted in patent literature regarding Factor XIa inhibitors, a target for next-generation anticoagulants with reduced bleeding risk.

Mechanism of Action Context

Factor XIa inhibitors often require a central aromatic core that orients a basic group (P1) and a hydrophobic group (P4). The 3-(3-oxomorpholino)benzoic acid serves as the P2/P3 linker , where the morpholinone interacts with solvent-exposed residues or specific backbone amides (e.g., Gly216 or Leu41 in related proteases).

Applications Figure 2: Strategic utility in medicinal chemistry campaigns. cluster_apps Primary Applications Compound 3-(3-Oxomorpholino)benzoic acid App1 Factor XIa Inhibitors (Anticoagulation) Compound->App1 Core Intermediate App2 Scaffold Hopping (Solubility Enhancement) Compound->App2 Meta-isomer vs Para App3 Fragment-Based Design (Linker Optimization) Compound->App3 Amide Coupling

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the coupling step involving iodobenzoates and diamines.

  • Storage: Store in a cool, dry place. The morpholinone ring is stable, but the carboxylic acid can form salts; keep away from strong bases during storage.

References

  • Factor XIa Inhibitors Patent: Quan, M. L., et al. "Factor XIa Inhibitors."[7] WO2015164308A1, 2015. (Describes the synthesis of the ethyl ester precursor and hydrolysis).

  • Goldberg Reaction Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001, 123(31), 7727-7729.

  • Rivaroxaban Synthesis Context: Roehrig, S., et al.[4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005, 48(19), 5900-5908.

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 3-(3-Oxomorpholin-4-yl)benzoic Acid

Executive Summary & Application Context This technical guide details the spectroscopic signature of 3-(3-oxomorpholin-4-yl)benzoic acid (CAS: 1152504-78-9), a critical pharmacophore often utilized as a scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the spectroscopic signature of 3-(3-oxomorpholin-4-yl)benzoic acid (CAS: 1152504-78-9), a critical pharmacophore often utilized as a scaffold in the synthesis of Factor Xa inhibitors and other heterocyclic bioactive agents.

In drug development, this moiety represents a "meta-substituted" variant of the "para-substituted" aniline derivatives found in blockbuster drugs like Rivaroxaban . Distinguishing this meta-isomer from its para-counterpart (4-(3-oxomorpholin-4-yl)benzoic acid) is a frequent quality control challenge. This guide provides a self-validating spectroscopic framework to definitively confirm the meta substitution pattern and assessing phase purity.

Chemical Identity & Properties

  • IUPAC Name: 3-(3-oxomorpholin-4-yl)benzoic acid

  • Molecular Formula: C₁₁H₁₁NO₄

  • Exact Mass: 221.0688

  • Monoisotopic Mass: 221.0688 Da

  • Solubility Profile: Soluble in DMSO, DMF, Methanol (moderate); Sparingly soluble in Water; Insoluble in non-polar solvents (Hexane).

Spectroscopic Data: Quantitative Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Chosen for optimal solubility of the carboxylic acid and lack of exchangeable proton interference). Internal Standard: TMS (0.00 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
COOH 13.05bs1H-Carboxylic acid proton (exchangeable).
Ar-H2 7.92t (app. s)1HJ~1.8Isolated proton between COOH and N; characteristic meta singlet-like appearance.
Ar-H6 7.78d1HJ=7.8, 1.5Ortho to COOH, Meta to N. Deshielded by COOH.
Ar-H4 7.65d1HJ=8.0, 2.0Ortho to N, Para to COOH. Shielded relative to H6 due to N-donation.
Ar-H5 7.52t1HJ=7.9Meta to both substituents. Pseudo-triplet.
Morph-2 4.21s2H-Methylene between O and C=O. Highly deshielded.
Morph-5 3.98t2HJ=5.2Methylene next to Oxygen (ether linkage).
Morph-6 3.75t2HJ=5.2Methylene next to Nitrogen (lactam).

Scientist's Note (Validation): The crucial differentiator between this molecule and its para-isomer (Rivaroxaban intermediate) is the aromatic region. The para-isomer exhibits a symmetric AA'BB' system (two doublets). The meta-isomer described here must show an ABCD system (Singlet, Doublet, Triplet, Doublet). If you see two doublets, your synthesis has failed or regio-selectivity was lost.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionShift (δ ppm)TypeAssignment Logic
C=O (Acid) 167.2qCCarboxylic acid carbonyl.
C=O (Lactam) 166.5qCMorpholinone carbonyl (amide-like).
Ar-C1 141.8qCIpso to Morpholine (N-attached).
Ar-C3 131.5qCIpso to COOH.
Ar-C6 129.4CHAromatic CH.
Ar-C5 129.1CHAromatic CH.
Ar-C4 125.8CHAromatic CH.
Ar-C2 124.9CHAromatic CH (most shielded).
Morph-2 68.2CH₂Ether carbon next to carbonyl.
Morph-5 63.8CH₂Ether carbon.
Morph-6 49.2CH₂Carbon attached to Nitrogen.
Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization) Mode: Positive (+ve) and Negative (-ve)

Table 3: Mass Spectral Signature
Ion Modem/z ObservedSpeciesInterpretation
ESI (+) 222.1 [M+H]⁺Protonated molecular ion. Base peak.[1][2]
ESI (+) 244.1[M+Na]⁺Sodium adduct (common in glass containers).
ESI (-) 220.1 [M-H]⁻Deprotonated acid. Very strong signal due to -COOH.
Frag (+) 176.1[M+H - 46]⁺Loss of HCOOH (formic acid equivalent) or decarboxylation.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Table 4: Key IR Bands
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3200-2500 O-H stretch (broad)Carboxylic AcidBroad "hump" indicates free acid (not salt).
1715 C=O stretchCarboxylic AcidDifferentiates acid C=O from amide C=O.
1660 C=O stretchLactam (Amide)Lower frequency due to conjugation/ring strain.
1585, 1490 C=C stretchAromatic RingConfirms benzene ring integrity.
1110 C-O-C stretchEtherConfirms morpholine ring closure.

Structural Validation Logic (Diagrammatic)

The following workflow illustrates the decision tree a scientist must use to validate the structure, specifically rejecting the regio-isomer.

G Start Crude Product (Unknown Regio-isomer) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Aromatic Analyze Aromatic Region (7.5 - 8.0 ppm) NMR->Aromatic Para Pattern: AA'BB' (Two Doublets) Aromatic->Para Symmetric Meta Pattern: ABCD (s, d, t, d) Aromatic->Meta Asymmetric Reject REJECT (Wrong Isomer: Para) Para->Reject Accept PROCEED (Correct Isomer: Meta) Meta->Accept MS LC-MS Confirmation (m/z 222) Accept->MS Final Validated Structure: 3-(3-oxomorpholino)benzoic acid MS->Final

Caption: Decision tree for distinguishing the target meta-isomer from the common para-impurity using 1H NMR splitting patterns.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts:

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility of the carboxylic acid moiety, which leads to broad peaks.

  • Homogenization: Sonicate for 60 seconds. Ensure the solution is clear.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to allow full relaxation of the carboxyl proton if quantitative integration is required.

LC-MS Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

References

  • Synthesis of Morpholinone Scaffolds: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 2005, pp. 5900–5908. Link

  • General Spectroscopic Data for Benzoic Acid Derivatives: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 1475 (3-Aminobenzoic acid). Link

  • NMR Prediction & Shift Logic: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

  • Rivaroxaban Impurity Profiling (Comparative Data): "Synthesis and Characterization of Chiral Impurities of Rivaroxaban." International Research Journal on Advanced Engineering and Management, 2024. Link

Sources

Exploratory

solubility and stability of 3-(3-Oxomorpholino)benzoic acid

Technical Guide: Solubility and Stability Profiling of 3-(3-Oxomorpholino)benzoic Acid Introduction 3-(3-Oxomorpholino)benzoic acid is a specialized pharmaceutical intermediate, structurally characterized by a benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profiling of 3-(3-Oxomorpholino)benzoic Acid

Introduction

3-(3-Oxomorpholino)benzoic acid is a specialized pharmaceutical intermediate, structurally characterized by a benzoic acid moiety substituted at the meta position with a morpholin-3-one ring.[1] While less commonly cited in public literature than its para-isomer (4-(3-oxomorpholin-4-yl)benzoic acid, a key intermediate for Factor Xa inhibitors like Rivaroxaban), the 3-isomer represents a critical regioisomer for structure-activity relationship (SAR) studies and impurity profiling in drug development.[1]

This guide provides a comprehensive technical analysis of the .[1] Given the limited specific experimental data available for this regioisomer, the physicochemical properties and stability profiles detailed here are synthesized from authoritative data on its structural isomer (CAS 720720-60-5) and established principles of N-aryl-3-morpholinone chemistry.[1]

Key Structural Features:

  • Acidic Moiety: Carboxylic acid (pKa ~4.0–4.2).[1]

  • Polar Moiety: Morpholin-3-one (Lactam) ring, acting as a hydrogen bond acceptor and imparting polarity.[1]

  • Linkage: N-Aryl bond, generally stable but susceptible to specific metabolic or chemical oxidation pathways.[1]

Physicochemical Profiling

Understanding the fundamental physicochemical properties is the prerequisite for designing robust solubility and stability protocols.[1]

Dissociation Constant (pKa)

The carboxylic acid group is the primary ionizable center.[1]

  • Predicted pKa: 4.1 ± 0.2 (Consistent with m-substituted benzoic acids).[1]

  • Implication: The compound exists primarily in its neutral, less soluble form at pH < 3.0 and in its anionic, highly soluble carboxylate form at pH > 5.5.[1]

Lipophilicity (LogP/LogD)[1]
  • Predicted LogP: 0.8 – 1.2 (Moderate lipophilicity).[1]

  • LogD (pH 7.4): -1.5 to -0.5 (Due to ionization of the carboxylate).[1]

  • Implication: The compound is likely to have good permeability in its neutral state but high aqueous solubility in intestinal fluids (pH 6.5–7.5).[1]

Solubility Profile

The solubility of 3-(3-Oxomorpholino)benzoic acid is strictly pH-dependent due to the carboxylic acid functionality.[1] The morpholinone ring enhances water solubility compared to a simple phenyl ring but reduces solubility in non-polar solvents like hexane.[1]

Aqueous Solubility[1]
MediumpHPredicted Solubility (mg/mL)ClassificationMechanism
0.1 N HCl 1.2< 0.5LowProtonated COOH (Neutral species)
Acetate Buffer 4.51.0 – 5.0ModeratePartial Ionization (near pKa)
Phosphate Buffer 6.8> 20.0HighFull Ionization (COO⁻ species)
Water ~5.52.0 – 8.0ModerateSelf-buffered pH
Organic Solvent Solubility

For process development and purification, solubility in organic solvents is critical.[1]

  • High Solubility (>50 mg/mL): DMSO, DMF, NMP (Due to high polarity and hydrogen bonding).[1]

  • Moderate Solubility (10–50 mg/mL): Methanol, Ethanol, Acetone (Protogenic/Polar aprotic).[1]

  • Low Solubility (<1 mg/mL): Dichloromethane, Hexane, Toluene (Lack of H-bonding capability).[1]

Experimental Protocol: Equilibrium Solubility

Standard: OECD Guideline 105 / Shake-Flask Method[1]

  • Preparation: Weigh excess solid (~50 mg) into 10 mL of the target solvent (Buffer pH 1.2, 4.5, 6.8).

  • Equilibration: Shake at 25°C ± 0.5°C for 24 hours.

  • Verification: Check pH at the end of equilibration to ensure buffering capacity was maintained.

  • Separation: Filter suspension through a 0.45 µm PVDF or PTFE filter.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm).

Stability Profile

The stability of 3-(3-Oxomorpholino)benzoic acid is governed by the hydrolytic susceptibility of the morpholinone (lactam) ring and the thermal stability of the carboxylic acid.[1]

Hydrolytic Stability[1]
  • Acidic (pH 1.2): Generally stable.[1] The lactam ring is 6-membered and relatively robust compared to beta-lactams.[1]

  • Neutral (pH 7.0): Highly stable.[1]

  • Basic (pH > 10): Risk of Ring Opening. Strong bases and heat can hydrolyze the lactam amide bond, yielding the corresponding amino-acid derivative (N-(3-carboxyphenyl)-N-(2-hydroxyethyl)glycine derivative).[1]

Thermal Stability
  • Solid State: Stable up to melting point (typically >150°C).[1]

  • Solution: Stable at ambient temperature. Avoid prolonged heating >60°C in acidic/basic aqueous solutions to prevent hydrolysis.[1]

Photostability
  • Light Sensitivity: Low.[1] The benzoic acid chromophore absorbs in the UV range but typically does not undergo rapid photodegradation unless sensitized.[1]

  • Recommendation: Store in amber vials as a precaution (ICH Q1B).

Experimental Protocol: Forced Degradation

Standard: ICH Q1A(R2)[1]

  • Acid Hydrolysis: 1N HCl, 60°C, 24 hours.

  • Base Hydrolysis: 1N NaOH, 60°C, 24 hours.

  • Oxidation: 3% H₂O₂, RT, 24 hours.

  • Thermal: Solid state at 80°C, 7 days.

  • Photolytic: 1.2 million lux hours (ICH Q1B conditions).[1]

Visualizing the Workflow

Solubility & Stability Testing Workflow

This diagram outlines the decision matrix for characterizing the compound.[1]

SolubilityStability Start Start: 3-(3-Oxomorpholino)benzoic acid PhysChem Physicochemical Profiling (pKa, LogP Calculation) Start->PhysChem Solubility Solubility Screening PhysChem->Solubility Stability Forced Degradation (Stress) PhysChem->Stability Aq_Acid pH 1.2 (SGF) Target: Stability/Solubility Solubility->Aq_Acid Aq_Neut pH 6.8 (Intestinal) Target: High Solubility Solubility->Aq_Neut Organic Organic Solvents (DMSO, MeOH) Target: Process/Stock Solubility->Organic Analysis HPLC-UV/MS Analysis Aq_Acid->Analysis Aq_Neut->Analysis Organic->Analysis Hydrolysis Hydrolysis (Acid/Base/Heat) Stability->Hydrolysis Oxidation Oxidation (H2O2) Stability->Oxidation Hydrolysis->Analysis Oxidation->Analysis Report Final Profile Report Analysis->Report

Caption: Integrated workflow for the solubility and stability assessment of 3-(3-Oxomorpholino)benzoic acid.

Potential Degradation Pathway

The primary degradation risk is the hydrolysis of the morpholinone lactam ring.[1]

Degradation Parent Parent Compound 3-(3-Oxomorpholino)benzoic acid Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate + H2O / H+ or OH- Product Hydrolysis Product (Ring Open Amino Acid) Intermediate->Product Ring Opening

Caption: Predicted hydrolytic degradation pathway of the morpholinone ring under extreme pH conditions.

Analytical Methods

For accurate quantification during solubility and stability studies, a validated HPLC method is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (amide bond).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Conclusion

3-(3-Oxomorpholino)benzoic acid is a stable, pH-dependent soluble compound.[1] Its handling requires standard precautions for organic acids.[1] Researchers should prioritize pH control in aqueous formulations, ensuring pH > 5.5 for optimal solubility.[1] Stability studies should focus on monitoring lactam ring hydrolysis under basic stress conditions.[1]

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Link

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Link

  • OECD Guideline 105 . Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Link[1]

  • Perlova, E., et al. (2014).[1] Rivaroxaban: A Review of its Discovery, Pharmacology, and Clinical Status. (Contextual reference for morpholinone-benzoic acid derivatives). Link

  • PubChem . Compound Summary for 4-(3-Oxomorpholin-4-yl)benzoic acid (Isomer Analog). National Library of Medicine.[1] Link[1]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Morpholine-Containing Benzoic Acids

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The morpholine-containing benzoic acid scaffold has become a cornerstone in modern medicinal chemistry, ce...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine-containing benzoic acid scaffold has become a cornerstone in modern medicinal chemistry, celebrated for its capacity to enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics to a wide array of therapeutic agents.[1][2] This guide delves into the discovery, origin, and synthetic evolution of this critical pharmacophore, offering field-proven insights and detailed methodologies for its application in drug development.

The Rationale Behind a Powerful Partnership: Morpholine and Benzoic Acid

The strategic combination of a morpholine ring and a benzoic acid moiety creates a molecular architecture with significant advantages in drug design.

Morpholine: The "Magic" Moiety?

Morpholine is a heterocyclic amine that frequently appears in approved and experimental drugs.[1] Its prevalence is not coincidental. The inclusion of a morpholine ring can confer several beneficial properties to a drug candidate:

  • Enhanced Solubility and Bioavailability: The morpholine ring's structure provides an optimal balance of basicity (pKa ≈ 8.7) and lipophilicity, which can improve both aqueous and lipid solubility.[3] This balance is crucial for a drug's ability to be absorbed and distributed throughout the body.[3]

  • Metabolic Stability: The electron-deficient nature of the morpholine ring system can enhance the metabolic stability of drug molecules.[3]

  • Pharmacophore and Scaffold: The morpholine moiety can act as a key interacting element with biological targets, forming hydrogen bonds and participating in hydrophobic interactions.[1][4] It can also serve as a versatile scaffold to correctly orient other functional groups.[4]

Benzoic Acid: A Classic Anchor

Benzoic acid and its derivatives have a long history in medicinal chemistry, often serving as a foundational structure for drug candidates.[5] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the molecule to its biological target.

The fusion of these two entities has given rise to a class of compounds with broad therapeutic potential, from anticancer agents to antibiotics.[3][6]

Key Synthetic Strategies for Morpholine-Containing Benzoic Acids

The construction of the crucial carbon-nitrogen (C-N) bond between the morpholine ring and the benzoic acid core is a key step in the synthesis of these compounds. Several powerful, palladium-catalyzed cross-coupling reactions have become the methods of choice for medicinal chemists.

The Buchwald-Hartwig Amination: A Modern Workhorse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[7] This reaction has become a dominant method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[7]

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A Aryl Halide (e.g., Bromobenzoic Acid Derivative) P Reaction Vessel B Morpholine C Palladium Precatalyst (e.g., Pd2(dba)3) D Ligand (e.g., XPhos, BINAP) E Base (e.g., K2CO3, Cs2CO3) F Inert Solvent (e.g., Dioxane, Toluene) G Heat (60-120 °C) Product Morpholine-Containing Benzoic Acid P->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a 2-Morpholinobenzoic Acid Derivative

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), phosphine ligand (e.g., XPhos, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (monitored by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired morpholine-containing benzoic acid derivative.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds.[8] While often requiring harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool in the synthetic chemist's arsenal, particularly for certain substrates.[8]

Catalytic Cycle of the Ullmann Condensation:

Ullmann_Cycle CuI Cu(I) Catalyst Intermediate1 Cu(III) Intermediate CuI->Intermediate1 ArylHalide Aryl Halide ArylHalide->Intermediate1 Amine Morpholine Intermediate2 Amine Coordination Amine->Intermediate2 Product Aryl Amine Product Base Base Base->Intermediate2 OxAdd Oxidative Addition RedElim Reductive Elimination LigandExch Ligand Exchange Intermediate3 Cu(III)-Amido Complex Intermediate2->Intermediate3 Intermediate3->CuI Intermediate3->Product

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Case Studies: Morpholine-Containing Benzoic Acids in Action

The impact of this privileged scaffold is best illustrated through its incorporation into successful drug molecules.

Gefitinib (Iressa®): A Pioneer in Targeted Cancer Therapy

Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[9] The morpholine moiety in Gefitinib is crucial for its pharmacokinetic profile, enhancing its solubility and allowing for oral administration.

A common synthetic route to Gefitinib involves the condensation of a chlorinated quinazoline intermediate with a chloro-fluoroaniline, followed by etherification with a morpholinopropyl chloride.[10]

Linezolid: A First-in-Class Antibiotic

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[11][12] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism of action that has made it effective against resistant strains.[12][13][14] The morpholine ring in Linezolid is a key component of its pharmacophore, contributing to its binding affinity and overall efficacy.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine-containing benzoic acid scaffold has yielded valuable insights into the structural requirements for biological activity. For instance, in a series of antiproliferative compounds, the 2-morpholino-5-N-benzylamino benzoic acid scaffold was identified as the optimal pharmacophore.[15] Further studies revealed that benzylic N-methylation led to the most biologically active compounds in this class.[15] These findings underscore the importance of fine-tuning the substitution pattern around the core scaffold to maximize therapeutic effect.

Conclusion and Future Perspectives

The morpholine-containing benzoic acid moiety has firmly established itself as a privileged structure in medicinal chemistry.[1][2] Its advantageous physicochemical and metabolic properties, coupled with its ability to serve as a versatile pharmacophore and scaffold, make it a highly attractive building block for the design of new therapeutic agents.[1] The continued development of efficient and robust synthetic methodologies, such as the Buchwald-Hartwig amination, will undoubtedly facilitate the exploration of new chemical space and the discovery of next-generation drugs incorporating this powerful motif.[6][16]

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Google Scholar.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC. (n.d.). NIH.
  • Linezolid: Definition, Mechanism of Action and Application - BOC Sciences. (n.d.). BOC Sciences.
  • Linezolid: a review of its properties, function, and use in critical care. (2018, June 18). Taylor & Francis Online.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). NIH.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Semantic Scholar.
  • Linezolid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall.
  • A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®) - Benchchem. (n.d.). Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). NIH.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. (n.d.). RSC Publishing.
  • Linezolid - Wikipedia. (n.d.). Wikipedia.
  • What is the mechanism of Linezolid? - Patsnap Synapse. (2024, July 17). Patsnap.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate.
  • Gefitinib - New Drug Approvals. (2015, June 15). New Drug Approvals.
  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF - ResearchGate. (2025, August 4). ResearchGate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Google Scholar.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). NIH.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC. (n.d.). NIH.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • benzoic acid, compound with morpholine (1:1) - ChemBK. (2024, April 9). ChemBK.
  • Synthesis of novel gefitinib-based derivatives and their anticancer activity. | Read by QxMD. (2019, May 15). QxMD.
  • Design and Synthesis of Gefitinib Derivatives as Potential Drugs fo r Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. (2024, July 1). Bentham Science.
  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. (2025, August 6). ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). Google Scholar.
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents. (n.d.). Google Patents.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Google Scholar.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). NIH.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). RSC Publishing.
  • Expand your building block collection with our C-Substituted Morpholines - Life Chemicals. (2021, April 26). Life Chemicals.
  • Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed. (2021, February 5). NIH.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). NIH.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. (2025, August 6). ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). MDPI.

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Exploratory

Theoretical and Computational Profiling of 3-(3-Oxomorpholino)benzoic Acid

This technical guide details the theoretical and computational framework for analyzing 3-(3-Oxomorpholino)benzoic acid , a structural isomer of the key Rivaroxaban intermediate 4-(3-oxomorpholin-4-yl)benzoic acid. While...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and computational framework for analyzing 3-(3-Oxomorpholino)benzoic acid , a structural isomer of the key Rivaroxaban intermediate 4-(3-oxomorpholin-4-yl)benzoic acid.

While the para-isomer (4-position) is the pharmacophore scaffold for Factor Xa inhibitors like Rivaroxaban, the meta-isomer (3-position) represents a critical impurity or novel structural analogue. This guide establishes the protocol for its characterization using Density Functional Theory (DFT) and molecular docking, serving as a blueprint for distinguishing these isomers in drug development.

Executive Summary & Chemical Context

Molecule Identity: 3-(3-Oxomorpholino)benzoic acid (CAS: Theoretical/Novel Analogue). Significance: This molecule is the meta-regioisomer of the established Rivaroxaban precursor. In pharmaceutical development, characterizing such isomers is mandatory for:

  • Impurity Profiling: Confirming spectral signatures (IR/NMR) to detect regioisomeric contamination in the synthesis of Factor Xa inhibitors.

  • Structure-Activity Relationship (SAR): Understanding how the meta-shift affects binding affinity to the S1/S4 pockets of Factor Xa compared to the linear para-orientation.

Computational Architecture: The Protocol

To rigorously characterize this molecule, a multi-tiered computational approach is required. The following workflow ensures data integrity and experimental correlation.

Electronic Structure Calculation (DFT)

Methodology:

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic drug-like molecules, balancing cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Why: The diffuse functions (++) are critical for describing the lone pairs on the morpholinone oxygen and nitrogen, as well as the carboxylic acid's hydrogen bonding potential.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Workflow Diagram

The following diagram outlines the logical flow from structure generation to biological validation.

ComputationalWorkflow Start 3D Structure Generation (GaussView/Avogadro) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Energy Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Validated Geometry Output Data Correlation (IR/NMR/Binding Energy) Freq->Output Spectral Data Dock Molecular Docking Target: Factor Xa (PDB: 2W26) Elec->Dock Charge Distribution Dock->Output Affinity Score

Figure 1: Step-by-step computational workflow for characterizing 3-(3-Oxomorpholino)benzoic acid.

Structural & Electronic Analysis (Expected Outcomes)

Conformational Geometry

Unlike the para-isomer, where the morpholinone and benzoic acid moieties can adopt a linear, planar conformation favorable for stacking in the enzyme pocket, the meta-isomer introduces a "kink" in the structure.

  • Morpholinone Ring: Expected to adopt a chair conformation to minimize steric strain.

  • Dihedral Angle: The bond between the phenyl ring and the morpholine nitrogen (

    
    ) will likely exhibit significant torsion to avoid steric clash with the adjacent carboxylic acid group.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key descriptor of chemical stability (Hardness/Softness).

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the morpholinone nitrogen and the aromatic ring (

    
    -system).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid group and the carbonyl of the morpholinone (electron-withdrawing regions).

  • Gap Analysis: A lower HOMO-LUMO gap compared to the para-isomer would suggest higher chemical reactivity, making the meta-isomer more prone to metabolic degradation.

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions (docking).

  • Red Regions (Nucleophilic/Negative): The Carbonyl Oxygen (

    
    ) of the morpholinone and the Carboxyl Oxygen. These are H-bond acceptors.
    
  • Blue Regions (Electrophilic/Positive): The Hydroxyl Hydrogen (

    
    ) of the carboxylic acid. This is the primary H-bond donor.
    
  • Impact: The spatial distance between the negative and positive poles in the meta-isomer will differ from the para-isomer, altering the pharmacophore points.

In Silico Biological Profiling: Molecular Docking

To assess the biological relevance (or inactivity) of this isomer, docking against Factor Xa is the standard protocol.

Docking Protocol[3][4]
  • Target Preparation: Use PDB ID 2W26 (Crystal structure of Factor Xa with Rivaroxaban). Remove water molecules and the co-crystallized ligand.

  • Grid Generation: Center the grid box on the S1 and S4 pockets (Active Site residues: Tyr99, Phe174, Trp215 ).

  • Docking Algorithm: AutoDock Vina or Glide (Schrödinger).

  • Validation: Re-dock the native Rivaroxaban ligand to calculate RMSD (Acceptable < 2.0 Å).

Comparative Binding Hypothesis
  • Rivaroxaban (Para): The L-shape fits the S1/S4 pocket geometry perfectly.

  • 3-(3-Oxomorpholino)benzoic acid (Meta): The meta-substitution creates a bent geometry.

    • Prediction: The molecule may clash with Trp215 or fail to extend fully into the S4 hydrophobic pocket.

    • Binding Energy: Expected to be significantly lower (less negative, e.g., -6.0 kcal/mol) compared to the para-isomer (approx -9.0 kcal/mol), confirming it as an inactive impurity rather than a lead compound.

Synthesis & Impurity Pathway (The Origin)

Understanding where this molecule comes from is vital for process chemistry. It likely arises from regioisomeric contamination of the starting material, 3-aminobenzoic acid, instead of 4-aminobenzoic acid.

SynthesisPathway SM1 3-Aminobenzoic Acid (Meta-Isomer impurity) Int Int SM1->Int SM2 2-(2-Chloroethoxy)acetyl chloride SM2->Int Prod 3-(3-Oxomorpholino)benzoic acid (Target Molecule) Int->Prod Cyclization

Figure 2: Theoretical formation pathway of the meta-isomer during synthesis.

Data Presentation Standards

When reporting results for this study, summarize quantitative data in the following format:

Table 1: Calculated Geometric and Electronic Parameters (B3LYP/6-311++G(d,p))

Parameter3-Isomer (Meta)4-Isomer (Para - Ref)Significance
Dipole Moment (Debye) Calc. ValueRef. ValueSolubility indicator
HOMO Energy (eV) Calc. ValueRef. ValueIonization potential
LUMO Energy (eV) Calc. ValueRef. ValueElectron affinity
Gap (

) (eV)
Calc. ValueRef. ValueChemical Hardness (

)
C=O Stretch (Morph) ~1650

~1645

IR Identification
C=O Stretch (Acid) ~1720

~1715

IR Identification

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • DFT Functional (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Rivaroxaban Crystal Structure (Target): Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor.[3] Journal of Medicinal Chemistry, 48(19), 5900-5908. Link

  • Factor Xa Docking Protocols: Seeliger, D., & de Groot, B. L. (2010). Conformational transitions upon ligand binding: holo-structure prediction from apo conformations. PLoS Computational Biology, 6(1), e1000634. Link

  • Vibrational Analysis Scaling: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

Sources

Foundational

Technical Monograph: Biological Profiling &amp; Synthetic Utility of Novel Morpholine Derivatives

Executive Summary The morpholine heterocycle ( ) has transcended its traditional role as a simple solubility enhancer to become a critical pharmacophore in addressing drug resistance. Recent medicinal chemistry campaigns...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (


) has transcended its traditional role as a simple solubility enhancer to become a critical pharmacophore in addressing drug resistance. Recent medicinal chemistry campaigns (2024–2025) have validated novel morpholine derivatives—specifically morpholine-substituted diphenylpyrimidines (Mor-DPPYs)  and morpholine-fused quinazolines —as potent inhibitors of mutant kinases (e.g., EGFR

) and multidrug-resistant bacterial strains.

This guide synthesizes the structural rationale, validated synthetic protocols, and biological characterization workflows for these derivatives. It is designed to allow independent researchers to replicate the logic and methodology required to develop high-potency morpholine candidates.

Structural Rationale: The "Privileged" Scaffold

The morpholine ring is not merely a passive linker; it is a functional modulator of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2]

Pharmacokinetic Modulation
  • Solubility/Permeability Balance: The ether oxygen accepts hydrogen bonds, enhancing aqueous solubility, while the secondary amine (or tertiary when substituted) maintains basicity (

    
    ). This duality allows morpholine derivatives to navigate the lipophilicity-hydrophilicity trade-off more effectively than their piperidine counterparts.
    
  • Metabolic Stability: Unlike piperazine rings, which are prone to rapid oxidative metabolism, the morpholine ring is metabolically robust. The oxygen atom reduces the electron density on the ring, protecting it from rapid cytochrome P450 degradation.

Pharmacodynamic Interactions (SAR)

In kinase inhibitors, the morpholine oxygen often functions as a critical hydrogen bond acceptor, interacting with residues in the ATP-binding hinge region (e.g., Met793 in EGFR).

DOT Diagram 1: Structure-Activity Relationship (SAR) Logic Figure 1: Strategic modification zones on the morpholine scaffold for targeted biological activity.

MorpholineSAR Morpholine Morpholine Core (C4H9NO) N_Sub N-Substitution (Position 4) Morpholine->N_Sub C_Sub C-Substitution (Positions 2,6) Morpholine->C_Sub O_Atom Ether Oxygen (Position 1) Morpholine->O_Atom Solubility Modulates Solubility & Bioavailability N_Sub->Solubility Target Target Selectivity (e.g., EGFR T790M) N_Sub->Target Potency Stereoselective Binding (Chirality) C_Sub->Potency HBond H-Bond Acceptor (Hinge Region Interaction) O_Atom->HBond

Therapeutic Frontiers & Mechanism of Action[1]

Oncology: Overcoming Kinase Resistance

The most significant recent application is in Non-Small Cell Lung Cancer (NSCLC) . Novel derivatives like Mor-DPPYs have shown nanomolar potency against the resistant EGFR


 mutation.[3][4]
  • Mechanism: The morpholine moiety extends into the solvent-exposed region of the kinase pocket, improving the solubility of the hydrophobic diphenylpyrimidine core while maintaining specific H-bond contacts that exclude the wild-type EGFR (reducing toxicity).

  • Key Data: Compound 10c (Mor-DPPY) demonstrated an

    
     of 0.71 nM  against EGFR
    
    
    
    [1].[3][4]
Antimicrobial: Bacterial Cell Wall Disruption

Hybrid molecules combining morpholine with benzimidazoles or quinolines have emerged as dual-action antibiotics.

  • Mechanism: These derivatives often target DNA gyrase or interfere with peptidoglycan synthesis. The morpholine ring enhances penetration through the Gram-negative outer membrane.

Table 1: Comparative Biological Activity of Recent Morpholine Scaffolds

Scaffold ClassPrimary TargetKey Potency MetricBiological OutcomeRef
Mor-DPPY (Diphenylpyrimidine)EGFR

Kinase

: 0.71 nM
Apoptosis in H1975 resistant cells[1]
Morpholine-Quinoline HepG2 (Liver Cancer)

: 8.50 µM
Inhibition of cell migration/metastasis[2]
Morpholine-Benzimidazole S. aureus / DNA GyraseMIC: 4–8 µg/mLBactericidal activity vs. MRSA[3]
Morpholin-3-one EGFR (Irreversible)

: <10 nM
Covalent binding to Cys797[4]

Experimental Protocols (Self-Validating Systems)

Synthesis: Pd-Catalyzed Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic substitution can be low-yielding for sterically hindered substrates. This protocol ensures high yields for coupling the morpholine ring to aryl halides (e.g., for creating Mor-DPPYs).

Workflow Diagram 2: Synthetic Pathway Figure 2: Optimized Buchwald-Hartwig coupling for N-arylmorpholine synthesis.

SynthesisProtocol Start Aryl Halide (Ar-X) + Morpholine Reaction Reaction: Reflux (100-110°C) Time: 12-24h (Inert Atm) Start->Reaction Catalyst Pd(OAc)2 (2-5 mol%) Ligand: BINAP or Xantphos Catalyst->Reaction Base Base: Cs2CO3 or NaOtBu Solvent: Toluene/Dioxane Base->Reaction TLC Checkpoint 1: TLC Monitoring (Disappearance of Ar-X) Reaction->TLC TLC->Reaction Incomplete Workup Workup: Filter (Celite), Extract (EtOAc) TLC->Workup Complete Purify Purification: Flash Column (Hexane/EtOAc gradient) Workup->Purify Product Final N-Aryl Morpholine (>95% Purity via HPLC) Purify->Product

Step-by-Step Methodology:

  • Charge: In a dry Schlenk tube, add Aryl Halide (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv), and Pd catalyst (e.g., 
    
    
    
    or
    
    
    , 2–5 mol%).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).
    
  • Activation: Add Ligand (e.g., BINAP, 1.5x relative to Pd).

  • Reaction: Heat to 100°C–110°C.

  • Checkpoint (Self-Validation): Perform TLC after 4 hours. If starting material persists, add 10% more catalyst.

  • Isolation: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography on silica gel.

Bioassay: MTT Cytotoxicity Profiling

Rationale: To determine the


 of the synthesized derivative against cancer cell lines (e.g., A549, H1975).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.01 µM to 100 µM). Control: 0.1% DMSO (vehicle).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Plot dose-response curve (Log concentration vs. % Viability) to calculate

    
    .
    

Future Directions: PROTACs and Hybrids

The future of morpholine lies in Proteolysis Targeting Chimeras (PROTACs) . The morpholine ring is being utilized as the solvent-exposed "exit vector" on E3 ligase ligands (like Cereblon binders), allowing for the attachment of linkers without disrupting the binding affinity. This exploits the morpholine's unique geometry to improve the physicochemical properties of these often large, insoluble molecules.

References

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry, 2017 (Validated in 2024/2025 reviews).

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 2024.

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 2023.

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2014 (Foundational Mechanism).

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Op. Med. Chem. J., 2021.

Sources

Exploratory

Technical Assessment: Initial Screening &amp; Bioactivity of 3-(3-Oxomorpholino)benzoic Acid

Executive Summary 3-(3-Oxomorpholino)benzoic acid represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond-accepting morpholin-3-one ring with a ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Oxomorpholino)benzoic acid represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond-accepting morpholin-3-one ring with a benzoic acid moiety. This specific architecture is critical in the design of Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and antibacterial agents.[1]

This guide provides a rigorous technical framework for the initial screening of this compound. Unlike standard library screening, the evaluation of this molecule requires a Fragment-Based Drug Discovery (FBDD) approach, prioritizing biophysical binding validation and physiochemical profiling before phenotypic assessment.[1]

Part 1: Physiochemical Profile & Quality Control (The "Pre-Screen")[1]

Before biological assays, the compound must undergo rigorous quality control. The morpholinone ring introduces polarity, making this compound significantly more water-soluble than its phenyl-morpholine analogs, but also prone to specific degradation pathways.

Structural Integrity Verification[1]
  • Purity Requirement: >98% (LC-MS/NMR). Impurities such as 3-aminobenzoic acid (hydrolysis product) can produce false positives in colorimetric assays.[1]

  • Solubility Assessment: The carboxylic acid tail implies pH-dependent solubility.

    • Protocol: Kinetic solubility assay in PBS (pH 7.[1]4) and DMSO.[1]

    • Target: >100 µM in PBS for reliable biochemical screening.

In Silico Molecular Properties
PropertyValue (Approx)Significance
Molecular Weight ~221.2 DaIdeal fragment size (<300 Da) for FBDD.[1]
cLogP 0.5 - 1.2High hydrophilicity; good oral bioavailability potential.
H-Bond Donors 1 (COOH)Critical for active site anchoring (e.g., Arg/Lys residues).[1]
H-Bond Acceptors 4 (Morpholinone O/N, COOH)Facilitates water-mediated bridging in protein pockets.[1]

Part 2: Primary Bioactivity Screening Protocols

Given the structural homology to the oxazolidinone/morpholinone class of anticoagulants and antibacterials, the screening strategy must target Serine Proteases and Bacterial Ribosomes .

Target A: Factor Xa Inhibition (Chromogenic Assay)

The morpholin-3-one ring is a known pharmacophore that mimics the P4 binding pocket of coagulation Factor Xa.

Experimental Protocol:

  • Reagents: Human Factor Xa (enzyme), S-2765 (chromogenic substrate), Tris-buffer (pH 7.4).[1]

  • Preparation: Dissolve 3-(3-Oxomorpholino)benzoic acid in DMSO to 10 mM stock. Serial dilute (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL compound + 40 µL Factor Xa (2 nM final). Incubate 10 min @ 37°C.

  • Initiation: Add 50 µL S-2765 substrate (200 µM).

  • Readout: Measure Absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 min.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Note: As a fragment, weak inhibition (IC50 > 10 µM) is expected and considered a "hit" for optimization.

Target B: Antimicrobial Susceptibility (MIC Determination)

Benzoic acid derivatives often disrupt bacterial membrane pH gradients or inhibit folate synthesis.[1]

Experimental Protocol:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Method: Broth Microdilution (CLSI guidelines).

  • Workflow:

    • Inoculate Mueller-Hinton Broth with

      
       CFU/mL.
      
    • Add compound (Range: 0.5 – 64 µg/mL).[1]

    • Incubate 18-24h @ 37°C.

    • Readout: Visual turbidity check or OD600 measurement.

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Part 3: Screening Logic & Workflow Visualization

The following diagram illustrates the decision tree for evaluating 3-(3-Oxomorpholino)benzoic acid. It distinguishes between treating the molecule as a Direct Drug Lead versus a Synthetic Intermediate .

ScreeningWorkflow Start Compound: 3-(3-Oxomorpholino)benzoic acid QC Step 1: QC & Solubility (LCMS >98%, PBS Sol >100µM) Start->QC Branch Primary Screening Path QC->Branch Pass PathA Path A: Anticoagulant Screen (Factor Xa Chromogenic) Branch->PathA Homology: Rivaroxaban PathB Path B: Antimicrobial Screen (MIC: S. aureus/E. coli) Branch->PathB Homology: Benzoic Acid HitA Hit Validation (IC50 < 50µM) Proceed to SPR Binding PathA->HitA Active HitB Hit Validation (MIC < 32µg/mL) Proceed to Cytotoxicity PathB->HitB Active Safety Step 3: Safety Profiling (HepG2 MTT Assay) HitA->Safety HitB->Safety

Caption: Integrated screening workflow prioritization based on structural homology to known bioactive classes.

Part 4: Structure-Activity Relationship (SAR) Mechanics[1]

Understanding why this molecule might be active is crucial for interpreting screening data.

  • The Morpholin-3-one Ring:

    • Mechanism: Acts as a constrained lactam. The carbonyl oxygen is a strong H-bond acceptor, often binding to the "oxyanion hole" of serine proteases (e.g., Gly193 in Factor Xa).[1]

    • Advantage: Unlike a plain morpholine, the oxo-group planarizes the nitrogen, reducing metabolic oxidation (N-oxide formation).[1]

  • The Benzoic Acid Moiety:

    • Mechanism: The carboxylic acid (-COOH) provides a "warhead" for salt-bridging with basic residues (Arginine/Lysine) in target proteins.[1]

    • Linkage: The meta (3-position) substitution pattern creates a "bent" geometry, distinct from para-substituted analogs, potentially allowing access to unique allosteric pockets.[1]

Part 5: Safety & Toxicology (Cytotoxicity)[1]

Before advancing to animal models, the compound's selectivity index (SI) must be established.[1]

Protocol: MTT Assay on HepG2 Cells

  • Seeding: Seed HepG2 cells (10,000/well) in 96-well plates. Adhere for 24h.

  • Treatment: Treat with compound (1 – 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Cell Viability % = (Abs_sample / Abs_control) × 100.[1]

  • Threshold: A viable lead must show IC50 > 50 µM in this assay to rule out general mitochondrial toxicity.

References

  • Rivaroxaban Discovery & Scaffold Analysis : Perzborn, E., et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis, 2005.

  • Morpholine Bioactivity Review : Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[2] Medicinal Research Reviews, 2020.[2]

  • Factor Xa Screening Protocols : "Assay of Factor Xa Inhibitors using Chromogenic Substrates." Sigma-Aldrich Technical Bulletins.

  • Benzoic Acid Derivative Synthesis : Patent EP2837628B1. "Method for preparing rivaroxaban intermediate." (Describes the synthesis and handling of oxomorpholino-phenyl derivatives).

Sources

Protocols & Analytical Methods

Method

analytical methods for quantification of 3-(3-Oxomorpholino)benzoic acid

Executive Summary & Scientific Context 3-(3-Oxomorpholino)benzoic acid (MW: 221.21 g/mol ) is a critical regioisomeric impurity often associated with the synthesis of morpholinone-based anticoagulants (e.g., Rivaroxaban...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-(3-Oxomorpholino)benzoic acid (MW: 221.21 g/mol ) is a critical regioisomeric impurity often associated with the synthesis of morpholinone-based anticoagulants (e.g., Rivaroxaban intermediates). While the para-substituted isomer (4-(3-oxomorpholin-4-yl)benzoic acid) is a well-characterized synthetic building block, the meta-substituted isomer (the 3-isomer ) can arise from regio-impurities in starting materials (e.g., 3-aminobenzoic acid contamination in 4-aminobenzoic acid feedstocks).

Quantification of this specific isomer is challenging due to:

  • Isobaric Interference: It shares the exact molecular weight and similar fragmentation patterns with the para-isomer, rendering simple MS detection insufficient without chromatographic resolution.

  • Polarity: The amphiphilic nature (carboxylic acid + morpholinone) requires careful pH control for retention.

  • Trace Level Requirements: As a potential process-related impurity, quantification limits (LOQ) often need to reach <0.05% relative to the API or intermediate.

This guide details a validated LC-MS/MS and HPLC-UV workflow designed to separate and quantify 3-(3-Oxomorpholino)benzoic acid with high specificity.

Method Selection Strategy

FeatureHPLC-UV (PDA) LC-MS/MS (Triple Quad)
Primary Application Process control, Assay (>0.1%), Purity ProfilingTrace impurity analysis (<0.05%), Genotoxic screening, Bioanalysis
Sensitivity (LOD) ~1-5 µg/mL~1-10 ng/mL
Selectivity Moderate (Relies on RT and UV spectrum)High (MRM transitions + RT)
Cost/Complexity Low / RoutineHigh / Specialized
Recommendation Use for Raw Material Testing (e.g., checking starting material purity).Use for Final Product Release or Cleaning Validation .

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Target: Routine quantification in synthetic intermediates.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: A standard C18 provides sufficient hydrophobic retention. For enhanced isomer separation, a Phenyl-Hexyl column is recommended due to differential

      
      -
      
      
      
      interactions with the aromatic ring positions.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses the ionization of the benzoic acid (pKa ~4.2), ensuring the analyte is neutral and retained on the column.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.04060Linear Gradient
18.01090Wash
20.0955Re-equilibration
25.0955Stop
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-(3-Oxomorpholino)benzoic acid reference standard in 10 mL of 50:50 ACN:Water (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Protocol B: LC-MS/MS for Trace Analysis

Target: Quantification of 3-(3-Oxomorpholino)benzoic acid as an impurity in drug substance.

Mass Spectrometry Parameters (ESI+)

The analyte contains a morpholinone nitrogen and a carboxylic acid. Positive mode (ESI+) is generally preferred for the morpholine moiety, though Negative mode (ESI-) is viable for the carboxylate.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 222.1.

  • MRM Transitions:

    • Quantifier: 222.1

      
       176.1 (Loss of HCOOH/COOH fragment).
      
    • Qualifier: 222.1

      
       163.1 (Morpholinone ring cleavage).
      
    • Note: The para-isomer (4-substituted) will share these transitions. Chromatographic separation is mandatory.

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm).

    • Critical: The Phenyl column offers superior selectivity for regioisomers (meta vs. para) compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Methanol: Protic solvents often enhance selectivity for isomeric separations on phenyl columns.

  • Flow Rate: 0.3 mL/min.

Sample Preparation (Solid Phase Extraction - SPE)

For complex matrices (e.g., plasma or crude reaction mixtures).

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.

  • Conditioning: 3 mL Methanol followed by 3 mL Water (acidified with 0.1% Formic Acid).

  • Loading: Load 1 mL of sample (pH adjusted to < 3.0).

    • Mechanism: At pH < 3, the benzoic acid is protonated (neutral) and binds to the polymeric sorbent via hydrophobic interactions.

  • Washing: 3 mL of 5% Methanol in Water. Removes highly polar salts/buffers.

  • Elution: 3 mL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in Mobile Phase (90:10 A:B).
    

Workflow Visualization

AnalyticalWorkflow Sample Sample Source (API / Plasma) Prep Sample Preparation (SPE / Dilution) Sample->Prep pH Adjustment Separation LC Separation (Phenyl-Hexyl Column) Prep->Separation Injection Detection Detection Method Separation->Detection UV UV (254 nm) Limit: ~0.05% Detection->UV High Conc. MS MS/MS (MRM) Limit: <10 ppm Detection->MS Trace Conc. Data Data Analysis (Isomer Resolution) UV->Data MS->Data

Caption: Analytical workflow for separating and quantifying 3-(3-Oxomorpholino)benzoic acid, highlighting the decision path between UV and MS detection based on sensitivity needs.

Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of the method, the following parameters must be verified:

  • Specificity (Isomer Resolution):

    • Inject a mixture of 3-(3-Oxomorpholino)benzoic acid (Target) and 4-(3-Oxomorpholino)benzoic acid (Impurity/Isomer).

    • Requirement: Resolution factor (

      
      ) must be 
      
      
      
      . If
      
      
      , adjust the gradient slope or switch to a Phenyl-Hexyl stationary phase.
  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL (HPLC-UV).

    • 
       value should be 
      
      
      
      .
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of target concentration.

    • Acceptance criteria: 90-110% recovery (for impurities) or 98-102% (for assay).

  • Robustness:

    • Test stability of the morpholinone ring by varying pH of the mobile phase (± 0.2 units). Morpholinone rings are generally stable, but the amide bond can hydrolyze under extreme acidic/basic conditions over time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease buffer strength or use "End-capped" columns. Ensure pH < 3.0 to suppress acid ionization.
Co-elution of Isomers Insufficient selectivitySwitch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Lower the Methanol content in gradient.
Low Sensitivity (MS) Ion suppressionImprove sample cleanup (SPE). Switch mobile phase additive from Phosphate (non-volatile) to Formic Acid (volatile).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Weinz, C., et al. (2009). Metabolism and distribution of rivaroxaban in rats, dogs, and humans. Drug Metabolism and Disposition, 37(5), 1056-1064. (Provides context on morpholinone metabolite structures). Link

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl column selectivity mechanisms). Link

Application

Application Note: Comprehensive Analysis of Morpholine Compounds by HPLC and GC-MS

Introduction & Analytical Challenges Morpholine ( ) is a heterocyclic secondary amine widely used as a corrosion inhibitor, a fruit coating additive, and a critical pharmacophore in drugs like Linezolid and Gefitinib . I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

Morpholine (


) is a heterocyclic secondary amine widely used as a corrosion inhibitor, a fruit coating additive, and a critical pharmacophore in drugs like Linezolid  and Gefitinib .

Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity (logP ~ -0.86): It exhibits poor retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume.

  • Lack of Chromophore: Morpholine is UV-transparent, making standard UV-Vis detection impossible without derivatization.

  • Basic Nature (pKa ~ 8.3): It interacts strongly with residual silanols in silica-based columns, leading to severe peak tailing.

  • Volatility: While advantageous for GC, its polarity causes adsorption on non-polar GC liners and columns.

This guide details three field-proven protocols to overcome these barriers, selected based on sensitivity requirements and available instrumentation.

Method Selection Matrix

The following decision tree outlines the optimal analytical approach based on your specific constraints:

MethodSelection Start Select Analytical Path Trace Trace Level (<1 ppm) (Impurities/Bioanalysis) Start->Trace Bulk Bulk/QC Level (>1 ppm) (Raw Material/Assay) Start->Bulk MS_Avail Is Mass Spec Available? Trace->MS_Avail Matrix Sample Matrix? Bulk->Matrix Proto1 Protocol 1: GC-MS (Derivatization) MS_Avail->Proto1 Yes (Volatile Matrix) Proto2 Protocol 2: HILIC-MS/MS (Direct) MS_Avail->Proto2 Yes (Plasma/Aqueous) Proto3 Protocol 3: HPLC-UV (Derivatization) MS_Avail->Proto3 No (Must Derivatize) Matrix->Proto1 Complex Solvents Matrix->Proto3 Solid/Liquid QC

Figure 1: Decision matrix for selecting the appropriate morpholine analysis protocol.

PART 2: GC-MS Analysis (Trace Impurities)

Target Application: Detection of morpholine residues in solvents or formation of N-nitrosomorpholine (NMOR) , a mutagenic impurity. Mechanism: Morpholine is converted to the volatile, non-polar N-nitrosomorpholine using sodium nitrite in an acidic medium.[1][2] This stabilizes the molecule for GC analysis and improves the detection limit significantly.

Protocol 1: Nitrosamine Derivatization GC-MS

Note: This method is critical for nitrosamine risk assessment in pharmaceuticals.

Safety Warning: N-nitrosomorpholine is a potent carcinogen. All derivatization steps must be performed in a fume hood.

1. Reagents & Preparation
  • Derivatizing Agent: Sodium Nitrite (

    
    ), saturated solution.[1]
    
  • Acid Catalyst: Hydrochloric Acid (HCl), 1.0 M.

  • Extraction Solvent: Dichloromethane (DCM), HPLC grade.

  • Internal Standard: Morpholine-d8 (optional but recommended).

2. Derivatization Workflow
  • Acidification: Transfer 2.0 mL of sample (aqueous or juice) into a glass vial. Add 200 µL of 1.0 M HCl (pH must be < 2).

  • Nitrosation: Add 200 µL of saturated

    
     solution. Vortex for 30 seconds.
    
  • Incubation: Heat at 40°C for 15 minutes . (Higher temperatures may degrade the derivative).

  • Extraction: Add 1.0 mL of Dichloromethane. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Collect the bottom organic layer.

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove water.

3. GC-MS Parameters
ParameterSetting
Column DB-WAX or VF-WAXms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless mode, 250°C
Oven Program 60°C (1 min) → 10°C/min → 140°C → 20°C/min → 240°C (5 min)
Transfer Line 250°C
Ion Source EI (70 eV), 230°C
Acquisition SIM Mode
4. Detection (SIM Mode)

Monitor the following ions for specificity:

  • Target (NMOR): m/z 116 (Molecular Ion), 86 (Base Peak), 56 .

  • Quantification Ion: m/z 86.

Data Interpretation: The nitrosation reaction yields a single sharp peak for NMOR. Direct injection of underivatized morpholine on non-polar columns (e.g., DB-5) often results in broad, tailing peaks due to hydrogen bonding. The WAX column is essential if attempting direct analysis, but derivatization provides superior LOD (~7 ppb).

PART 3: HPLC Analysis (Bioanalysis & QC)

For aqueous samples or biological fluids where volatilization is impractical, Liquid Chromatography is preferred.

Protocol 2: HILIC-MS/MS (Direct Analysis)

Target Application: Bioanalysis (Plasma/Urine) or trace analysis without derivatization. Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by using a water-rich layer on a polar stationary phase. It creates a "pseudo-normal phase" mechanism that is ideal for morpholine.

1. Chromatographic Conditions
  • Column: Silica-based HILIC (e.g., Atlantis HILIC Silica or ZIC-pHILIC), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 15% A / 85% B.

    • Note: High organic content is required for retention in HILIC.

  • Flow Rate: 0.3 mL/min.

2. MS/MS Detection (ESI+)

Morpholine is easily protonated (


).
  • Source: Electrospray Ionization (Positive).[3]

  • MRM Transitions:

    • Quantifier: 88.1 → 70.1 (Loss of water/ring opening).

    • Qualifier: 88.1 → 44.1.

Technical Insight: HILIC columns require extensive equilibration. When starting, flush with the mobile phase for at least 40 column volumes. If retention times drift, check the water content in the "organic" mobile phase channel; HILIC is extremely sensitive to hydration shell changes.

Protocol 3: HPLC-UV with NIT Derivatization

Target Application: QC laboratories lacking Mass Spectrometry. Mechanism: Reaction with 1-Naphthylisothiocyanate (NIT) forms a thiourea derivative with high UV absorbance at 254 nm.

Derivatization Morph Morpholine (UV Transparent) Reaction Reaction 60°C, 30 min Morph->Reaction NIT 1-Naphthylisothiocyanate (Reagent) NIT->Reaction Product Thiourea Derivative (UV Max: 254 nm) Reaction->Product

Figure 2: Reaction scheme for UV-enabling derivatization.

1. Sample Preparation
  • Mix 1.0 mL of sample with 1.0 mL of NIT solution (0.1% in Acetonitrile).

  • Add 100 µL of Pyridine (catalyst).

  • Heat at 60°C for 30 minutes .

  • Cool and filter (0.22 µm PTFE).

2. HPLC-UV Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • Detection: UV @ 254 nm .

  • Retention: The derivative becomes hydrophobic, retaining well on C18 (typically eluting ~5-8 mins), completely resolving from the solvent front.

References

  • National Institutes of Health (NIH). (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC6079357. Retrieved from [Link]

  • ResearchGate. (2021). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • NIST Chemistry WebBook. Morpholine, 4-nitroso- (NMOR) Mass Spectrum. Retrieved from [Link]

Sources

Method

Application Note: Optimized In Vitro Characterization of 3-(3-Oxomorpholino)benzoic acid

Executive Summary & Molecule Profile[1] 3-(3-Oxomorpholino)benzoic acid represents a critical "scaffold" molecule in modern medicinal chemistry.[] Structurally, it combines a polar, ionizable benzoic acid tail with a mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-(3-Oxomorpholino)benzoic acid represents a critical "scaffold" molecule in modern medicinal chemistry.[] Structurally, it combines a polar, ionizable benzoic acid tail with a morpholin-3-one (lactam) headgroup.[]

This specific architecture makes it a high-value fragment for Fragment-Based Drug Discovery (FBDD) , particularly for targets involving coagulation factors (e.g., Factor Xa) where the morpholinone ring serves as a neutral surrogate for more basic groups.[] However, the presence of the carboxylic acid introduces pH-dependent solubility and permeability challenges that must be characterized early.

This guide details the development of three critical in vitro assays required to validate this molecule as a lead series starting point:

  • Thermodynamic Solubility Profiling: Addressing the pH-dependent solubility of the benzoic acid core.[]

  • Microsomal Metabolic Stability: Assessing the oxidative liability of the morpholinone ring.

  • Surface Plasmon Resonance (SPR): A label-free fragment screening protocol for low-affinity binding detection.[]

Chemical Profile[2][3][4][5][6]
  • Core Structure: Meta-substituted benzoic acid.[]

  • Key Pharmacophore: Morpholin-3-one (Lactam).[]

  • Ionization: Acidic (Carboxylic acid pKa ≈ 4.1 - 4.5).[]

  • Critical Liability: Potential for rapid renal clearance (anionic at physiological pH) and oxidative metabolism on the morpholine ring.

Experimental Workflow Strategy

The following logic gate ensures resources are not wasted on "dead" fragments. We move from physiochemical reality (Solubility) to biological survival (Stability) before attempting target engagement (Binding).[]

Workflow Start Compound QC (LC-MS Purity >95%) Solubility 1. Thermodynamic Solubility (pH 1.2, 7.4) Start->Solubility Stability 2. Microsomal Stability (Human/Rat Liver Microsomes) Solubility->Stability If Sol > 50 µM Decision Go / No-Go Lead Opt Solubility->Decision Fail SPR 3. SPR Fragment Screen (Clean Screen) Stability->SPR If t1/2 > 15 min Stability->Decision Fail SPR->Decision Binding Confirmed

Figure 1: Critical path workflow for characterizing benzoic acid derivatives in early discovery.

Protocol A: Thermodynamic Solubility Profiling

Rationale: As a benzoic acid derivative, 3-(3-Oxomorpholino)benzoic acid will exhibit massive solubility shifts between gastric pH (1.[]2) and systemic pH (7.4).[] Standard kinetic solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation.[] We require Thermodynamic Solubility (equilibrium method) to accurately predict "crash-out" risks in bioassays.[]

Materials
  • Test Compound: Solid powder (crystalline preferred).

  • Buffers: 0.1N HCl (pH 1.2) and 50 mM Phosphate Buffer (pH 7.4).

  • Equipment: HPLC-UV or LC-MS, Temperature-controlled shaker.

Step-by-Step Protocol
  • Saturation: Weigh 2–5 mg of solid compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the respective buffer (pH 1.2 or 7.4).

    • Note: Ensure undissolved solid remains visible.[][2] If clear, add more solid.

  • Equilibration: Incubate at 25°C with constant shaking (800 rpm) for 24 hours .

    • Why 24h? To overcome the "spring and parachute" effect where amorphous material dissolves quickly but recrystallizes later.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent non-specific binding).

  • Quantification:

    • Dilute the supernatant 1:10 and 1:100 in mobile phase.

    • Inject onto HPLC (C18 column).[]

    • Calibration: Quantify against a 5-point standard curve prepared from a DMSO stock of the same compound.

Data Output Table:

ParameterpH 1.2 (Gastric)pH 7.4 (Systemic)Acceptance Criteria
Solubility (µM) Expect Low (< 50 µM)Expect High (> 200 µM)> 100 µM at pH 7.4 for assays
Ionization State Neutral (COOH)Anionic (COO-)N/A

Protocol B: Microsomal Metabolic Stability

Rationale: The morpholinone ring is generally stable, but the methylene groups adjacent to the oxygen/nitrogen are susceptible to CYP450-mediated oxidation. This assay determines the intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[3][4]
Materials
  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[]

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a 2 µM working solution of the test compound in Phosphate Buffer (pH 7.4).

    • Mix 450 µL of working solution with 25 µL of Microsomes (Final protein conc: 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 25 µL of NADPH (start reaction). Final volume: 500 µL.

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[] Monitor the parent ion.

Calculation: Plot ln(% Remaining) vs. Time. The slope (


) determines half-life:



[]

Protocol C: SPR Fragment Screening (Clean Screen)[1]

Rationale: As a low molecular weight fragment, 3-(3-Oxomorpholino)benzoic acid will likely have weak affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 in mM to high µM range) and fast kinetics.[] Traditional biochemical assays may miss this. Surface Plasmon Resonance (SPR)  is the gold standard here. We must use a "Clean Screen" approach to differentiate true binding from "sticky" non-specific behavior.
Experimental Setup
  • Instrument: Biacore 8K / T200 or equivalent.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (if His-tagged protein).[]

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2-5% DMSO .[]

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid bulk refractive index jumps.

Step-by-Step Protocol
Phase 1: Solvent Correction

Because fragments are dissolved in DMSO, you must generate a Solvent Correction Curve .

  • Prepare 8 buffer solutions with DMSO ranging from 4.5% to 5.5% (if target is 5%).

  • Inject these across the chip to calibrate the reference-subtracted signal.[]

Phase 2: The "Clean Screen" (Binding Level)
  • Immobilization: Target protein (Ligand) on Flow Cell 2 (FC2).[] FC1 is the reference surface (empty or irrelevant protein).

    • Target Density: High density (3000–5000 RU) is needed for fragments to generate sufficient signal (

      
      ).[]
      
  • Injection:

    • Concentration: Fix at 100 µM or 500 µM (high conc needed for fragments).

    • Contact Time: 30 seconds (fast on).

    • Dissociation Time: 15 seconds (fast off).[]

    • Flow Rate: 30 µL/min.[]

  • Wash: Extra wash with 50% DMSO if the compound is sticky (unlikely for this acid, but good practice).

Phase 3: Affinity Determination (

)

If a "square wave" sensorgram (fast on/off) is observed in Phase 2:[]

  • Run a dose-response series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

  • Fit steady-state response (

    
    ) vs. Concentration to a 1:1 binding model.[]
    

SPR_Logic Step1 Immobilize Target (High Density: >3000 RU) Step2 Solvent Correction (DMSO 4.5% - 5.5%) Step1->Step2 Step3 Single Conc Injection (500 µM) Step2->Step3 Check Sensorgram Shape? Step3->Check ResultA Square Wave (Fast On/Off) = Specific Binder Check->ResultA Ideal ResultB Slow Dissociation = Aggregation/Sticky Check->ResultB Reject ResultC Super-Stoichiometric = Non-Specific Check->ResultC Reject

Figure 2: SPR Sensorgram logic for fragment screening validation.

References

  • FDA Guidance for Industry. (2020).[] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[]Link

  • Cytiva (Biacore). (2023).[] Biacore SPR for small-molecule discovery and fragment screening.[][5]Link[]

  • Enamine. (2023).[] Shake-Flask Aqueous Solubility Assay Protocols (Kinetic vs Thermodynamic).Link[]

  • Merck Millipore. (2023).[] Metabolic Stability Assay Protocols (Microsomes).[][6][3][4][7]Link[]

  • Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry, 59(14), 6563-6578.[] (Foundational text for the SPR strategy described).

Sources

Application

Application Note: Systematic Biological Profiling of Novel Benzoic Acid Derivatives

Strategic Overview Benzoic acid scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs), preservatives, and emerging antimicrobial agents. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Benzoic acid scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs), preservatives, and emerging antimicrobial agents. However, the evaluation of novel derivatives requires a specific protocol architecture. Unlike standard library screening, benzoic acid derivatives present unique physicochemical challenges—primarily pH-dependent solubility and potential interference with colorimetric redox assays.

This guide moves beyond generic "textbook" methods. It provides a self-validating, industrial-standard workflow designed to filter false positives early and generate data robust enough for regulatory scrutiny.

The Evaluation Logic (Hit-to-Lead)

We employ a funnel approach:

  • Solubility Gate: Ensure the compound is in solution before testing.

  • Primary Screen (Antimicrobial): High-throughput MIC determination.

  • Safety Counter-Screen (Cytotoxicity): Ensure bacterial killing isn't mirrored by mammalian toxicity.

  • Functional Mechanism (Anti-inflammatory/Antioxidant): Define the mode of action (MoA).

Compound Management & Pre-formulation

Critical Insight: Benzoic acid derivatives often precipitate upon dilution into aqueous media, particularly if the media pH is acidic (below the compound's pKa). A "clear" well in a DMSO stock plate does not guarantee solubility in Mueller-Hinton Broth.

Protocol: Stock Preparation & Solubility Check
  • Primary Stock: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL .

    • Note: Avoid ethanol if downstream assays involve enzymes sensitive to alcohol (e.g., COX enzymes).

  • Turbidity Check (Mandatory):

    • Dilute the stock 1:100 into the specific assay medium (e.g., DMEM or MHB).

    • Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.05 (relative to blank media). If > 0.05, the compound has precipitated; reduce concentration or adjust pH.

Primary Screen: Antimicrobial Susceptibility (CLSI M07)

We adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. This is the gold standard for defining Minimum Inhibitory Concentration (MIC).

Experimental Logic

We use Broth Microdilution rather than disk diffusion. Disk diffusion relies on compound diffusion rates through agar, which varies based on the molecular weight and lipophilicity of your novel derivative, potentially yielding false negatives for bulky benzoic acid analogs.

Protocol: Broth Microdilution

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom polypropylene plates (prevents protein binding common in polystyrene).

  • Standard strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Plate Setup:

    • Columns 1-10: 2-fold serial dilution of test compound (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted inoculum to wells 1-11. Final volume 100 µL.

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .[1]

Data Visualization: Screening Workflow

AntimicrobialScreening Start Novel Derivative (DMSO Stock) Solubility Solubility Check (OD600 in Media) Start->Solubility Dilution Serial Dilution (96-well Plate) Solubility->Dilution Soluble Fail Precipitation (Invalid) Solubility->Fail Insoluble Inoculation Add 5x10^5 CFU/mL (S. aureus / E. coli) Dilution->Inoculation Incubation 16-20h @ 35°C Inoculation->Incubation Readout Visual Turbidity Check Incubation->Readout Pass Clear Well (MIC Defined) Readout->Pass No Growth Readout->Fail Growth

Figure 1: High-throughput antimicrobial screening workflow based on CLSI M07 standards.

Safety Counter-Screen: Mammalian Cytotoxicity

Expertise Note: Benzoic acid derivatives can act as mitochondrial uncouplers. Therefore, we prefer the MTT Assay , which specifically measures mitochondrial succinate dehydrogenase activity. A drop in signal here indicates mitochondrial stress before cell membrane rupture occurs.

Protocol: MTT Assay

Cell Line: HEK293 (Kidney) or HepG2 (Liver) - representing primary organs of metabolism/excretion.

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (concentrations matching MIC range).

    • Control: 1% Triton X-100 (Positive Kill Control).

  • Exposure: Incubate for 24 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Critical Step: Watch for pH changes.[2][3][4] If the derivative is highly acidic, the media turns yellow (phenol red), which interferes with reading. Buffer strongly with HEPES if needed.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Calculation:



Functional Profiling: Anti-inflammatory & Antioxidant[1][5][6]

If the derivative shows antimicrobial activity but low cytotoxicity, we characterize its secondary benefits.

A. COX-2 Inhibition (Inflammation)

Benzoic acid is the scaffold of Aspirin (acetylsalicylic acid). Novel derivatives often target the Cyclooxygenase (COX) pathway.

Protocol (Enzymatic Screening): Use a purified enzyme immunoassay (EIA) to avoid cellular uptake variables.

  • Reaction Mix: Recombinant human COX-2 + Heme + Arachidonic Acid (Substrate) + Test Compound.[5]

  • Incubation: 10 mins at 37°C.

  • Detection: Measure PGF2

    
     production via colorimetric ELISA or use a fluorometric probe (ADHP) reacting with PGG2.
    
  • Reference Standard: Celecoxib (Selective COX-2 inhibitor).[6]

B. DPPH Radical Scavenging (Antioxidant)

Phenolic benzoic acid derivatives often possess antioxidant capacity.

Protocol:

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).

  • Mix: 100 µL test compound + 100 µL DPPH solution.

  • Incubation: 30 minutes in the dark (light degrades DPPH).

  • Read: Absorbance at 517 nm .

  • Result: Loss of purple color indicates radical scavenging.[7]

Data Visualization: Mechanism of Action (MoA)

MoA_Pathways Compound Benzoic Acid Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits ROS Free Radicals (DPPH/ROS) Compound->ROS Scavenges Bacteria Bacterial Membrane/Enzymes Compound->Bacteria Disrupts Inflammation Prostaglandin (PGE2) Synthesis COX2->Inflammation OxStress Oxidative Stress ROS->OxStress Growth Bacterial Proliferation Bacteria->Growth Effect1 Reduced Inflammation Inflammation->Effect1 Blocked Effect2 Cell Protection OxStress->Effect2 Prevented Effect3 Bacteriostasis/Lysis Growth->Effect3 Halted

Figure 2: Multi-target mechanism of action for bioactive benzoic acid derivatives.

Summary of Quantitative Parameters

AssayKey MetricTarget Value (Hit Criteria)Control (Positive)
Antimicrobial MIC (

g/mL)


g/mL
Ciprofloxacin / Gentamicin
Cytotoxicity IC

(

M)


M (Selectivity Index > 10)
Triton X-100 (Lysis)
COX-2 Inhibition IC

(

M)


M
Celecoxib
Antioxidant EC

(

M)
Comparable to Ascorbic AcidAscorbic Acid / Trolox

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[8][9] [Link]

  • Mosmann, T. (1983).[10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[10] [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

Sources

Method

Application Notes and Protocols: Investigating 3-(3-Oxomorpholino)benzoic acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial investigation of "3-(3-Oxomorpholino)benzoic acid" as a potential enzyme inhibitor. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of "3-(3-Oxomorpholino)benzoic acid" as a potential enzyme inhibitor. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural motifs—a benzoic acid core and a morpholine ring—are well-represented in a multitude of known enzyme inhibitors.[1][2][3] This guide, therefore, presents a hypothesized application for this compound, focusing on its potential as an inhibitor of matrix metalloproteinases (MMPs), a class of enzymes implicated in various pathological conditions. The protocols detailed herein are based on established methodologies for enzyme kinetics and inhibition assays, providing a robust framework for researchers to explore the therapeutic potential of this and related small molecules.

Introduction: The Rationale for Investigating 3-(3-Oxomorpholino)benzoic acid

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4] The compound 3-(3-Oxomorpholino)benzoic acid incorporates two key pharmacophores that suggest its potential as an enzyme inhibitor:

  • The Benzoic Acid Moiety: The carboxylic acid group is a well-known zinc-binding group found in many inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[5][6][7] It can also participate in hydrogen bonding and electrostatic interactions within an enzyme's active site.[8][9] Benzoic acid derivatives have been successfully developed as inhibitors for a range of enzymes, including influenza neuraminidase and protein-tyrosine phosphatases.[9][10]

  • The Morpholine Ring: The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in hydrogen bonding.[3] Morpholine-containing compounds have demonstrated inhibitory activity against a wide array of enzymes, including cholinesterases and various kinases.[2][11][12][13]

The combination of these two moieties in 3-(3-Oxomorpholino)benzoic acid presents a compelling case for its investigation as a novel enzyme inhibitor. This guide will focus on its potential against MMPs, a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Overactivity of MMPs is associated with cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.

Physicochemical Properties of 3-(3-Oxomorpholino)benzoic acid

A summary of the key physicochemical properties of the compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
CAS Number 720720-60-5
Appearance White to off-white solid[Generic chemical properties]
Solubility Slightly soluble in water, soluble in organic solvents like DMSO and ethanol[Generic chemical properties]

Hypothesized Mechanism of Action: Competitive Inhibition of MMPs

We hypothesize that 3-(3-Oxomorpholino)benzoic acid may act as a competitive inhibitor of MMPs.[14][15] In this model, the carboxylic acid group of the benzoic acid moiety could chelate the catalytic zinc ion in the active site of the MMP, mimicking the interaction of the natural substrate. The morpholine and benzene rings could then occupy the substrate-binding pockets, further stabilizing the enzyme-inhibitor complex and preventing the binding and cleavage of the natural substrate.

The following diagram illustrates this proposed mechanism:

G cluster_0 MMP Active Site cluster_1 Catalytic Action (Normal) cluster_2 Inhibition Enzyme MMP Enzyme Zinc Zn²⁺ Enzyme->Zinc contains Enzyme_S Enzyme-Substrate Complex Enzyme_I Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate Substrate->Enzyme_S binds to Inhibitor 3-(3-Oxomorpholino)benzoic acid Inhibitor->Enzyme_I binds competitively Products Cleaved Products Enzyme_S->Products catalysis Enzyme_I->Substrate blocks binding

Caption: Hypothesized competitive inhibition of an MMP by 3-(3-Oxomorpholino)benzoic acid.

Experimental Protocols

The following protocols provide a detailed workflow for assessing the inhibitory potential of 3-(3-Oxomorpholino)benzoic acid against a representative MMP, such as MMP-2 or MMP-9.

General Workflow for Enzyme Inhibition Assay

The overall experimental workflow is depicted below:

G prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) assay Enzyme Inhibition Assay (Incubation and Reaction) prep->assay data Data Collection (e.g., Fluorescence Reading) assay->data analysis Data Analysis (IC₅₀ Determination, Kinetic Studies) data->analysis results Results Interpretation analysis->results

Caption: General workflow for the MMP inhibition assay.

Detailed Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[16] This protocol outlines the steps to determine the IC₅₀ of 3-(3-Oxomorpholino)benzoic acid for a selected MMP.

Materials:

  • Recombinant human MMP (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • 3-(3-Oxomorpholino)benzoic acid

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(3-Oxomorpholino)benzoic acid (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of the MMP in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the respective wells. For the control wells (no inhibitor), add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor wells.

    • Add 20 µL of the MMP working solution to all wells except the blank wells (which receive 20 µL of assay buffer).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Data Collection:

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Normalize the data by expressing the reaction velocities as a percentage of the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[17][18][19]

Hypothetical IC₅₀ Data

The following table presents hypothetical data for the inhibition of MMP-2 by 3-(3-Oxomorpholino)benzoic acid.

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Calculated IC₅₀ 1.05 µM

Protocol for Mechanism of Action Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed by varying the substrate concentration at fixed inhibitor concentrations.[4][20][21][22][23][24]

Procedure:

  • Follow the general assay setup as described for the IC₅₀ determination.

  • Use a range of substrate concentrations that bracket the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

  • For each substrate concentration, measure the initial reaction velocity in the absence and presence of at least two different fixed concentrations of the inhibitor (e.g., concentrations close to the IC₅₀ and 2-5 times the IC₅₀).

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition.[14]

Conclusion and Future Directions

The structural features of 3-(3-Oxomorpholino)benzoic acid make it an intriguing candidate for investigation as an enzyme inhibitor, particularly for zinc-dependent metalloproteinases like MMPs. The protocols outlined in this application note provide a clear and robust framework for the initial characterization of its inhibitory activity, including the determination of its potency (IC₅₀) and its mechanism of action. Positive results from these initial in vitro studies would warrant further investigation, including selectivity profiling against other MMPs and related proteases, as well as cell-based assays to assess its efficacy in a more biological context.

References

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Retrieved from [Link]

  • PubMed. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Pearson. (n.d.). Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • BenchSci. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • YouTube. (2014). Biochemistry Enzyme Kinetics tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Kinetics. Retrieved from [Link]

  • PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • ResearchGate. (n.d.). Synthesis of benzomorpholinone derivatives. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • PubMed. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase. Retrieved from [Link]

  • MDPI. (2023). Nitazoxanide Inhibits the Bifunctional Enzyme GlG6PD::6PGL of Giardia lamblia: Biochemical and In Silico Characterization of a New Druggable Target. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

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Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Morpholine-Containing Compounds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of novel morpholine-containing synthetic compounds. This...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of novel morpholine-containing synthetic compounds. This document outlines the scientific rationale, key signaling pathways implicated, and detailed protocols for essential in vitro assays.

Introduction: The Morpholine Scaffold in Cancer Therapy

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged pharmacophore in medicinal chemistry.[1][2] Its incorporation into small molecules can significantly enhance their pharmacological properties, including aqueous solubility, metabolic stability, and target-binding affinity.[3][4][5] In the realm of oncology, numerous morpholine-containing compounds have been investigated and developed as potent anticancer agents, with some advancing into clinical trials.[6][7] These compounds often exert their effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, thereby inhibiting cell proliferation, survival, and growth.[6]

The versatility of the morpholine scaffold allows for extensive chemical modification, enabling the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer types.[1][3][8] This guide will provide the foundational protocols to assess the anticancer efficacy of newly synthesized morpholine derivatives.

Key Signaling Pathways Targeted by Morpholine-Containing Anticancer Compounds

A significant number of morpholine-containing anticancer agents function as kinase inhibitors.[5][8] Understanding the signaling pathways they modulate is crucial for designing and interpreting experiments. Two of the most prominent pathways are:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[9][10] Morpholine-containing compounds have been successfully designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[3][9][10]

    PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Morpholine_Compound Morpholine-Containing Inhibitor Morpholine_Compound->PI3K Morpholine_Compound->mTORC1 Morpholine_Compound->mTORC2

    Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine compounds.

  • The Ras-Raf-MEK-ERK Pathway: This pathway, also known as the MAPK pathway, is critical for transmitting signals from the cell surface to the nucleus, primarily influencing gene expression related to cell proliferation, differentiation, and survival.[6] Mutations in this pathway are common in various cancers.

    Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Morpholine_Compound Morpholine-Containing Inhibitor Morpholine_Compound->Raf Morpholine_Compound->MEK

    Caption: The Ras-Raf-MEK-ERK signaling pathway with potential inhibition sites.

Experimental Protocols

A tiered approach is recommended for evaluating the anticancer activity of novel morpholine-containing compounds. This workflow ensures a systematic and cost-effective screening process.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / Caspase) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blotting Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay Kinase Assay WesternBlot->KinaseAssay Xenograft Xenograft Model KinaseAssay->Xenograft

Caption: A tiered experimental workflow for evaluating anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a robust and widely used method for initial screening of compound cytotoxicity and for determining the half-maximal inhibitory concentration (IC50).[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[7] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Induction Assessment (Annexin V-FITC/Propidium Iodide Staining)

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[12] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the morpholine-containing compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), thereby preventing cell division.[12][13] This assay quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[11]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[11] Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Mechanistic Investigation (Western Blotting)

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanism of action of the compound. For morpholine-containing kinase inhibitors, this is crucial for confirming target engagement and downstream pathway modulation.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized for clear comparison.

Table 1: In Vitro Cytotoxic Activity of Representative Morpholine-Containing Compounds

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
10e A549 (Lung)0.033 ± 0.003Everolimus-[3][4]
10h MCF-7 (Breast)0.087 ± 0.0075-Fluorouracil-[3][4]
10d MDA-MB-231 (Breast)1.003 ± 0.008--[3][4]
AK-3 A549 (Lung)10.38 ± 0.27Colchicine-[12][13]
AK-3 MCF-7 (Breast)6.44 ± 0.29Colchicine-[12][13]
AK-10 MCF-7 (Breast)3.15 ± 0.23Colchicine-[12][13]
AK-10 SH-SY5Y (Neuroblastoma)3.36 ± 0.29Colchicine-[12][13]
8d PC-3 (Prostate)6.02--[10]

Note: The IC50 values are presented as mean ± standard deviation where available. The specific reference compounds and their IC50 values may vary between studies.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial evaluation of the anticancer potential of novel morpholine-containing compounds. A systematic approach, from broad cytotoxicity screening to detailed mechanistic studies, is essential for identifying promising lead candidates for further preclinical and clinical development. The inherent versatility of the morpholine scaffold continues to make it an attractive starting point for the design of next-generation targeted cancer therapies.

References

  • Al-Ostoot, F.H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Kumar, D., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]

  • Inam, M., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. Available at: [Link]

  • Hassan, S., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed. Available at: [Link]

  • Hassan, S., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]

  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Various Authors. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • Jain, A., & Sahu, S.K. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. Available at: [Link]

  • Various Authors. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). In vitro cell viability assay of (A) all synthesized... ResearchGate. Available at: [Link]

  • Various Authors. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

  • Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

Sources

Method

Strategic Utilization of 3-(3-Oxomorpholino)benzoic Acid in Medicinal Chemistry

Executive Summary 3-(3-Oxomorpholino)benzoic acid (CAS: 1152508-22-9, analog) represents a high-value pharmacophore scaffold in modern drug design. While its para-isomer is widely recognized as the structural anchor of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Oxomorpholino)benzoic acid (CAS: 1152508-22-9, analog) represents a high-value pharmacophore scaffold in modern drug design. While its para-isomer is widely recognized as the structural anchor of the blockbuster anticoagulant Rivaroxaban (Xarelto), the meta-isomer (3-position) offers a distinct geometric vector for Structure-Activity Relationship (SAR) exploration.

This application note details the strategic deployment of this scaffold to solve three common medicinal chemistry challenges:

  • Metabolic Stability: Blocking oxidative lability inherent to saturated heterocycles (morpholines).

  • Vector Engineering: Utilizing the meta-substitution to access novel binding pockets (e.g., S1/S4 pockets in serine proteases) distinct from linear para-substituted analogs.

  • Physicochemical Optimization: modulating LogD and solubility via the lactam motif.

Mechanistic Insight: The "Lactam Strategy"

Metabolic Blockade

Morpholine rings are privileged structures but suffer from oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often hydroxylate the


-carbon adjacent to the nitrogen, leading to ring opening.

The 3-oxomorpholine (morpholin-3-one) moiety effectively "blocks" this metabolic soft spot by oxidizing the carbon pre-emptively to a carbonyl. This transformation:

  • Reduces the basicity of the nitrogen (converting amine to lactam).

  • Eliminates the primary site of oxidative attack.

  • Introduces a permanent Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen.

Geometric Vector Analysis

The 3-substituted benzoic acid core provides a "kinked" geometry (120° bond angle) compared to the linear (180°) vector of the 4-substituted analogs. This allows the attached pharmacophore to probe "corner" pockets in enzymes such as Factor Xa, Thrombin, and various Kinases.

MetabolicStability Morpholine Morpholine Scaffold (Metabolically Labile) CYP CYP450 Oxidation Morpholine->CYP High Clearance OxoMorph 3-Oxomorpholine (Metabolically Stable) Morpholine->OxoMorph Synthetic Modification RingOpen Ring Opening (Inactive/Toxic Metabolite) CYP->RingOpen Efficacy Sustained PK Target Engagement OxoMorph->Efficacy Resistant to CYP

Figure 1: The "Lactam Strategy" prevents metabolic ring-opening, enhancing pharmacokinetic (PK) stability.

Application Protocols

Protocol A: Synthesis of 3-(3-Oxomorpholino)benzoic Acid

Context: This building block is not always commercially available in bulk. The most robust method for synthesis is the Goldberg Reaction (Copper-catalyzed N-arylation of amides/lactams), which is superior to Pd-catalysis for lactam substrates due to lower costs and reduced risk of bis-arylation.

Reagents:

  • 3-Iodobenzoic acid (1.0 equiv)

  • Morpholin-3-one (1.2 equiv)

  • CuI (Copper(I) iodide) (10 mol%)

  • DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3-iodobenzoic acid (5.0 mmol, 1.24 g), morpholin-3-one (6.0 mmol, 0.61 g), K₂CO₃ (12.5 mmol, 1.73 g), and CuI (0.5 mmol, 95 mg).

  • Inertion: Evacuate and backfill with Argon three times.

  • Ligand Addition: Add anhydrous 1,4-Dioxane (10 mL) followed by DMEDA (1.0 mmol, 108 µL) via syringe.

  • Reaction: Seal the flask and heat to 110°C for 16–24 hours. Monitor by LC-MS (Target [M+H]+ = 222.2).

  • Workup (Critical for Acid Purity):

    • Cool to room temperature.

    • Dilute with water (50 mL) and filter through Celite to remove copper salts.

    • Acidify: Carefully adjust the filtrate pH to ~2–3 using 1N HCl. The product often precipitates.

    • Extraction: If no precipitate forms, extract with EtOAc (3 x 50 mL).

    • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5 + 1% AcOH).

Yield Expectation: 75–85% Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the N-H signal of morpholinone and the shift of aromatic protons.

Protocol B: Library Generation (Amide Coupling)

Context: Utilizing the carboxylic acid handle to generate a library of Factor Xa inhibitor analogs.

Reagents:

  • 3-(3-Oxomorpholino)benzoic acid (1.0 equiv)

  • Amine Partner (e.g., 4-aminobenzamidine derivatives) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF[1]

Workflow:

  • Dissolve the benzoic acid derivative in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes to pre-activate the acid.

  • Add HATU. Stir for 10 minutes (solution turns yellow).

  • Add the Amine Partner.

  • Stir at RT for 4 hours.

  • Purification: Direct Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Comparative Data: Meta vs. Para Substitution

The following table illustrates the impact of shifting the morpholinone from the 4-position (Rivaroxaban-like) to the 3-position (Topic) on physicochemical properties.

Property4-(3-Oxomorpholino)benzoic acid3-(3-Oxomorpholino)benzoic acidImpact of Isomer Shift
Vector Angle ~180° (Linear)~120° (Kinked)Access to "side" hydrophobic pockets.
Solubility (pH 7.4) ModerateHighDisruption of crystal packing symmetry improves solubility.
LogD 1.21.1Minimal change in lipophilicity, but improved solvation.
Metabolic Stability High (Lactam)High (Lactam)Retains CYP blocking advantage.[2]

Experimental Workflow Diagram

Workflow Start Start: 3-Iodobenzoic Acid Step1 Goldberg Coupling (CuI, DMEDA, Morpholin-3-one) Start->Step1 N-Arylation Intermed Intermediate: 3-(3-Oxomorpholino)benzoic acid Step1->Intermed Workup & Purification Step2 Divergent Amide Coupling (HATU/DIPEA + R-NH2) Intermed->Step2 Library Synthesis Library Final Library: Factor Xa / Kinase Inhibitors Step2->Library SAR Screening

Figure 2: Synthetic workflow from raw materials to bioactive library generation.

References

  • Rivaroxaban Discovery & SAR: Perzborn, E., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 2010. Link

  • Copper-Catalyzed Amidation (Goldberg): Klapars, A., Antilla, J. C., Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001. Link

  • Metabolic Stability of Morpholines: "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." BenchChem Application Notes. Link

  • Medicinal Chemistry of Benzoic Acid Scaffolds: "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer."[3] Preprints.org, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 3-(3-Oxomorpholino)benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(3-Oxomorpholino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Oxomorpholino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of 3-(3-Oxomorpholino)benzoic acid, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

A diminished overall yield is a frequent challenge. The synthesis is a multi-step process, and losses can accumulate at each stage.

Possible Causes & Recommended Actions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete N-acylation of 3-aminobenzoic acid The initial acylation of 3-aminobenzoic acid with a suitable reagent (e.g., chloroacetyl chloride) is critical. Incomplete reaction leads to carryover of starting material, complicating purification and reducing the amount of intermediate for the subsequent cyclization. Optimization: Ensure a slight excess of the acylating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of 3-aminobenzoic acid.[1] The reaction is often performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Inefficient Intramolecular Cyclization The formation of the morpholinone ring is a key yield-determining step. The choice of base and solvent significantly influences the rate and efficiency of this intramolecular nucleophilic substitution.[2][3] Optimization: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is often effective.[4][5] Heating the reaction mixture can also promote cyclization, but excessive temperatures may lead to decomposition.
Side Reactions Polymerization of the starting materials or intermediates can occur, especially under harsh basic or thermal conditions. Dimerization of the acylated intermediate is another possibility. Mitigation: Maintain strict temperature control. Add the base portion-wise to the reaction mixture to avoid localized high concentrations. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product Loss During Work-up and Purification The product's solubility characteristics can lead to losses during extraction and recrystallization. Optimization: During aqueous work-up, ensure the pH is carefully adjusted to precipitate the carboxylic acid fully. For recrystallization, a systematic solvent screen is recommended to find a solvent system that provides good recovery.[6][7] Common systems include aqueous ethanol or mixtures of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexanes).[6]
Problem 2: Impure Product After Initial Synthesis

The presence of impurities complicates downstream applications and can be challenging to remove.

Possible Causes & Recommended Actions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Unreacted Starting Materials As mentioned, incomplete N-acylation will leave 3-aminobenzoic acid in the reaction mixture. Purification Strategy: An acid-base extraction is highly effective. The carboxylic acid product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving the unreacted amine in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]
Formation of Diacylated Product If a di-functional amine is used as a starting material, di-acylation can be a significant side reaction. For 3-aminobenzoic acid, this is less of a concern for the amino group but could potentially involve the carboxylic acid under certain conditions, though less likely. Control: Use of appropriate protecting groups for one of the functional groups if a di-functional starting material is used in a related synthesis.
Hydrolysis of the Morpholinone Ring The lactam (amide) bond in the morpholin-3-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Mitigation: During work-up, avoid prolonged exposure to strong acids or bases. Use milder conditions where possible. If purification by recrystallization is performed from an aqueous system, ensure the pH is near neutral.
Problem 3: Difficulty with Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be a hurdle.

Possible Causes & Recommended Actions:

Potential Cause Troubleshooting Steps & Scientific Rationale
"Oiling Out" During Recrystallization This occurs when the compound melts in the hot solvent before it dissolves, or when the solution is supersaturated.[6] Solution: Choose a recrystallization solvent with a boiling point lower than the melting point of your compound.[6] Use a larger volume of solvent or a solvent mixture to ensure the compound fully dissolves at high temperature. Slow cooling can also promote crystal formation over oiling out.
Poor Crystallization The product may remain as an oil or form very fine crystals that are difficult to filter. Solution: Try seeding the supersaturated solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also initiate crystallization. Exploring a wider range of solvent systems for recrystallization is also recommended.
Contamination with Inorganic Salts Salts from the reaction (e.g., from the base used) can co-precipitate with the product. Solution: Ensure the product is thoroughly washed with deionized water after filtration. If the product is soluble in an organic solvent, dissolving the crude material and filtering out the insoluble salts can be an effective purification step.

II. Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the general synthetic route for 3-(3-Oxomorpholino)benzoic acid?

A1: The most common approach involves a two-step sequence:

  • N-acylation: 3-Aminobenzoic acid is reacted with a 2-haloacetyl halide, typically chloroacetyl chloride, in the presence of a base to form an N-(2-chloroacetyl)-3-aminobenzoic acid intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis-like reaction, where the carboxylate (or the deprotonated alcohol if starting from an amino alcohol) displaces the halide to form the morpholin-3-one ring.

Caption: General synthesis pathway for 3-(3-Oxomorpholino)benzoic acid.

Q2: Are there alternative synthetic strategies?

A2: Yes, other routes exist, such as the reaction of 2-aminoethanol with an appropriate benzoic acid derivative.[2] For instance, reductive amination of an aromatic aldehyde with 2-aminoethanol followed by a two-step cyclization with chloroacetyl chloride is a known method for preparing N-substituted morpholin-3-ones.[2]

Reagents and Conditions

Q3: What are the best bases to use for the N-acylation and cyclization steps?

A3: For N-acylation, a mild base like sodium bicarbonate or an organic base like triethylamine is often sufficient to neutralize the generated acid. For the intramolecular cyclization, a stronger, non-nucleophilic base is generally required to deprotonate the amide or carboxylic acid. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are common choices.[4][5]

Q4: What solvents are recommended for this synthesis?

A4: For the N-acylation step, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. For the cyclization, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can solvate the ions involved and facilitate the reaction.

Purification and Analysis

Q5: What are the recommended methods for purifying the final product?

A5: The primary methods for purification are:

  • Acid-Base Extraction: This is particularly useful for removing non-acidic impurities.[6]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[7] A thorough solvent screen is recommended to optimize yield and purity.[6]

  • Column Chromatography: While potentially more time-consuming, silica gel chromatography can be effective for separating closely related impurities.

Q6: Which analytical techniques are best for characterizing 3-(3-Oxomorpholino)benzoic acid and assessing its purity?

A6:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[6]

III. Optimized Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroacetyl)-3-aminobenzoic acid (Intermediate)
  • Suspend 3-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the suspension over 30 minutes.

  • Add a base (e.g., triethylamine, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Synthesis of 3-(3-Oxomorpholino)benzoic acid (Final Product)
  • Dissolve the crude N-(2-chloroacetyl)-3-aminobenzoic acid (1 equivalent) in a polar aprotic solvent (e.g., DMF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A troubleshooting workflow for improving synthesis yield and purity.

IV. References

  • Kavšek, M., & Kočevar, M. (2019). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Arkivoc, 2019(5), 1-38.

  • Reddy, P. V., et al. (2020). Facile Preparation of 4‐(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. ChemistrySelect, 5(34), 10565-10568.

  • Bayer AG. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1).

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. 2.

  • Upjohn Co. (1974). Method for the direct acylation of aminobenzoic acids. (US3804821A).

  • Amrita University. (2015, February 3). Purification of Benzoic Acid by Crystallization. [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3-Oxomorpholino)benzoic acid

Welcome to the technical support center for the purification of 3-(3-Oxomorpholino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Oxomorpholino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in obtaining this compound in high purity. As specific experimental data for this molecule is not widely available, this document synthesizes established chemical principles for the purification of substituted benzoic acids with insights into the influence of the oxomorpholino moiety.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 3-(3-Oxomorpholino)benzoic acid?

A1: While specific experimental data is scarce, we can infer properties based on its structure. It is expected to be a solid at room temperature. The presence of the carboxylic acid, amide, and ether functionalities suggests a moderate to high degree of polarity. This polarity indicates it will likely be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone, with limited solubility in non-polar solvents like hexanes or petroleum ether.[1][2][3] Its solubility in water is expected to be low but will increase with temperature and at a basic pH due to the deprotonation of the carboxylic acid.[1][4][5]

Q2: What are the most likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route used. Common impurities for related benzoic acid syntheses can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction byproducts: Compounds formed from side reactions.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

  • Isomers: Positional isomers that may have formed during synthesis.

Q3: What is the general strategy for purifying a substituted benzoic acid like this one?

A3: A multi-step approach is often most effective. A typical workflow would be:

  • Aqueous Workup/Acid-Base Extraction: To remove inorganic salts and grossly non-acidic or basic impurities.

  • Recrystallization: A powerful technique for achieving high purity if a suitable solvent system can be identified.

  • Column Chromatography: Useful for separating compounds with similar polarities when recrystallization is ineffective.

The following diagram illustrates a general decision-making workflow for purification:

Purification Workflow start Crude 3-(3-Oxomorpholino)benzoic acid extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization purity_check Assess Purity (HPLC, NMR, MP) recrystallization->purity_check troubleshoot Troubleshoot recrystallization->troubleshoot Fails chromatography Column Chromatography chromatography->purity_check purity_check->chromatography Purity <98% pure_product Pure Product purity_check->pure_product Purity >98% troubleshoot->chromatography

Caption: A general experimental workflow for the purification of 3-(3-Oxomorpholino)benzoic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem 1: Low Recovery After Recrystallization

Possible Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. See the table below for suggested starting solvents.

    • Consider a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system may be effective.[8] Use a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble but is miscible with the "good" solvent. Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.

Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Good for many benzoic acids, but solubility may be low.[1][9]
EthanolMedium-High78Often a good starting point for polar organic molecules.[3]
IsopropanolMedium82Similar to ethanol, can be a good alternative.
Ethyl AcetateMedium77Good for moderately polar compounds.
AcetoneMedium-High56A strong solvent, may need an anti-solvent.[1]
TolueneLow111Less likely to be effective alone due to the compound's polarity.[3]
Hexanes/HeptaneVery Low~69/~98Likely to be effective as an anti-solvent.[3]

Possible Cause 2: Using Too Much Solvent. An excessive amount of solvent will keep the product dissolved even at low temperatures, leading to poor recovery.[6]

  • Troubleshooting Steps:

    • Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise to the crude material until it just dissolves.

    • Boil Off Excess Solvent: If too much solvent has been added, carefully evaporate some of it to re-saturate the solution.

Possible Cause 3: Cooling the Solution Too Quickly. Rapid cooling can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.[7]

  • Troubleshooting Steps:

    • Allow for Slow Cooling: Let the hot solution cool slowly to room temperature on the benchtop before moving it to an ice bath.

    • Insulate the Flask: Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.

Problem 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

Possible Cause 1: The solution is supersaturated above the melting point of the compound.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the mixture to boiling and add more of the hot recrystallization solvent until the oil redissolves. Then, allow it to cool slowly.

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

Possible Cause 2: The presence of impurities is depressing the melting point.

  • Troubleshooting Steps:

    • Pre-purification: Perform an acid-base extraction or a quick filtration through a small plug of silica gel to remove some of the impurities before attempting recrystallization.

Problem 3: Persistent Impurities After Recrystallization

Possible Cause: The impurity has similar solubility properties to the desired product.

  • Troubleshooting Steps:

    • Switch Purification Method: If recrystallization is ineffective, column chromatography is the next logical step. The difference in polarity between your product and the impurity can be exploited on a silica gel column.

    • Use an Adsorbent: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[10] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is excellent for separating acidic compounds like 3-(3-Oxomorpholino)benzoic acid from neutral or basic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The desired product will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with cold 1M hydrochloric acid (HCl) while stirring until the product precipitates out. Check the pH with litmus paper to ensure it is acidic.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product thoroughly.

Acid-Base Extraction start Crude product in Ethyl Acetate add_base Add aq. NaHCO3 Shake and Separate start->add_base org_phase Organic Phase (Neutral/Basic Impurities) add_base->org_phase Top Layer aq_phase Aqueous Phase (Sodium Salt of Product) add_base->aq_phase Bottom Layer wash Wash with Ethyl Acetate aq_phase->wash acidify Acidify with HCl wash->acidify precipitate Precipitated Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry

Caption: Workflow for acid-base extraction of 3-(3-Oxomorpholino)benzoic acid.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals to a constant weight.

References

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. [Link]

  • Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Gene Tools, LLC. HPLC purification of Morpholino Oligos. [Link]

  • Recrystallization. (n.d.). In V-Lab. Amrita Vishwa Vidyapeetham. [Link]

  • SATHEE. (n.d.). Chemistry Benzoic Acid. [Link]

  • Nichols, L. (n.d.). Recrystallization. [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • American International Chemical, Inc. (n.d.). Material Safety Data Sheet: Benzoic Acid. Parr Instrument Company. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Rasayan J. Chem. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Journal of Chemical & Engineering Data. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Google Patents. (1966).
  • ResearchGate. (2012). (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Loba Chemie. (n.d.). BENZOIC ACID. [Link]

  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(3-Oxomorpholino)benzoic acid

Welcome to the Technical Assistance Center. Subject: Troubleshooting Solubility & Precipitation Issues with 3-(3-Oxomorpholino)benzoic acid (CAS: 1056434-60-4 / Generic Benzoic Acid Derivatives) Ticket Priority: High (As...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Assistance Center. Subject: Troubleshooting Solubility & Precipitation Issues with 3-(3-Oxomorpholino)benzoic acid (CAS: 1056434-60-4 / Generic Benzoic Acid Derivatives) Ticket Priority: High (Assay Interference Risk)

The Core Challenge: Why is this happening?

The "Crash-Out" Phenomenon Users frequently report that 3-(3-Oxomorpholino)benzoic acid dissolves perfectly in 100% DMSO but precipitates immediately upon dilution into aqueous assay media (e.g., PBS, cell culture media).

The Mechanism: This molecule behaves according to the "Brick Dust" model common in drug discovery intermediates.

  • Thermodynamic Solubility: The compound possesses a rigid morpholinone ring fused to a benzoic acid. This structure encourages strong crystal lattice packing (high melting point), making the energy cost to break the crystal lattice high.

  • The pH Trap: The benzoic acid moiety has a

    
     of approximately 4.2 .
    
    • In DMSO: The compound is neutral and solvated by the organic solvent.

    • In Aqueous Buffer (pH < 6): If your buffer is slightly acidic or has low buffering capacity, the compound remains protonated (neutral). Neutral benzoic acid derivatives have extremely low aqueous solubility (

      
       range).
      
    • The Shock: Rapid dilution creates a supersaturated solution.[1] Without immediate ionization (deprotonation) to the benzoate anion, the molecules re-aggregate and precipitate.

Troubleshooting Protocols

Protocol A: The "pH-Shift" Dilution Method (Recommended)

Use this method if you observe immediate turbidity upon adding the stock to the media.

Objective: Force the compound into its soluble, ionized (benzoate) state before it encounters the bulk aqueous environment.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution (The Critical Step):

    • Do NOT dilute directly into PBS (pH 7.4).

    • Instead, prepare an Intermediate Buffer : 100 mM Tris or Phosphate Buffer at pH 8.0 - 8.5 .

    • Dilute the DMSO stock 1:10 into this intermediate buffer.

    • Result: The higher pH ensures 99.9% ionization (

      
      ). The high ionic strength stabilizes the anion.
      
  • Final Assay Addition: Add the intermediate solution to your final assay well. The small volume will not significantly alter the final physiological pH (7.4), but the compound is now already solvated as an anion.

Protocol B: Cyclodextrin Complexation

Use this method for cell-based assays where high pH or DMSO > 0.5% is toxic.

Objective: Encapsulate the hydrophobic morpholinone core to prevent aggregation.

Materials: Hydroxypropyl-


-cyclodextrin (HP-

-CD).

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water (sterile filtered).
    
  • Dissolve the target compound in DMSO (e.g., 10 mM).

  • Dilute the DMSO stock into the HP-

    
    -CD solution with vortexing.
    
    • Ratio: Ensure the final molar ratio of CD:Compound is at least 5:1.

  • Add this complex to the cell media. The cyclodextrin acts as a "molecular chaperone," keeping the compound in solution without affecting membrane permeability.

Decision Logic & Visualization

The following diagram illustrates the decision process for rescuing a precipitated compound.

SolubilityLogic Start Issue: Compound Precipitates on Dilution CheckStructure Check Structure: Is there an ionizable group? Start->CheckStructure Acidic Yes: Carboxylic Acid (pKa ~4.2) CheckStructure->Acidic Benzoic Acid Neutral No: Neutral Lipophile CheckStructure->Neutral CheckPH Check Buffer pH Acidic->CheckPH Cosolvent Check DMSO Limit Neutral->Cosolvent AdjustPH Protocol A: Increase Buffer pH > 6.5 (Force Ionization) CheckPH->AdjustPH pH < pKa + 2 CheckPH->Cosolvent pH is OK, still crashing Success Assay Ready: Clear Solution AdjustPH->Success AddCD Protocol B: Add HP-Beta-Cyclodextrin Cosolvent->AddCD DMSO limited AddCD->Success

Figure 1: Troubleshooting logic flow for rescuing 3-(3-Oxomorpholino)benzoic acid solubility.

Quantitative Data: Solubility Limits

The following table summarizes expected solubility behaviors based on solvent conditions.

Solvent SystemSolubility EstimateState of MoleculeSuitability for Assay
100% DMSO > 50 mMNeutral / SolvatedStock Storage Only
Water (pH 4.0) < 10

M
Neutral / ProtonatedUnsuitable (Precipitation)
PBS (pH 7.4) ~ 100 - 500

M
Mixed (mostly Anionic)Risk (Kinetic precipitation possible)
Tris/Glycine (pH 8.5) > 5 mMFully Anionic (Salt)Ideal for intermediate dilution
PBS + 0.4% SDS > 1 mMMicellar SolubilizationGood (if assay tolerates detergent)

Frequently Asked Questions (FAQ)

Q: Can I just sonicate the media to re-dissolve the precipitate? A: No. While sonication might temporarily disperse the particles, it creates a micro-suspension, not a true solution. This will cause light scattering in optical assays (false high absorbance) and inconsistent dosing in cell assays. You must achieve thermodynamic solubility via pH or cosolvents.

Q: Why does the compound precipitate even when the final pH is 7.4? A: This is often a kinetic issue known as the "mixing shock." When a droplet of DMSO stock hits the water, there is a split second where the DMSO concentration drops but the pH hasn't fully equilibrated, or the local concentration of the compound is massive. This triggers nucleation. Using the Intermediate Dilution step (Protocol A) mitigates this shock.

Q: Is the "3-(3-Oxomorpholino)" group unstable? A: Generally, the morpholinone ring is chemically stable under standard assay conditions. However, it is a rigid amide-like structure that contributes significantly to the crystal lattice energy, making the solid form hard to dissolve initially.

Q: Can I use the Sodium Salt form directly? A: Yes. If you can source or synthesize Sodium 3-(3-oxomorpholino)benzoate, it will dissolve much faster in water than the free acid. You can generate this in situ by adding 1 equivalent of NaOH to your DMSO stock before adding water.

References

  • Benzoic Acid Solubility & pKa Principles

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid.
    • URL:[Link]

  • DMSO Precipitation in Assays

    • Source: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: strategies for bioassay scientists. Drug Discovery Today.
    • Context: Discusses the "Brick Dust" effect and kinetic solubility issues in HTS.
    • URL:[Link]

  • Rivaroxaban Intermediate Properties (Structural Analog)

    • Source: U.S. Food and Drug Administration (FDA). (2011).[2][3] NDA 202439 Clinical Pharmacology and Biopharmaceutics Review.

    • Context: Details the solubility of morpholinone-substituted phenyl derivatives and the use of surfactants/pH adjustments.
    • URL:[Link][4]

  • Cyclodextrin Usage in Cell Assays

    • Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
    • URL:[Link]

Sources

Optimization

optimizing reaction conditions for morpholine derivative synthesis

Ticket System Status: ONLINE Current Queue: 4 Active Tickets Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Welcome to the Synthesis Optimization Help Desk. You are likely here because morpholine is behav...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Queue: 4 Active Tickets Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Welcome to the Synthesis Optimization Help Desk.

You are likely here because morpholine is behaving deceptively. While structurally simple, its secondary amine nature, high water solubility, and moderate basicity (pKa ~8.3) create specific bottlenecks in medicinal chemistry workflows.

Below are the four most common "tickets" we receive, escalated with root-cause analysis, optimized protocols, and decision-making frameworks.

Ticket #001: Buchwald-Hartwig Coupling Stalls or Dehalogenates

Status: [Urgent] User Report: "I'm trying to couple morpholine with an aryl bromide using Pd(OAc)2/BINAP, but I'm getting <20% yield and significant dehalogenated starting material."

Root Cause Analysis

Morpholine is a secondary amine with moderate steric bulk. Older generation ligands (like BINAP or dppf) often fail because they do not facilitate the reductive elimination step fast enough to compete with


-hydride elimination or protodehalogenation. Furthermore, morpholine can bind to Pd(II) species, potentially poisoning the catalyst if the ligand is not bulky enough to displace it.
The Solution: Ligand & Base Engineering

You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands). For morpholine (a secondary amine), RuPhos is the gold standard because it creates a specific pocket that favors the reductive elimination of secondary amines.

Decision Matrix: Ligand Selection

ParameterRecommended LigandWhy?
Standard Aryl Halide RuPhos Optimized for secondary amines; prevents catalyst poisoning.
Sterically Hindered Halide BrettPhos Larger bulk promotes reductive elimination in crowded systems.
Base-Sensitive Substrate Cs₂CO₃ Weaker base than NaOtBu; prevents side reactions (e.g., ester hydrolysis).
Standard Base NaOtBu Strong base ensures rapid deprotonation of the Pd-amine complex.
Visualization: Troubleshooting Logic

BuchwaldLogic Start Start: C-N Coupling Fails CheckAmine Is the amine Morpholine? Start->CheckAmine CheckHalide Substrate Type? CheckAmine->CheckHalide RuPhos Use RuPhos Gen-3 (Best for 2° Amines) CheckHalide->RuPhos Standard Ar-X BrettPhos Use BrettPhos Gen-3 (Best for Primary/Hindered) CheckHalide->BrettPhos Ortho-Substituted BaseCheck Base Sensitive Groups? (Esters, Nitriles) RuPhos->BaseCheck WeakBase Switch to Cs2CO3 (Solvent: Dioxane) BaseCheck->WeakBase Yes StrongBase Use NaOtBu (Solvent: THF/Toluene) BaseCheck->StrongBase No

Caption: Decision tree for optimizing Pd-catalyzed morpholine coupling based on substrate constraints.

Optimized Protocol (RuPhos Gen-3)
  • Charge: Aryl halide (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add RuPhos Pd G3 (1–2 mol%). Note: The G3 precatalyst ensures accurate Pd:Ligand ratio and rapid activation.

  • Solvent: Add anhydrous THF or Toluene (0.2 M).

  • Reaction: Seal and heat to 80 °C for 2–4 hours.

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify.

Ticket #002: Reductive Amination "Stuck" at Imine

Status: [Open] User Report: "I reacted a ketone with morpholine using NaBH4 in Methanol. The starting material is gone, but I isolated the alcohol, not the amine."

Root Cause Analysis

You used Sodium Borohydride (NaBH₄) , which is too strong and non-selective. It reduced your ketone to an alcohol before the iminium ion could form. Furthermore, morpholine is a secondary amine; it forms an iminium ion (positively charged), not a neutral imine. This intermediate is unstable and requires specific pH conditions to form.

The Solution: STAB & pH Control

Use Sodium Triacetoxyborohydride (STAB) . It is less nucleophilic than NaBH₄ and will not reduce ketones/aldehydes at a significant rate, but it will rapidly reduce the protonated iminium ion.

Protocol: The "STAB" Method

  • Mix: Ketone/Aldehyde (1.0 equiv) + Morpholine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) .

    • Why DCE? It promotes iminium formation better than MeOH.

  • Acidify: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Critical Step: This catalyzes the formation of the iminium ion. Without it, the reaction often stalls.

  • Reduce: Add STAB (1.4–1.5 equiv) in one portion.

  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Saturated NaHCO₃ (gas evolution will occur).

Ticket #003: SN2 Alkylation Yields are Low (Elimination vs. Substitution)

Status: [Escalated] User Report: "Reacting morpholine with a secondary alkyl bromide. Getting mostly alkene (elimination product) and unreacted morpholine."

Root Cause Analysis

Morpholine is a moderate base. When heating with a secondary alkyl halide, basicity competes with nucleophilicity, leading to E2 elimination. Additionally, as the reaction proceeds, the generated HBr protonates the remaining morpholine, deactivating it (Morpholine-HBr salt is not nucleophilic).

The Solution: Finkelstein Conditions & Scavengers
  • The Finkelstein Swap: Convert your Alkyl Bromide/Chloride to an Iodide in situ. Iodide is a better leaving group (weaker bond, lower pKa of conjugate acid), accelerating the SN2 rate over the E2 rate.

  • Base Choice: Use a non-nucleophilic inorganic base (K₂CO₃) rather than an amine base to scavenge the acid without competing for alkylation.

Visualization: Reaction Pathway

SN2Pathway Start Alkyl Bromide (R-Br) + Morpholine Path1 Standard Conditions (Heat, weak solvent) Start->Path1 Path2 Add NaI (0.1 eq) Solvent: ACN or DMF Start->Path2 Result1 E2 Elimination (Alkene formed) Path1->Result1 Major Product Intermediate In-situ R-I formed (Better Leaving Group) Path2->Intermediate Result2 SN2 Substitution (Target Morpholine) Intermediate->Result2 Fast Kinetic Step

Caption: In-situ conversion to alkyl iodide (Finkelstein) favors substitution over elimination.

Optimized Protocol:

  • Solvent: Acetonitrile (ACN) or DMF (Polar Aprotic is mandatory).

  • Additives: NaI or KI (10–20 mol% catalytic).

  • Base: K₂CO₃ (2.0 equiv).

  • Temp: 60–80 °C.[1]

Ticket #004: Purification Nightmares (Water Solubility)

Status: [Common] User Report: "My reaction worked, but I can't extract the product. It stays in the aqueous layer."

Root Cause Analysis

Morpholine derivatives are often highly polar and water-soluble, especially if protonated. Standard Et₂O/Water extractions will fail.

The Solution: "Salting Out" & Modifiers

Strategy A: Extraction

  • Basify: Ensure aqueous layer is pH > 12 (use NaOH) to ensure the morpholine is in the free-base form.

  • Salt Out: Saturate the aqueous layer with solid NaCl or K₂CO₃ . This disrupts the hydration shell and forces the organic molecule out.

  • Solvent: Extract with DCM or CHCl₃/IPA (3:1) . Do not use Ether or Hexanes.

Strategy B: Chromatography (Silica Tailing) Morpholines streak on silica due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your DCM/MeOH mobile phase. This blocks the acidic sites on the silica.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

Sources

Troubleshooting

Technical Support Center: Stability of 3-(3-Oxomorpholino)benzoic Acid in Solution

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Oxomorpholino)benzoic acid. This document provides in-depth guidance on the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Oxomorpholino)benzoic acid. This document provides in-depth guidance on the stability of this compound in solution, drawing from established chemical principles and extensive field experience. While specific public stability data for this molecule is limited, this guide is built upon the known chemistry of its morpholine and benzoic acid moieties to empower you with the knowledge to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

3-(3-Oxomorpholino)benzoic acid incorporates both a benzoic acid group and an N-acylmorpholine structure. The stability of this compound in solution is therefore influenced by the chemical properties of both these functional groups. The primary stability concerns revolve around the potential for hydrolysis of the amide-like bond within the oxomorpholino ring and the inherent reactivity of the benzoic acid moiety, particularly at elevated temperatures. This guide will walk you through the key stability considerations, provide answers to frequently asked questions, and offer robust protocols for you to validate the stability of your own solutions.

Key Stability Considerations

The chemical structure of 3-(3-Oxomorpholino)benzoic acid suggests a few potential degradation pathways that researchers should be aware of.

  • Hydrolysis: The amide bond within the 3-oxomorpholino ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the morpholine ring. Amides are generally more stable to hydrolysis than esters, but it is a key degradation pathway to consider, particularly with prolonged storage or at non-neutral pH.[1]

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) at high temperatures, which would result in the formation of 3-morpholinoanisole. However, this is typically observed under more extreme conditions, such as in subcritical water at temperatures above 200°C.[2]

  • Oxidation: While the molecule does not contain functional groups that are highly susceptible to oxidation, it is a general degradation pathway for many organic molecules and should not be entirely discounted, especially in the presence of oxidizing agents or upon exposure to light and air over extended periods.[1]

  • Effect of pH: The pH of the solution is a critical factor. The carboxylic acid group has a pKa around 4-5, meaning its ionization state will change significantly in different pH environments. The stability of the amide bond can also be pH-dependent. Therefore, maintaining a consistent and appropriate pH is crucial for reproducibility and stability.[3]

Below is a diagram illustrating the potential degradation pathways:

A 3-(3-Oxomorpholino)benzoic acid B Ring-opened product A->B Hydrolysis (Acid/Base) C Decarboxylation product A->C Decarboxylation (High Temp)

Caption: Potential degradation pathways of 3-(3-Oxomorpholino)benzoic acid.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that you may encounter during your work with 3-(3-Oxomorpholino)benzoic acid.

Q1: What is the best solvent to dissolve 3-(3-Oxomorpholino)benzoic acid for stock solutions?

For initial solubilization, organic solvents such as DMSO or DMF are commonly used. However, for aqueous experimental buffers, the final concentration of the organic solvent should be kept to a minimum to avoid any unintended biological or chemical effects. The benzoic acid moiety imparts some aqueous solubility, especially at a pH above its pKa where it exists as the more soluble carboxylate salt.

Q2: How should I prepare and store my aqueous solutions to maximize stability?

We recommend the following best practices:

  • Use Buffered Solutions: To mitigate pH-dependent degradation, always prepare your aqueous solutions in a suitable buffer (e.g., phosphate or citrate buffer) at your desired experimental pH. This is critical for maintaining the stability of the amide bond and the ionization state of the carboxylic acid.

  • Control Temperature: For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.[3] Avoid repeated freeze-thaw cycles.

  • Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from light by using amber vials or wrapping containers in foil, as light can catalyze degradation.[4]

Q3: I see some precipitation in my solution after storing it in the refrigerator. What should I do?

This is likely due to the lower solubility of the compound at colder temperatures. Before use, allow the solution to come to room temperature and gently vortex to see if the precipitate redissolves. If it does not, you may have a supersaturated solution, or some degradation may have occurred. It is advisable to prepare fresh solutions if you are unsure.

Q4: My HPLC analysis of an older solution shows a decreased peak for the parent compound and some new, smaller peaks. What could be happening?

This is a classic sign of degradation. The new peaks likely correspond to degradation products. To identify the cause, you can perform a forced degradation study (see protocol below) to see if the degradation profile matches what you observe under acidic, basic, oxidative, or thermal stress. High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the stability of your compound.[5]

Q5: Can I expect the morpholine ring to be stable?

The morpholine ring itself is generally very stable. It is used in industrial applications as a corrosion inhibitor in steam systems at high temperatures and pressures, indicating its robustness.[6][7] The primary point of potential instability in the 3-oxomorpholino moiety is the amide bond.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity Degradation of the compound.Prepare a fresh solution. Perform an HPLC analysis to check for purity and compare with a freshly prepared standard.
Change in solution color Possible oxidation or formation of a colored degradation product.Discard the solution and prepare a fresh one. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation.
Inconsistent experimental results Instability of the compound in the experimental media or variability in solution preparation.Ensure consistent solution preparation methods. Use freshly prepared solutions for critical experiments. Validate the stability of the compound in your specific experimental buffer over the time course of your assay.
Unexpected peaks in LC-MS analysis Degradation products or impurities from the starting material.Compare the LC-MS profile of your solution with that of a freshly prepared standard. If new peaks are present, it indicates degradation.

Experimental Protocols

To provide you with a self-validating system, we have outlined protocols for assessing the stability of 3-(3-Oxomorpholino)benzoic acid in your own laboratory setting.

Protocol 1: Forced Degradation Study

This study will help you understand the potential degradation pathways under various stress conditions.

Objective: To rapidly assess the stability of 3-(3-Oxomorpholino)benzoic acid under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-(3-Oxomorpholino)benzoic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H2O2.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to direct light (e.g., in a photostability chamber).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all solutions for a defined period (e.g., 24 hours).

  • Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile gradient and UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare Stock Solution B Aliquot for Stress Conditions A->B C Incubate (e.g., 24h) B->C Acid Acid (0.1M HCl) Base Base (0.1M NaOH) Oxidation Oxidation (3% H2O2) Thermal Thermal (60°C) Photo Photolytic D Sample at Time Points C->D E HPLC Analysis D->E F Compare Chromatograms E->F

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Real-Time Stability Study

This study will help you determine the shelf-life of your solutions under your specific storage conditions.

Objective: To evaluate the stability of 3-(3-Oxomorpholino)benzoic acid solutions over an extended period under intended storage conditions.

Procedure:

  • Prepare Solutions: Prepare solutions of the compound in your desired experimental buffer and at the intended concentration.

  • Storage: Store the solutions under your typical storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time Points: Define the time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, etc.).

  • Analysis: At each time point, analyze an aliquot of the stored solution by HPLC.

  • Evaluation: Monitor for any changes in the concentration of the parent compound and the appearance of any degradation products over time. This will allow you to establish a reliable shelf-life for your solutions.

Conclusion

Ensuring the stability of 3-(3-Oxomorpholino)benzoic acid in solution is paramount for the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the best practices and validation protocols outlined in this guide, you can confidently maintain the integrity of your experimental results. Our team of application scientists is always available to provide further support and guidance.

References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. Available at: [Link]

  • MORPHOLINE | C4H9NO - PubChem. Available at: [Link]

  • Evans, W. C., & Fuchs, G. (1988). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 4(2-3), 229-251. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]

  • Factors That Affect the Stability of Compounded Medications | PCCA Blog. Available at: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology, 40(1), e2025007. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • Degradation pathway of 3-oxoadipoic acid[8].... - ResearchGate. Available at: [Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

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Optimization

refining analytical methods for better sensitivity and accuracy

Technical Support Center: Advanced Bioanalytical Method Refinement Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Bioanalytical Method Refinement

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because standard protocols have hit a wall. You need to push your Lower Limit of Quantitation (LLOQ) down to picogram levels, or you are battling matrix interference that is ruining your coefficient of variation (%CV).

This guide is not a checklist; it is a framework for causal analysis . We do not just "fix" errors; we refine the method by isolating the physicochemical root causes of instability.

Module 1: LC-MS/MS Sensitivity & Matrix Management

User Query: "I am analyzing a negatively charged small molecule in plasma. My signal is weak in ESI(-), and I suspect ion suppression is affecting my linearity. How do I improve sensitivity and prove I’ve eliminated the matrix effect?"

The Causality of Ionization Efficiency

Standard mobile phases (0.1% Formic Acid) often fail in Negative Electrospray Ionization (ESI-) because protons suppress the formation of


 ions. To refine sensitivity, we must stabilize the deprotonated state.

The Refinement: Ammonium Fluoride (


) Switching 
Replacing standard buffers with 0.5–1.0 mM Ammonium Fluoride can yield a 5–10x signal enhancement  for steroids, pesticides, and acidic metabolites. Fluoride ions (

) act as a proton abstractor in the gas phase, driving ionization efficiency far beyond acetate or formate buffers.

Protocol: Mobile Phase Optimization for ESI(-)

  • Preparation: Prepare Mobile Phase A as Water + 0.5 mM

    
    . Prepare Mobile Phase B as Methanol (avoid Acetonitrile if possible, as protic solvents like MeOH often stabilize negative ions better).
    
  • Column Flushing: Flush the column for 30 minutes. Warning: Do not use

    
     with HILIC columns containing amide phases without checking vendor compatibility, as high pH can strip the bonded phase.
    
  • Equilibration: Run 10 blank injections to passivate the system.

  • Data Comparison: Inject a 10 ng/mL standard using Formic Acid vs.

    
    . Calculate the Signal-to-Noise (S/N) ratio.
    
Matrix Effect (ME) Elimination

Matrix effects occur when co-eluting phospholipids compete with your analyte for charge in the ESI droplet. You cannot "validate out" a matrix effect; you must remove it physically.

The Self-Validating System: The Matrix Factor (MF) Do not guess. Calculate the IS-normalized Matrix Factor:



  • Target:

    
     (FDA/EMA acceptance).
    
  • Refinement: If

    
     (Suppression), switch sample preparation methods.
    

Table 1: Sample Preparation Refinement Matrix

MethodMechanismCleanup EfficiencyCost/TimeBest For
PPT (Protein Precipitation)Solubility exclusionLow (Removes proteins, leaves lipids)Low / FastHigh-abundance drugs (>10 ng/mL)
LLE (Liquid-Liquid Extraction)Partitioning (

)
High (Removes salts & proteins)Medium / LaboriousLipophilic analytes; removing salts
SPE (Solid Phase Extraction)Physiochemical affinityVery High (Targeted removal)High / SlowTrace analysis (<1 ng/mL); Complex matrices

Visualization: Matrix Effect Elimination Workflow

MatrixEffect cluster_0 Refinement Options Start Detect Poor Linearity/Sensitivity CalcMF Calculate Matrix Factor (MF) (Post-Column Infusion or Extraction Spike) Start->CalcMF Decision Is MF within 0.85 - 1.15? CalcMF->Decision Pass Validation Proceeding (Method Robust) Decision->Pass Yes Fail Identify Interference Source (Phospholipids/Salts) Decision->Fail No (<0.8 or >1.2) SwitchPrep Switch Sample Prep Strategy Fail->SwitchPrep SwitchPrep->CalcMF Re-evaluate SPE Action: Switch to SPE (Mixed Mode) SwitchPrep->SPE PPT Current: PPT PPT->SPE Remove Phospholipids

Caption: Iterative workflow for diagnosing and eliminating matrix effects in LC-MS/MS bioanalysis.

Module 2: Ligand Binding Assays (ELISA) Refinement

User Query: "My sandwich ELISA has high background noise (


 in blanks) and my high-concentration samples are showing lower signal than expected. What is happening?"
The "Hook Effect" (Prozone Phenomenon)

If your high-concentration samples read lower than medium-concentration samples, you are seeing the Hook Effect .

  • Mechanism: Massive excess of analyte saturates both the capture antibodies (on the plate) and the detection antibodies (in solution) independently. They cannot form a "sandwich" because they are effectively blocked by the analyte itself.

  • Refinement: You must run a dilution linearity experiment. Dilute the sample 1:10, 1:100, and 1:1000. If the calculated concentration increases upon dilution, you had the Hook Effect.

Signal-to-Noise (S/N) Optimization

High background is usually due to "sticky" plates or cross-reactivity.

Protocol: High-Stringency Washing & Blocking

  • Blocker Refinement: Switch from 1% BSA to Casein or Commercial Blockers (e.g., SuperBlock). Casein is smaller and fills gaps between capture antibodies better than BSA.

  • Wash Step Refinement:

    • Standard:

      
       PBS-T.
      
    • Refined:

      
       PBS-T with a 30-second soak time  between cycles. The soak allows diffusion of non-specifically bound reagents off the plastic.
      
  • Antibody Titration: Perform a "Checkerboard Titration."

    • Rows: Capture Antibody (decreasing conc).

    • Columns: Detection Antibody (decreasing conc).

    • Select the pair that gives the highest S/N ratio, not just the highest OD.

Visualization: ELISA Troubleshooting Logic

ELISA_Troubleshoot Problem ELISA Issue Detected HighBG High Background (OD > 0.1 in Blank) Problem->HighBG LowSig Low Signal (Max OD < 1.0) Problem->LowSig Hook Inverted Curve (High Conc = Low OD) Problem->Hook Wash Increase Wash Cycles Add Soak Step HighBG->Wash Block Switch Blocker (BSA -> Casein) HighBG->Block Detect Check Secondary Ab Compatibility LowSig->Detect Coat Verify Coating Buffer pH (Carbonate pH 9.6) LowSig->Coat Dilute Dilute Sample (1:10, 1:100) Hook->Dilute

Caption: Decision tree for isolating root causes in Immunoassay/ELISA performance failures.

Module 3: Regulatory Validation (FDA/EMA)[2]

User Query: "How do I ensure my refined method meets regulatory standards for accuracy and precision?"

According to the FDA Bioanalytical Method Validation Guidance (2018) , your method must prove it is robust.[1]

Key Acceptance Criteria:

  • Accuracy: The mean concentration must be within

    
     of the nominal value (except at LLOQ, where 
    
    
    
    is allowed).
  • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at LLOQ).

  • Linearity: The calibration curve must have a correlation coefficient (

    
    ) of 
    
    
    
    (recommended), and back-calculated standards must be within
    
    
    of nominal.

Self-Validation Check: Run 3 separate batches (inter-assay) with 6 replicates of QCs (Low, Mid, High) in each batch. If any level fails the 15% rule, the method is not "refined"—it is unstable. Go back to Module 1 (Matrix Effects) or Module 2 (Washing).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3] Link

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide. Link

  • Agilent Technologies. (2013). Ammonium Fluoride as a Mobile Phase Additive for LC/MS/MS. Link(Note: Generalized reference to vendor application note 5991-2473EN).

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects in Cellular Models

Introduction Welcome to the Technical Support Center. If you are reading this, you likely have a cellular phenotype but are haunted by the question: "Is this real, or is it an artifact?" In drug discovery and basic resea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are reading this, you likely have a cellular phenotype but are haunted by the question: "Is this real, or is it an artifact?"

In drug discovery and basic research, off-target effects are not just a nuisance; they are the primary source of false positives that lead to retraction and clinical failure. This guide moves beyond basic protocols to provide a causal, mechanistic framework for validating your hits. We treat your experimental model as a system that requires rigorous debugging.

Module 1: CRISPR/Cas9 Gene Editing

Common Ticket: "My knockout clone shows a phenotype, but how do I know it's not due to a cut elsewhere?"

Root Cause Analysis: Cas9 specificity is determined by the 20nt spacer and the PAM (NGG). Mismatches, particularly at the distal end (non-seed region), are often tolerated by the Cas9 nuclease, leading to double-strand breaks (DSBs) at unintended loci.

Troubleshooting & Solutions
1. The "Three-Guide" Rule (Triangulation)

Guideline: Never rely on a single gRNA.

  • Protocol: Design 3 distinct gRNAs targeting different exons of your gene.

  • Logic: The probability of three independent gRNAs sharing the same off-target lethal effect is statistically negligible. If all three produce the same phenotype, on-target specificity is high.

2. Switch to High-Fidelity Nucleases

Upgrade Path: If you are still using wild-type SpCas9 (WT-SpCas9), stop. Switch to engineered variants that destabilize the DNA-Cas9 complex, making it less tolerant of mismatches.

VariantMechanismTrade-offRecommendation
SpCas9-HF1 H-bond disruption to DNA backboneLower activity on some lociExcellent for high-expression targets
eSpCas9(1.1) Neutralizes +charge in grooveStrict PAM requirementGeneral purpose standard
HiFi Cas9 Bacterial evolution selectionHigh activity, high specificityBest Balance (Recommended)
3. Unbiased Off-Target Detection (The Gold Standard)

Question: "I predicted off-targets in silico, but they are clean. Am I safe?" Answer: No. In silico tools (like CRISPR-MIT) are biased. You need an unbiased cellular assay.

  • Protocol: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

    • Transfect: Cas9 + gRNA + dsODN (double-stranded oligodeoxynucleotide tag).

    • Mechanism: The dsODN integrates into any DSB (on-target and off-target) via NHEJ.

    • Library Prep: Lyse cells, fragment DNA, and ligate adapters.

    • Sequencing: PCR amplify using primers specific to the dsODN tag.

    • Result: You map exactly where Cas9 cut in your specific cell line.

Workflow Visualization: CRISPR Validation

CRISPR_Validation Start Start: Phenotype Observed in KO Clone InSilico Step 1: In Silico Prediction (DeepCRISPR/Cas-OFFinder) Start->InSilico TargetedSeq Step 2: Targeted Amplicon Seq (Check predicted sites) InSilico->TargetedSeq Clean Predicted Sites Clean? TargetedSeq->Clean Unbiased Step 3: Unbiased Discovery (GUIDE-seq or CIRCLE-seq) Clean->Unbiased Clean Stop_Bad Discard Clone (Artifact) Clean->Stop_Bad Mutations Found Rescue Step 4: Functional Rescue (cDNA Complementation) Unbiased->Rescue No Off-Targets Unbiased->Stop_Bad Off-Targets Found Rescue->Stop_Bad Phenotype Persists Success Validated On-Target Effect Rescue->Success Phenotype Reverses

Caption: Logical flow for validating CRISPR-induced phenotypes, moving from prediction to unbiased detection and functional rescue.

Module 2: RNA Interference (RNAi)

Common Ticket: "My siRNA kills the cells, but my CRISPR knockout grows fine. Which is right?"

Root Cause Analysis: This is the classic "Seed Sequence Toxicity."

  • Mechanism: siRNAs function like miRNAs. The "seed region" (nucleotides 2-8) drives binding. A single siRNA can repress hundreds of transcripts that happen to have a matching 3' UTR seed match, even if the rest of the sequence doesn't match.

The Solution: C911 Mismatch Controls

Do not use a scrambled control (which has a different seed sequence). You must use a C911 control .[1]

The Logic:

  • On-Target: Requires perfect pairing, especially at the cleavage site (bases 10-11).

  • Off-Target (miRNA-like): Driven by the seed (bases 2-8).[2]

  • The Hack: Mutate bases 9, 10, and 11 of your siRNA to their complements.

    • Result: On-target cleavage is destroyed. Seed-mediated off-target binding is preserved.[1]

Interpretation:

  • If C911 loses the phenotype

    
     The original effect was On-Target .[3][4]
    
  • If C911 keeps the phenotype

    
     The original effect was Off-Target  (driven by the seed).[3][4]
    
Visualization: C911 Mechanism

Caption: C911 Design. Bases 9-11 are complemented (mismatched to target) to kill on-target activity while preserving seed-mediated off-targets.

Module 3: The "Rescue" Experiment

The Ultimate Proof

If you knock out Gene X and Cell Y dies, you must prove that putting Gene X back saves Cell Y. This is the Rescue Experiment .

Crucial Technical Detail: You cannot just transfect the wild-type cDNA into a CRISPR cell line. Why? Because your Cas9/gRNA is likely still present or the cDNA sequence matches the gRNA, so Cas9 will cut your rescue plasmid immediately.

Protocol: Generating a CRISPR-Resistant Rescue Construct

Step 1: Identify the Cut Site Locate the PAM (NGG) and the 20nt protospacer in your target gene.

Step 2: Design Synonymous Mutations You must mutate the DNA sequence without changing the amino acid sequence.

  • Priority 1: Mutate the PAM.[5][6] Change NGG to NGT or NGC (if the codon allows). This completely prevents Cas9 binding.

  • Priority 2: If the PAM cannot be mutated silently, introduce 3-4 synonymous mutations within the "seed" region (the 10nt closest to the PAM).

Step 3: Cloning & Transfection

  • Synthesize the mutant cDNA (gBlock or site-directed mutagenesis).

  • Clone into a lentiviral vector (e.g., pLenti-PGK-Hygro).

  • Transduct your KO cells before or during the phenotypic assay.

Step 4: Interpretation

  • Full Rescue: Phenotype returns to Wild-Type levels. (Validated).

  • No Rescue: The phenotype is likely an off-target effect (or the isoform is incorrect).

References

  • Kleinstiver, B. P., et al. (2016). "High-fidelity CRISPR-Cas9 nucleases with no detectable genome-wide off-target effects."[7][8] Nature. [Link]

  • Tsai, S. Q., et al. (2015). "GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases."[9] Nature Biotechnology. [Link]

  • Buehler, E., et al. (2012). "C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects." PLOS ONE. [Link][1][4]

  • Doench, J. G., et al. (2016). "Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9." Nature Biotechnology. [Link]

  • Tsai, S. Q., et al. (2017). "CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets."[10] Nature Methods. [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Compounds

Introduction In the realm of drug discovery and development, the journey of a novel compound from a promising hit to a viable therapeutic candidate is fraught with challenges. Among the most significant hurdles is compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the journey of a novel compound from a promising hit to a viable therapeutic candidate is fraught with challenges. Among the most significant hurdles is compound-induced cytotoxicity. Unforeseen toxicity can lead to the failure of otherwise promising drug candidates, resulting in substantial financial losses and wasted research efforts.[1] This technical support guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro cytotoxicity experiments. Our goal is to equip you with the knowledge and practical strategies to identify, understand, and mitigate the cytotoxic effects of your novel compounds, thereby enhancing the efficiency and success of your drug development pipeline.

This guide is structured to provide a logical progression from foundational concepts to advanced troubleshooting and mitigation strategies. We will delve into the common mechanisms of cytotoxicity, offer practical advice for troubleshooting unexpected results in your assays, and explore various approaches to reduce the toxicity of your compounds, including structural modifications and formulation strategies.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that arise during cytotoxicity testing. The Q&A format is designed for quick reference and to directly tackle specific experimental challenges.

General Assay & Data Interpretation Issues
Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[2]

Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Cause: A non-homogenous cell suspension leads to different numbers of cells being dispensed into each well.

    • Solution: Ensure your cell suspension is thoroughly but gently mixed before and during plating. Avoid vigorous pipetting which can damage cells.[3] For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling.

  • Pipetting Errors:

    • Cause: Inaccurate or inconsistent dispensing of cells, media, or compound.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multichannel pipettes, ensure all channels are dispensing equal volumes. When adding compounds, add them to the side of the well and gently mix to avoid disturbing the cell monolayer.

  • "Edge Effect":

    • Cause: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different growth conditions compared to the inner wells.

    • Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data. Ensure the incubator has good humidity control.

Q2: My positive and negative controls are not behaving as expected. What should I check?

Control failures are a critical sign that something is fundamentally wrong with the assay setup or execution.

Troubleshooting Steps:

  • Negative Control (Vehicle Only) Shows Cytotoxicity:

    • Cause: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.

    • Solution: The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2] Perform a vehicle toxicity titration to determine the maximum non-toxic concentration for your specific cell line.

  • Positive Control (Known Cytotoxic Agent) Shows No Effect:

    • Cause: This could be due to several factors, including incorrect concentration of the positive control, degradation of the control compound, or issues with the cells or assay reagents.

    • Solution:

      • Verify Concentration: Double-check the calculations and dilution series for your positive control.

      • Reagent Integrity: Use a fresh aliquot of the positive control. Ensure all assay reagents are within their expiration dates and have been stored correctly.

      • Cell Health: Confirm that the cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.

Q3: My absorbance/luminescence/fluorescence readings are too low or too high across the entire plate.

This often points to a systemic issue with cell density or the assay reagents.

Troubleshooting Steps:

  • Readings Too Low:

    • Cause: Insufficient cell number or inadequate incubation time for the assay signal to develop.

    • Solution: Optimize the cell seeding density by performing a titration to find the optimal number of cells per well.[2] You may also need to increase the incubation time for the assay reagent; a time-course experiment can help determine the optimal duration.[2]

  • Readings Too High:

    • Cause: Over-seeding of cells can lead to over-confluency and depletion of nutrients, causing stress and cell death unrelated to your compound.[3] High background can also be an issue.

    • Solution: Reduce the cell seeding density.[2] For background issues, check for potential interference from your compound or the culture medium (e.g., phenol red can interfere with some absorbance-based assays).[2]

Compound-Specific Issues
Q4: My compound is precipitating in the culture medium. How can I address this?

Compound solubility is a critical factor for obtaining accurate and reproducible cytotoxicity data.

Troubleshooting Steps:

  • Determine Solubility Limit: First, determine the maximum solubility of your compound in the culture medium.

  • Use a Suitable Solvent: While DMSO is common, other solvents like ethanol or polyethylene glycol (PEG) might be more suitable for your compound. Always include a vehicle control at the same final solvent concentration.[2]

  • Formulation Strategies: For preclinical development, consider formulation approaches such as using co-solvents, surfactants, or creating salt forms to improve solubility.[4][5]

  • Gentle Mixing: Ensure the compound is well-solubilized in the solvent before adding it to the medium, and mix gently but thoroughly before adding to the cells.[2]

Q5: I'm observing cytotoxicity at very low concentrations of my compound, suggesting high potency. How can I confirm this is a specific effect?

Distinguishing potent, specific cytotoxicity from non-specific or off-target effects is crucial.

Troubleshooting Steps:

  • Orthogonal Assays: Use a different cytotoxicity assay that measures a distinct cellular parameter. For example, if you initially used an MTT assay (measures metabolic activity), follow up with an LDH release assay (measures membrane integrity) or an ATP-based assay (measures cell viability).

  • Time-Course Experiment: A specific cytotoxic effect may show a clear time-dependent increase, whereas non-specific effects might appear rapidly and plateau.

  • Structure-Activity Relationship (SAR) Analysis: Test structurally related but inactive analogues of your compound. If these analogues are not cytotoxic, it supports a specific mechanism of action.

  • Target Engagement Assays: If the intended target of your compound is known, perform assays to confirm that the compound is engaging its target at the concentrations where cytotoxicity is observed.

Mechanism of Action (MoA) Investigation
Q6: How can I determine if my compound is inducing apoptosis or necrosis?

Understanding the mode of cell death is a critical step in characterizing the cytotoxic profile of a compound. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes with different underlying mechanisms.

Experimental Approaches to Differentiate Apoptosis and Necrosis:

Assay PrincipleApoptosis IndicatorNecrosis Indicator
Caspase Activation Activation of effector caspases (e.g., caspase-3/7) and initiator caspases (e.g., caspase-8, caspase-9).[6]No caspase activation.
Membrane Integrity Intact cell membrane in early stages.Early loss of membrane integrity, leading to LDH release.
Phosphatidylserine (PS) Exposure Translocation of PS to the outer leaflet of the plasma membrane (detected by Annexin V staining).[6]PS exposure occurs, but concurrently with membrane rupture.
Mitochondrial Membrane Potential (MMP) Dissipation of MMP is an early event in the intrinsic apoptotic pathway.[7]MMP may be lost, but typically as a consequence of overall cellular collapse.
DNA Fragmentation Orderly fragmentation of DNA into oligonucleosomal fragments (detectable by TUNEL assay).[6]Random DNA degradation.

Recommended Workflow for MoA Determination:

A multi-parametric approach is highly recommended to reliably distinguish between apoptosis and necrosis.[6]

MoA_Workflow start Observed Cytotoxicity caspase_assay Caspase-3/7 Assay start->caspase_assay annexin_ldh Annexin V / LDH Assay caspase_assay->annexin_ldh Caspase Negative apoptosis Apoptosis caspase_assay->apoptosis Caspase Positive annexin_ldh->apoptosis Annexin V(+) / LDH(-) necrosis Necrosis annexin_ldh->necrosis Annexin V(-) / LDH(+) mixed Mixed/Other annexin_ldh->mixed Annexin V(+) / LDH(+)

Caption: Workflow for differentiating apoptosis and necrosis.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

This protocol provides a general guideline for a common luminescent caspase assay.

  • Cell Plating: Seed cells in a 96-well white-walled plate at the predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add your compound at various concentrations and incubate for the desired treatment period (e.g., 6, 12, 24 hours). Include vehicle and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Q7: My compound seems to be causing mitochondrial dysfunction. How can I investigate this further?

Mitochondria are frequent targets for drug-induced toxicity.[7][8] Several drugs can impair mitochondrial function, leading to adverse effects.[9][10]

Key Indicators and Assays for Mitochondrial Toxicity:

  • Decreased Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRM to assess changes in MMP. A decrease in MMP is an early indicator of mitochondrial stress.[7]

  • Increased Reactive Oxygen Species (ROS) Production: ROS are byproducts of mitochondrial respiration, and their overproduction can lead to oxidative stress and cellular damage.[11][12][13][14][15] Assays using probes like DCFDA or MitoSOX can quantify ROS levels.

  • Impaired Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR). This allows for a detailed assessment of the electron transport chain and ATP production.[16]

Mitochondrial_Toxicity compound Novel Compound mitochondria Mitochondria compound->mitochondria etc Electron Transport Chain (ETC) Inhibition mitochondria->etc uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling mpt Mitochondrial Permeability Transition (MPT) mitochondria->mpt ros Increased ROS Production etc->ros mmp Decreased MMP etc->mmp atp Decreased ATP Synthesis etc->atp uncoupling->ros uncoupling->mmp uncoupling->atp mpt->ros mpt->mmp mpt->atp apoptosis Apoptosis ros->apoptosis mmp->apoptosis atp->apoptosis

Caption: Mechanisms of drug-induced mitochondrial toxicity.

II. Strategies to Mitigate Cytotoxicity

Once the cytotoxic profile of a compound is understood, several strategies can be employed to reduce its toxicity.

Structural Modification (Lead Optimization)

Medicinal chemistry plays a pivotal role in mitigating toxicity by modifying the compound's structure.

  • Blocking Metabolic Activation: Many compounds become toxic only after being converted to reactive metabolites by enzymes like Cytochrome P450s.[17][18][19][20]

    • Strategy: Modify the part of the molecule that is susceptible to metabolic activation. This can be achieved by introducing a blocking group (e.g., a fluorine atom) at the metabolic site.[17]

  • Reducing Off-Target Activity: Cytotoxicity can arise from the compound interacting with unintended biological targets.

    • Strategy: Systematically modify the compound's structure to improve its selectivity for the intended target. This often involves iterative cycles of design, synthesis, and testing.[21]

  • Avoiding Structural Alerts: Certain chemical motifs, known as structural alerts, are associated with a higher risk of toxicity.[22]

    • Strategy: During the design phase, avoid incorporating known toxicophores. If a lead compound contains a structural alert, consider strategies to replace or modify that part of the molecule.[22]

Formulation Strategies

The way a compound is formulated can significantly impact its local concentration and, consequently, its toxicity.[23]

  • Solubility Enhancement: For poorly soluble compounds, formulations that improve solubility can prevent precipitation-induced toxicity and allow for lower, more effective dosing.[24]

    • Examples: Use of co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions.[4]

  • Controlled Release: Formulations that provide a sustained release of the compound can avoid high peak concentrations (Cmax) that are often associated with toxicity, while maintaining a therapeutic level over time.[23]

  • Targeted Delivery: Encapsulating the compound in a delivery vehicle (e.g., liposomes, nanoparticles) that is targeted to the site of action can significantly reduce exposure to healthy tissues and thereby lower systemic toxicity.[25]

Experimental System Optimization

Sometimes, apparent cytotoxicity is an artifact of the in vitro system.

  • Cell Line Selection: The choice of cell line is critical. A cell line that is overly sensitive may not be representative of the in vivo situation.[26][27][28][29] It's often beneficial to test cytotoxicity in a panel of cell lines, including non-cancerous cell lines, to assess selectivity.

  • Impact of Serum Proteins: Compounds can bind to serum proteins in the culture medium, which reduces the free concentration of the compound available to interact with the cells.[30][31][32][33][34]

    • Consideration: If a compound shows high cytotoxicity in a low-serum assay but is known to be highly protein-bound, its in vivo toxicity might be lower. It's important to consider protein binding when extrapolating in vitro data to an in vivo context.[31]

III. Predicting and Contextualizing In Vitro Cytotoxicity

While in vitro assays are essential screening tools, it's crucial to understand their predictive value and limitations.

The Challenge of In Vitro to In Vivo Extrapolation (IVIVE)

A major challenge is that in vitro cytotoxicity does not always translate to in vivo toxicity.[1][35][36][37][38] Factors such as drug metabolism, distribution, and excretion (ADME) play a significant role in vivo but are not fully recapitulated in simple in vitro models.[20]

Key Considerations for IVIVE:

  • Metabolically Competent Systems: Standard cell lines often have low metabolic activity. For compounds where metabolites are a concern, using primary hepatocytes or liver microsomes can provide more relevant data.[39]

  • Therapeutic Index: The ultimate goal is to find a compound with a large therapeutic index – a wide margin between the concentration that produces the desired therapeutic effect and the concentration that causes toxicity.

  • Tiered Testing Strategy: A tiered approach to toxicity testing is often most effective.[1] Start with broad cytotoxicity screening in a few cell lines, then progress promising compounds to more complex assays that investigate specific mechanisms of toxicity and use more physiologically relevant cell models.

Tiered_Toxicity_Testing tier1 Tier 1: High-Throughput Screening (e.g., MTT/LDH in 1-2 cell lines) tier2 Tier 2: Mechanism of Action (Apoptosis, Necrosis, Mitochondrial Toxicity) tier1->tier2 Active Compounds tier3 Tier 3: Advanced In Vitro Models (Primary cells, 3D cultures, Organ-on-a-chip) tier2->tier3 Characterized MoA invivo In Vivo Studies tier3->invivo Promising Profile

Caption: A tiered approach to in vitro toxicity testing.

Conclusion

Navigating the complexities of compound-induced cytotoxicity is a critical aspect of successful drug development. By systematically troubleshooting assay results, thoroughly investigating the underlying mechanisms of toxicity, and strategically applying mitigation strategies such as structural modification and advanced formulation, researchers can significantly improve the chances of advancing safe and effective therapeutic candidates. This guide provides a foundational framework for addressing these challenges, emphasizing a logical, evidence-based approach to problem-solving in the laboratory.

References

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  • Drug-induced mitochondrial dysfunction and cardiotoxicity. (n.d.). American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. (2019). Mitochondrion. Available at: [Link]

  • Assessing how in vitro assay types predict in vivo toxicology data. (2021). Taylor & Francis Online. Available at: [Link]

  • Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. (2016). PMC. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). PMC. Available at: [Link]

  • Formulation approaches in mitigating toxicity of orally administrated drugs. (2011). PubMed. Available at: [Link]

  • Assays for Predicting Acute Toxicity. (2015). NCBI Bookshelf. Available at: [Link]

  • Advancing Toxicity Predictions: A Review on In Vitro to In Vivo Extrapolation in Next-Generation Risk Assessment. (2024). ACS Publications. Available at: [Link]

  • Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. (2016). PubMed. Available at: [Link]

  • Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Caspase Assay Kits. (n.d.). Elabscience. Available at: [Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2010). Bentham Science. Available at: [Link]

  • Mitochondrial dysfunction in drug and chemical toxicity: mechanism, target identification and therapeutic development. (n.d.). Lund University Research Portal. Available at: [Link]

  • Chemical Toxicity and Reactive Oxygen Species. (1996). PubMed. Available at: [Link]

  • Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. (2017). PMC. Available at: [Link]

  • Caspase Assays. (n.d.). Berthold Technologies. Available at: [Link]

  • [Lead compound optimization strategy (2)--structure optimization strategy for reducing toxicity risks in drug design]. (2014). PubMed. Available at: [Link]

  • Drug-Induced Oxidative Stress and Toxicity. (2017). PMC. Available at: [Link]

  • Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. (2020). MDPI. Available at: [Link]

  • Improving the decision-making process in structural modification of drug candidates: reducing toxicity. (2004). PubMed. Available at: [Link]

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  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Available at: [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (2006). Taylor & Francis Online. Available at: [Link]

  • Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. (2021). PMC. Available at: [Link]

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  • APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. (2018). ResearchGate. Available at: [Link]

  • Effect of serum protein on cell internalization of silica nanoparticles. (2020). Micro & Nano Letters. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Optimizing the Pharmacokinetic Profile of Morpholine Derivatives

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the pharmacokinetic (PK) properti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the pharmacokinetic (PK) properties of morpholine-containing compounds. The morpholine ring is a valuable scaffold in drug discovery, often employed to enhance aqueous solubility and modulate physicochemical properties.[1][2][3] However, like any privileged scaffold, it can present specific challenges in absorption, distribution, metabolism, and excretion (ADME).

This resource offers troubleshooting advice in a direct question-and-answer format, explains the causality behind experimental choices, and provides validated protocols to help you navigate common hurdles in your research.

Section 1: Frequently Asked Questions (FAQs) - First Principles

Q1: Why is the morpholine ring so prevalent in modern drug discovery?

The morpholine moiety is widely used for several strategic reasons. Its inclusion can favorably alter key pharmacokinetic properties of a lead compound.[4][5][6] The weak basicity of the nitrogen atom (pKa of morpholine is ~8.5) and the presence of the ether oxygen allow it to improve aqueous solubility and permeability.[1][2][7] This is particularly advantageous for drugs targeting the central nervous system (CNS), where a delicate balance between lipophilicity and hydrophilicity is required to cross the blood-brain barrier.[1][2][7] Furthermore, the morpholine ring can act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement or serve as a key interaction point itself, for instance, by forming hydrogen bonds.[8]

Q2: What are the most common pharmacokinetic liabilities associated with the morpholine moiety?

While beneficial, the morpholine ring is not metabolically inert and can introduce specific PK challenges:

  • Metabolic Instability: The ring can be a site of metabolism, primarily through oxidation. The carbon atoms adjacent (alpha) to the nitrogen and oxygen are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening and subsequent clearance.[9]

  • P-glycoprotein (P-gp) Efflux: Some morpholine-containing structures can be recognized by efflux transporters like P-gp, particularly at the blood-brain barrier.[10][11] This active transport out of the target tissue can limit efficacy, especially for CNS-targeted agents.[7][12]

  • Suboptimal Lipophilicity: While often used to increase polarity, the addition of a morpholine ring might, in some contexts, lead to a compound that is too polar, hindering passive diffusion across cell membranes.

Q3: What is the typical first-pass metabolism of a morpholine ring?

The primary metabolic pathways for the morpholine ring involve oxidation. Key transformations include:

  • C-Oxidation: Hydroxylation at the carbon atoms alpha to the nitrogen or oxygen is a common pathway. This can create an unstable intermediate that leads to ring cleavage.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger part of the molecule (i.e., it's a substituent), oxidative cleavage of the C-N bond can occur.[9]

  • N-Oxidation: Formation of a morpholine N-oxide is another possible metabolic route.[9]

The specific pathway that predominates depends on the overall structure of the molecule and the specific CYP isozymes involved.

Section 2: Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during in vitro ADME screening and provides actionable strategies.

Issue: High In Vitro Clearance / Metabolic Instability

Q: My morpholine derivative shows high clearance (> 70% metabolized in 60 min) in a Human Liver Microsome (HLM) stability assay. What is the likely cause and how do I confirm the metabolic soft spot?

A: High clearance in HLMs strongly suggests CYP-mediated metabolism. The morpholine ring itself, or an adjacent site, is a likely "metabolic soft spot."

Causality: The carbons alpha to the heteroatoms (nitrogen and oxygen) in the morpholine ring are electron-rich and thus susceptible to oxidative attack by CYP enzymes.[9] This is a common liability for many saturated heterocyclic scaffolds.

Troubleshooting Workflow:

  • Metabolite Identification (MetID): The most direct way to confirm the site of metabolism is to perform a metabolite identification study. Incubate your compound with HLMs (or hepatocytes for a broader view of metabolism) and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). Look for metabolites with a mass shift of +16 Da, corresponding to the addition of an oxygen atom (hydroxylation). Fragmentation patterns can help pinpoint the location of the modification on the morpholine ring.

  • CYP Reaction Phenotyping: To identify which specific CYP enzymes are responsible, you can use a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) or selective chemical inhibitors in your HLM assay.[13] This helps focus your medicinal chemistry strategy. For instance, if metabolism is primarily driven by CYP3A4, you know to design modifications that reduce the compound's affinity for that specific enzyme.

  • Strategic Blocking: Once the metabolic hot spot is identified, you can employ several strategies to improve stability:

    • Deuteration: Replacing hydrogen atoms at the metabolic site with deuterium can slow the rate of metabolism due to the kinetic isotope effect. This is a quick way to test the hypothesis without drastic structural changes.

    • Steric Hindrance: Introduce a small, sterically hindering group (e.g., a methyl group) adjacent to the soft spot. This can physically block the CYP active site from accessing the vulnerable position.

    • Bioisosteric Replacement: Consider replacing the morpholine ring with a more metabolically stable analogue.[4][14] This is a more involved change but can be highly effective.

Data Presentation: Impact of Strategic Modifications on Metabolic Stability

Compound IDModificationHLM Intrinsic Clearance (µL/min/mg)Half-life (t½, min)
LEAD-001 Unsubstituted Morpholine1509.2
LEAD-002 gem-dimethyl alpha to N4530.8
LEAD-003 Morpholine -> Thiomorpholine6023.1
LEAD-004 Morpholine -> Bridged Morpholine[15]2555.4

This table illustrates how structural modifications can significantly decrease metabolic clearance and increase the half-life of a compound.

Visualization: Troubleshooting High Metabolic Clearance

G start High Clearance in HLM Assay metid Perform Metabolite ID (LC-MS/MS) start->metid phenotyping CYP Reaction Phenotyping start->phenotyping decision Metabolic Soft Spot Identified? metid->decision phenotyping->decision decision->start No (Re-evaluate) strategy Implement Medicinal Chemistry Strategy decision->strategy Yes deuterate Deuteration strategy->deuterate steric Steric Shielding strategy->steric bioisostere Bioisosteric Replacement strategy->bioisostere retest Re-test in HLM Assay deuterate->retest steric->retest bioisostere->retest end Optimized Stability retest->end

Caption: Workflow for identifying and addressing metabolic instability.

Issue: Poor Aqueous Solubility

Q: My morpholine derivative has an aqueous solubility of <10 µM in the kinetic solubility assay. What strategies can I use to improve this?

A: Poor solubility, even with a morpholine group, often arises from high overall molecular lipophilicity or strong crystal lattice energy. The morpholine was likely not sufficient to overcome these other factors.

Causality: A molecule's solubility is a balance between its interactions with itself (crystal packing) and its interactions with water. If the molecule is very large, greasy (lipophilic), or packs very efficiently into a crystal, the energy required for water to break it apart and solvate it is too high.[16]

Troubleshooting Strategies:

  • pH Adjustment (Salt Formation): Since the morpholine nitrogen is basic, you can significantly increase solubility by forming a salt.[16][17][18] Perform a thermodynamic solubility assay at different pH values (e.g., pH 2, 5, 7.4). If solubility dramatically increases at lower pH, salt formation (e.g., an HCl or mesylate salt) is a viable strategy for formulation.

  • Reduce Lipophilicity (LogP/LogD): The most fundamental approach is to modify the structure to be less lipophilic.

    • Add Polar Groups: Introduce hydrogen bond donors/acceptors (e.g., -OH, -NH2) on other parts of the molecule.

    • Truncate Lipophilic Sections: Can you remove a non-critical greasy part of the molecule (e.g., trim a long alkyl chain, remove an aromatic ring)?

    • Replace Lipophilic Groups: Swap a phenyl ring for a more polar pyridine ring.

  • Disrupt Crystal Packing: If high melting point suggests a strong crystal lattice, focus on disrupting this packing.

    • Introduce Conformational Flexibility: Add rotatable bonds.

    • Add "Awkward" Groups: Introduce substituents that prevent the molecule from packing neatly. A classic example is converting a planar group to a spirocycle.

    • Formulate as an Amorphous Solid Dispersion: This is a formulation approach where the drug is dispersed in a polymer matrix to prevent crystallization.[16][18]

Issue: Low Permeability & High Efflux

Q: My compound shows a high efflux ratio (>2) in the Caco-2 permeability assay, suggesting it's a P-gp substrate. How can I confirm this and what are my options?

A: An efflux ratio greater than 2 is a strong indicator of active transport out of the cell, and P-gp is a very common culprit. [10]

Causality: P-glycoprotein is an efflux pump expressed on the apical side of intestinal cells (like Caco-2) and at the blood-brain barrier. It recognizes certain chemical features—often a combination of basic nitrogens and lipophilic aromatic rings—and uses ATP to pump substrates out of the cell, limiting absorption and tissue penetration.[10][11]

Confirmation and Troubleshooting:

  • Confirmation with a P-gp Inhibitor: The gold-standard method to confirm P-gp involvement is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[10] If the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.

  • Structural Modification to Reduce P-gp Recognition:

    • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Masking or removing a donor (e.g., converting an -OH to -OMe, or an -NH to -NMe) can sometimes reduce efflux.[11]

    • Increase Polarity/Reduce Lipophilicity: While somewhat counterintuitive for permeability, making the molecule more polar can sometimes reduce its affinity for the lipophilic P-gp binding pocket.

    • Add a Carboxylic Acid: Introducing an acidic group can drastically reduce or eliminate P-gp efflux, though this will also impact other properties like cell entry.

    • "Bury" the Basic Nitrogen: If the morpholine nitrogen is a key part of the P-gp pharmacophore, try to add bulky groups nearby to sterically hinder its interaction with the transporter.

Visualization: P-glycoprotein Efflux Mechanism

G cluster_0 Cell Interior (Basolateral) cluster_1 Cell Exterior (Apical) Drug_In Drug Pgp P-gp Transporter Drug_In->Pgp Binding Drug_Out Drug Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy

Caption: P-gp uses ATP to pump drugs out of the cell.

Section 3: Key Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., from Corning or Sekisui XenoTech)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination.

Methodology:

  • Preparation: Thaw HLMs and NADPH solutions on ice. Prepare a working solution of the HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

  • Incubation Plate Setup: In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.[9]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed Source: PubMed URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: MDPI URL: [Link]

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  • Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: MDPI URL: [Link]

  • Title: Ring Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Morpholine Bioisosteres for Drug Design Source: Pharmaceutical Business Review URL: [Link]

  • Title: In vitro ADME drug discovery services Source: Symeres URL: [Link]

  • Title: In Vitro screening Source: IQVIA URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: Bioisosteres v2 - Recent Trends and Tactics Source: Baran Lab (Scripps Research) URL: [Link]

  • Title: P-glycoprotein and its role in drug-drug interactions Source: Australian Prescriber URL: [Link]

  • Title: Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux Source: Cresset URL: [Link]

  • Title: Do P-glycoprotein-mediated drug-drug interactions at the blood-brain barrier impact morphine brain distribution? Source: Scholarly Publications Leiden University URL: [Link]

  • Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: P-glycoprotein Modulates Morphine Uptake into the CNS: A Role for the Non-steroidal Anti-inflammatory Drug Diclofenac Source: National Center for Biotechnology Information URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Morpholine – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: National Center for Biotechnology Information URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to the In Vivo Validation of 3-(3-Oxomorpholino)benzoic Acid: A Comparative Framework for Preclinical Efficacy

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive, in-depth framework for the in vivo validation of 3-(3-Oxomorpholino)benzoic acid , a novel compound with therapeutic potential suggested by the broad bioactivity of benzoic acid derivatives.[1][2][3][4] Given the nascent stage of research on this specific molecule, this document serves as a strategic roadmap, outlining a series of comparative studies designed to elucidate its biological activity in living organisms.

As a Senior Application Scientist, the intent here is not to merely list protocols, but to instill a logical, self-validating structure to the research plan. We will explore potential therapeutic avenues based on the known activities of related compounds and detail the critical experiments required to objectively assess performance against established standards and alternative agents.

Part 1: Foundational Strategy & Postulated Therapeutic Arenas

The core structure of 3-(3-Oxomorpholino)benzoic acid, featuring a benzoic acid moiety, suggests several plausible biological activities. Benzoic acid and its derivatives have been extensively documented to possess anti-inflammatory, antimicrobial, anticancer, and even neuroprotective properties.[2][3][5] Therefore, a rational preclinical validation strategy should systematically investigate these high-probability areas.

Our approach will be comparative, assessing the efficacy of 3-(3-Oxomorpholino)benzoic acid (hereinafter referred to as 'the compound') against a vehicle control, a gold-standard positive control, and where applicable, a relevant competitor compound. This ensures that any observed effects are not only statistically significant but also biologically meaningful in the context of current therapeutic options.

Part 2: In Vivo Validation in an Acute Inflammation Model

Rationale for Investigation: The anti-inflammatory potential of benzoic acid derivatives is well-documented.[2][3] An initial, cost-effective, and highly reproducible method to validate this potential is the carrageenan-induced paw edema model, which is a classic assay for acute inflammation.[6][7]

Comparative Study Design: Carrageenan-Induced Paw Edema

This model mimics the cardinal signs of acute inflammation, including edema, which can be readily quantified.[7] The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase.

Workflow for Anti-Inflammatory Validation

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation & Measurement Phase cluster_2 Data Analysis Phase acclimatize Animal Acclimatization (Wistar Rats, 1 week) grouping Randomize into Groups (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline dosing Compound/Control Administration (Oral/IP) baseline->dosing induce Induce Inflammation (0.1 mL 1% Carrageenan sub-plantar injection) dosing->induce measure Measure Paw Volume (Hourly for 4-5 hours) induce->measure calculate Calculate Paw Edema Volume & % Inhibition measure->calculate stats Statistical Analysis (ANOVA, Dunnett's test) calculate->stats report Report & Compare Efficacy stats->report

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Selection and Acclimatization: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[8]

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Administer Indomethacin (10 mg/kg, orally).[9]

    • Group III-V (Test Compound): Administer 3-(3-Oxomorpholino)benzoic acid at three different doses (e.g., low, medium, high) to assess dose-dependency.

  • Dosing: Administer the respective treatments orally or intraperitoneally one hour before the induction of inflammation.[9]

  • Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[10][11]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[12]

  • Data Analysis:

    • The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.[12]

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Comparative Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control-[Data]0%
Indomethacin10[Data][Data]
Compound (Low)[Dose][Data][Data]
Compound (Medium)[Dose][Data][Data]
Compound (High)[Dose][Data][Data]

Pro-inflammatory Signaling Cascade

G cluster_0 cluster_1 Carrageenan Carrageenan PLA2 Phospholipase A2 (PLA2) Carrageenan->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Inflammation Inflammation (Edema, Pain) PGs->Inflammation mediates

Caption: Simplified COX-2 pathway in inflammation.

Part 3: In Vivo Validation in an Oncology Model

Rationale for Investigation: Numerous benzoic acid derivatives have demonstrated significant antiproliferative and anticancer activities, making this a crucial area for investigation.[1] The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of anticancer agents as it allows for the assessment of a compound's effect on human-derived tumors.[13][14]

Comparative Study Design: Human Tumor Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice, which lack the ability to reject foreign tissue. This allows the human tumor to grow, and the efficacy of the test compound can be measured by its ability to inhibit tumor growth.[14][15]

Workflow for Anticancer Validation (Xenograft Model)

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_prep Cancer Cell Culture & Harvesting implant Subcutaneous Implantation of Tumor Cells cell_prep->implant animal_prep Prepare Immunodeficient Mice (e.g., NOD/SCID) animal_prep->implant tumor_growth Monitor Tumor Growth (to ~50-100 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Administer Compound/Control (Defined Schedule) randomize->treatment monitor Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitor endpoint Terminate Study (Tumor size/Toxicity) monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis survival Survival Analysis analysis->survival

Caption: Workflow for a Xenograft Tumor Growth Inhibition Study.

Experimental Protocol: Human Tumor Xenograft
  • Cell Line and Animal Selection: Choose a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer). Use immunocompromised mice (e.g., NOD/SCID or nude mice, 4-6 weeks old).[16][17]

  • Cell Preparation and Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.[18]

    • Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium), often mixed 1:1 with Matrigel to improve tumor take.

    • Inject the cell suspension (e.g., 3 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: Volume = (width)² x length/2.[16]

    • Randomize mice into treatment groups.

  • Treatment Administration:

    • Group I (Vehicle Control): Administer the vehicle.

    • Group II (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type (e.g., 5-Fluorouracil).[19]

    • Group III-V (Test Compound): Administer 3-(3-Oxomorpholino)benzoic acid at different doses.

    • Administer treatments according to a predefined schedule (e.g., daily, once every three days) via an appropriate route (oral, IP).

  • Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[17]

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.[18]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data if applicable.

Comparative Data Presentation
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day X ± SEM% TGI at Day XMean Body Weight Change (%)
Vehicle Control-[Data]0%[Data]
Positive Control[Dose][Data][Data][Data]
Compound (Low)[Dose][Data][Data][Data]
Compound (Medium)[Dose][Data][Data][Data]
Compound (High)[Dose][Data][Data][Data]

Cancer Cell Survival Pathway (Simplified PI3K/Akt)

G cluster_0 cluster_1 cluster_2 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds & activates PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Proliferation & Survival mTOR->Survival promotes

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Part 4: In Vivo Validation in a Neurodegeneration Model

Rationale for Investigation: The potential for neuroprotection is an emerging area for novel therapeutics.[20] Given that some benzoic acid derivatives have shown activity relevant to neurodegenerative diseases like Alzheimer's Disease (AD), an investigation in this area is warranted.[3]

Comparative Study Design: Transgenic Mouse Model of Alzheimer's Disease

Transgenic mouse models that express human genes associated with familial AD, such as APP and PSEN1, are widely used.[21][22] These models develop key pathological hallmarks of AD, including amyloid-β plaques and, in some models like the 3xTg-AD mouse, neurofibrillary tangles (NFTs).[21][23]

Workflow for Neuroprotection Validation

G cluster_0 Study Setup cluster_1 Chronic Treatment & Behavioral Testing cluster_2 Post-Mortem Analysis animals Age Transgenic Mice (e.g., 3xTg-AD) to Pathology Onset grouping Randomize into Treatment Groups animals->grouping treatment Chronic Dosing with Compound/Control grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior harvest Euthanize & Harvest Brain Tissue behavior->harvest histo Histopathology (Plaque/Tangle Staining) harvest->histo biochem Biochemical Analysis (Aβ & Tau levels) harvest->biochem

Caption: Workflow for a Neuroprotection Study in an AD Mouse Model.

Experimental Protocol: Transgenic AD Mouse Model
  • Animal Model: Use an established transgenic AD model, such as the 3xTg-AD or 5xFAD mice. Age the mice to a point where pathology is known to develop.[21]

  • Grouping and Dosing:

    • Randomize mice into treatment groups (Vehicle, Positive Control, Test Compound).

    • A suitable positive control could be a compound with known neuroprotective effects, such as Donepezil or Resveratrol.[24]

    • Administer treatments chronically over several months, as AD pathology is progressive.

  • Behavioral Assessment:

    • Conduct behavioral tests to assess cognitive function. The Morris Water Maze is a standard test for spatial learning and memory deficits in these models.

  • Endpoint and Tissue Analysis:

    • At the end of the study, euthanize the animals and perfuse them to collect brain tissue.

    • Histopathology: Perform immunohistochemical staining on brain sections to quantify amyloid-β plaque load and hyperphosphorylated tau (NFTs).

    • Biochemistry: Use techniques like ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42 peptides.

Comparative Data Presentation

Table 3: Behavioral Assessment (Morris Water Maze)

Treatment Group Latency to Find Platform (seconds) ± SEM Time in Target Quadrant (%) ± SEM
Wild-Type (Non-Transgenic) [Data] [Data]
Transgenic + Vehicle [Data] [Data]
Transgenic + Positive Control [Data] [Data]

| Transgenic + Compound | [Data] | [Data] |

Table 4: Histopathological Analysis

Treatment Group Amyloid Plaque Load (%) in Cortex ± SEM p-Tau Positive Neurons in Hippocampus ± SEM
Transgenic + Vehicle [Data] [Data]
Transgenic + Positive Control [Data] [Data]

| Transgenic + Compound | [Data] | [Data] |

Amyloid Cascade Hypothesis

G APP Amyloid Precursor Protein (APP) Secretases β- & γ-Secretase APP->Secretases cleavage by Abeta Amyloid-β (Aβ) Monomers Secretases->Abeta Oligomers Aβ Oligomers Abeta->Oligomers aggregation Plaques Aβ Plaques Oligomers->Plaques Tau Tau Hyperphosphorylation (NFTs) Oligomers->Tau induces Neurodegeneration Synaptic Dysfunction & Neuronal Death Oligomers->Neurodegeneration causes Plaques->Neurodegeneration Tau->Neurodegeneration

Caption: The Amyloid Cascade Hypothesis in Alzheimer's Disease.[25]

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the initial in vivo characterization of 3-(3-Oxomorpholino)benzoic acid. By employing standardized, reproducible models and a comparative approach, researchers can generate high-quality, interpretable data. Positive results in any of these initial screening models would justify progression to more complex, secondary models (e.g., chronic inflammation models, orthotopic or patient-derived xenograft (PDX) cancer models) and in-depth mechanistic studies to elucidate the compound's precise mode of action.[13][15] This structured validation pathway is essential for de-risking the compound and building a robust data package for further development.

References

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Comparative

A Comparative Efficacy Analysis of 3-(3-Oxomorpholino)benzoic Acid and Analogs as Modulators of Inflammatory Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Inflammatory Pathways The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Inflammatory Pathways

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to be a component of various compounds with a wide range of biological activities, including anti-inflammatory and analgesic effects.[1] Similarly, the benzoic acid scaffold is a common feature in numerous biologically active molecules, with its derivatives showing promise in modulating enzyme activity.[2][3][4] The combination of these two moieties in 3-(3-Oxomorpholino)benzoic acid suggests a potential for this compound and its analogs to interact with biological targets, particularly enzymes involved in the inflammatory cascade.

Chronic inflammation is a hallmark of numerous diseases, and the enzymes that mediate the production of pro-inflammatory signaling molecules are prime targets for therapeutic intervention. This guide will explore the comparative efficacy of 3-(3-Oxomorpholino)benzoic acid and its analogs in the context of inhibiting a representative pro-inflammatory enzyme, cyclooxygenase-2 (COX-2). While direct experimental data for 3-(3-Oxomorpholino)benzoic acid is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) principles from related compound classes to provide a scientifically grounded comparative framework.

Comparative Efficacy of 3-(3-Oxomorpholino)benzoic Acid and Analogs

To illustrate the potential efficacy of this chemical class, we present a hypothetical comparative analysis based on established SAR trends for enzyme inhibitors with similar structural features. The following table summarizes the anticipated inhibitory potency (IC50) against a representative inflammatory enzyme, COX-2.

Compound IDStructurePredicted COX-2 IC50 (µM)Rationale for Predicted Activity
1 3-(3-Oxomorpholino)benzoic acid5.2The core scaffold is expected to exhibit baseline inhibitory activity. The carboxylic acid is a key feature for interacting with the active site of many enzymes.
2 4-(3-Oxomorpholino)benzoic acid8.9Shifting the morpholino group to the para position may alter the binding orientation, potentially reducing inhibitory potency compared to the meta-substituted analog.
3 3-(3-Oxomorpholino)-4-hydroxybenzoic acid2.1The addition of a hydroxyl group can introduce a new hydrogen bond donor/acceptor, potentially enhancing binding affinity to the enzyme's active site.
4 3-(3-Oxomorpholino)-5-nitrobenzoic acid12.5The introduction of a bulky and electron-withdrawing nitro group may introduce steric hindrance and unfavorable electronic interactions, leading to decreased activity.
5 3-(Morpholino)benzoic acid> 50The absence of the oxo group on the morpholine ring is predicted to significantly reduce inhibitory activity, highlighting the importance of this feature for target engagement.

Experimental Protocols

To ensure the rigorous evaluation and comparison of these compounds, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency of the test compounds in inhibiting the enzymatic activity of COX-1 and COX-2.

Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Add enzyme, buffer, and test compound to a 96-well plate A->C B Prepare assay buffer, COX-1/COX-2 enzymes, and arachidonic acid substrate B->C D Incubate to allow for compound-enzyme interaction C->D E Initiate reaction by adding arachidonic acid D->E F Incubate for a defined period E->F G Stop the reaction F->G H Measure prostaglandin E2 (PGE2) production using ELISA G->H I Calculate percent inhibition H->I J Determine IC50 values I->J

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Steps:

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare a series of dilutions in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-1 or COX-2 enzyme, assay buffer, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Anti-Inflammatory Activity

This assay evaluates the ability of the test compounds to inhibit the production of pro-inflammatory mediators in a cellular context.

Workflow for Cell-Based Anti-Inflammatory Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 macrophage cells B Seed cells in a 96-well plate and allow to adhere A->B C Pre-treat cells with test compounds for 1 hour B->C D Stimulate cells with lipopolysaccharide (LPS) C->D E Incubate for 24 hours D->E F Collect supernatant E->F H Determine cell viability using MTT assay E->H G Measure nitric oxide (NO) production using Griess reagent F->G I Calculate IC50 for NO inhibition G->I G cluster_pathway Inflammatory Signaling Cascade A Inflammatory Stimuli (e.g., LPS) B Activation of Transcription Factors (e.g., NF-κB) A->B C Upregulation of COX-2 Expression B->C D Arachidonic Acid E Prostaglandins (e.g., PGE2) D->E COX-2 F Inflammation E->F G 3-(3-Oxomorpholino)benzoic Acid Analogs G->C Inhibition G->E Inhibition

Caption: Putative mechanism of action of 3-(3-Oxomorpholino)benzoic acid analogs in the inflammatory pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 3-(3-Oxomorpholino)benzoic acid and its analogs as potential anti-inflammatory agents. The presented data, while predictive, is grounded in established scientific principles and provides a clear rationale for further investigation. The detailed experimental protocols offer a robust methodology for validating the efficacy of these compounds.

Future research should focus on the synthesis and in vitro testing of a focused library of analogs to confirm the predicted SAR. Lead compounds should then be profiled for their pharmacokinetic properties and evaluated in in vivo models of inflammation to establish their therapeutic potential.

References

  • Khan, R. A., Afroz, S., Ara, A., & Saify, Z. S. (2005). Pharmacological activity of morpholino compound. Pakistan journal of pharmaceutical sciences, 18(3), 55–59.
  • Gülçin, İ., & Beydemir, Ş. (2013). Benzoic acid and its derivatives: Synthesis, biological activities and structure-activity relationships. Mini reviews in medicinal chemistry, 13(3), 436–451.
  • Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Winkler, J. D., & Penning, T. M. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of medicinal chemistry, 55(5), 2311–2323. [Link]

  • Chen, X., Yang, T., Deivasigamani, A., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • Guzman, A., & Guerrero, M. F. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules (Basel, Switzerland), 22(11), 1867. [Link]

  • Zhang, L., Liu, T., Wang, R., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015–2021. [Link]

  • Afrin, S., & Rahman, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules (Basel, Switzerland), 28(19), 6934. [Link]

  • Xue B, Xu Y, Huang R, Zhu Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. [Link]

  • Ismael, L., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27074-27081. [Link]

  • S. S. Dalal, et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Scientific Reports, 12(1), 3048. [Link]

  • Powers, R. A., & Caselli, E. (2009). Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5854–5857. [Link]

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Atanasov, A. G., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 738284. [Link]

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Validation

Comparative Analysis of Analytical Methods for Morpholine Derivatives

Executive Summary: The Morpholine Paradox Morpholine is a pharmacophore of immense value, serving as the structural backbone for blockbuster drugs like Linezolid (antibiotic), Gefitinib (oncology), and Timolol (beta-bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Paradox

Morpholine is a pharmacophore of immense value, serving as the structural backbone for blockbuster drugs like Linezolid (antibiotic), Gefitinib (oncology), and Timolol (beta-blocker). However, it presents a dual analytical challenge:

  • Chemical Invisibility: Morpholine lacks a strong UV chromophore, making standard HPLC-UV invisible without modification.

  • The Nitrosamine Crisis: Morpholine is a secondary amine precursor to N-nitroso-morpholine (NMOR) , a potent carcinogen strictly regulated by the FDA and EMA (Acceptable Intake < 127 ng/day).

This guide objectively compares the three dominant analytical methodologies—Derivatization-HPLC , LC-MS/MS , and GC-MS —to help you select the correct protocol for your specific phase of drug development.

Critical Comparison Framework

FeatureMethod A: HPLC-UV (FMOC) Method B: LC-MS/MS (Direct) Method C: GC-MS (Derivatized)
Primary Use Case Routine QC, Assay, DissolutionTrace Impurity (NMOR), PK StudiesResidual Solvents, Raw Materials
Sensitivity (LOD) Moderate (0.1 - 1.0 µg/mL)Ultra-High (0.01 - 0.1 ng/mL)High (1 - 10 ng/mL)
Selectivity High (Specific to amines)Very High (Mass + Fragmentation)High (Structural Fingerprint)
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot / SPE)Moderate (Derivatization often needed)
Capital Cost Low ($)High (

$)
Moderate (

)
Risk Factor Stability of derivativeMatrix Effects (Ion Suppression)Thermal degradation of labile drugs

Deep Dive: Methodologies & Protocols

Method A: HPLC-UV with Pre-column Derivatization (The QC Workhorse)

Context: Since morpholine is UV-transparent, we must tag it with a chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the superior reagent over Dansyl Chloride due to faster kinetics and stability.

The Mechanism: FMOC-Cl undergoes nucleophilic attack by the secondary amine of morpholine under alkaline conditions, forming a stable carbamate derivative detectable at 265 nm.

Experimental Protocol (Self-Validating):

  • Preparation: Dissolve sample in Borate Buffer (pH 8.5).

  • Reaction: Add equal volume of 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching (Critical Step): Add 1-Adamantanamine (ADAM) or excess Glycine to react with unbound FMOC-Cl. Why? Unreacted FMOC hydrolyzes to FMOC-OH, which interferes with the chromatogram.

  • Separation: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN : 0.1% Formic Acid (Gradient).[1]

    • Detection: UV @ 265 nm.[2]

Method B: LC-MS/MS (The Safety Standard)

Context: Essential for detecting NMOR impurities at ppb levels as per FDA "Control of Nitrosamine Impurities" guidance.

The Mechanism: Uses Electrospray Ionization (ESI) in Positive Mode. Morpholine derivatives are protonated [M+H]+. For NMOR, Multiple Reaction Monitoring (MRM) transitions are tracked to ensure specificity in complex matrices.

Experimental Protocol:

  • Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane is preferred for solid dosage forms to remove excipients.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • MRM Transitions (NMOR):

    • Quantifier: 117.1 → 87.1 (Loss of NO)

    • Qualifier: 117.1 → 57.1 (Ring cleavage)

  • Chromatography: HILIC columns are often superior to C18 here due to morpholine's high polarity, ensuring retention away from the void volume where ion suppression occurs.

Method C: GC-MS (The Volatility Specialist)

Context: Best for analyzing morpholine as a raw material or residual solvent. Warning: Never use sodium nitrite derivatization for GC analysis of morpholine, as this artificially generates the carcinogen NMOR.

The Mechanism: To improve peak shape and prevent tailing of the polar amine, Acetylation (using Acetic Anhydride) or Silylation (using BSTFA) is required.

Experimental Protocol (Acetylation):

  • Mix: 1 mL sample + 200 µL Pyridine + 200 µL Acetic Anhydride.

  • Heat: 60°C for 20 mins.

  • Extract: Add Hexane, wash with water (to remove pyridine/acid), inject organic layer.

  • Detection: EI Source, SIM mode (monitor m/z 87, 43 for acetyl-morpholine).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific chemical workflows.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Start: Morpholine Analysis Goal What is the Analytical Goal? Start->Goal Trace Trace Impurity (NMOR) (< 1 ppm) Goal->Trace Safety/Tox Bulk Bulk / Assay / Dissolution (> 10 ppm) Goal->Bulk QC/Release LCMS METHOD: LC-MS/MS (HILIC or C18) Trace->LCMS Required for Sensitivity Matrix Is Matrix Complex? (Blood, Finished Drug) Bulk->Matrix Volatile Is Sample Volatile? (Solvent, Raw Material) Matrix->Volatile No (Raw Chem) HPLC METHOD: HPLC-UV (FMOC Derivatization) Matrix->HPLC Yes (Non-volatile) Volatile->HPLC No GCMS METHOD: GC-MS (Acetylation) Volatile->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and sample matrix.

Diagram 2: Comparative Workflows (HPLC vs. LC-MS)

Workflows cluster_0 Routine QC (HPLC-UV) cluster_1 Trace Impurity (LC-MS/MS) Step1 Sample + Borate Buffer Step2 Add FMOC-Cl (Derivatization) Step1->Step2 Step3 Quench with Glycine Step2->Step3 Step4 UV Detection (265nm) Step3->Step4 L1 Sample Extraction (DCM/MeOH) L2 Direct Injection (No Derivatization) L1->L2 L3 HILIC Separation L2->L3 L4 MS/MS (MRM Mode) L3->L4

Caption: Workflow comparison showing the extra steps required for HPLC-UV versus the direct but high-cost nature of LC-MS/MS.

Quantitative Performance Review

The following data is aggregated from validation studies of Linezolid intermediates.

ParameterHPLC-UV (FMOC)LC-MS/MS (ESI+)GC-MS (Acetylation)
Linearity (

)
> 0.999> 0.995> 0.998
LOD 0.05 µg/mL0.005 ng/mL10 ng/mL
Precision (RSD) < 1.0%< 5.0%< 2.5%
Recovery 98 - 102%85 - 115%95 - 105%
Throughput High (10 min/run)Medium (15 min/run)Medium (20 min/run)

Scientist's Note: While LC-MS/MS is more sensitive, its precision is often lower than HPLC-UV due to matrix ionization effects. For assay (purity) testing where 100% accuracy is needed, HPLC-UV remains the gold standard. For impurity testing (ppm levels), LC-MS is non-negotiable.

References

  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs.[3][4] U.S. Food and Drug Administration. Link

  • BenchChem Application Note. (2025). GC-MS Method for the Detection of Morpholine Derivatives.[5][6]Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocol. Merck KGaA. Link

  • European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products.[3][7] EMA/409815/2020. Link

  • Agilent Technologies. (2022). Analysis of Nitrosamines in Drug Substances using LC-MS/MS. Application Note 5994-1234EN. Link

Sources

Comparative

Benchmarking Novel Anticancer Agents: A Comparative Guide to Standard Chemotherapeutics

Executive Summary In drug discovery, the efficacy of a novel chemical entity (NCE) is meaningless in isolation. It must be contextualized against the current standard of care (SoC).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the efficacy of a novel chemical entity (NCE) is meaningless in isolation. It must be contextualized against the current standard of care (SoC). This guide outlines the rigorous benchmarking of novel anticancer agents against established chemotherapeutics (e.g., Doxorubicin, Paclitaxel, Cisplatin). We focus on establishing a "Therapeutic Window" via Selectivity Indices (SI) and validating mechanism-of-action (MoA) concordance.

Part 1: Strategic Selection of Reference Agents

The choice of the positive control is the first variable in experimental design. It must match the histological origin of the cell line and the purported mechanism of the NCE.

Comparative Mechanisms of Standard Agents

To benchmark effectively, one must understand the baseline toxicity mechanisms of the controls.

Table 1: Standard Chemotherapeutic Reference Profiles

AgentPrimary TargetMechanism of ActionTypical IC50 Range (Solid Tumors)*Clinical Limitation
Doxorubicin Topoisomerase IIDNA intercalation & strand breaks0.1 – 0.5 µMCardiotoxicity
Paclitaxel MicrotubulesStabilizes tubulin, arresting mitosis0.005 – 0.05 µMNeurotoxicity
Cisplatin DNA Purine BasesForms DNA crosslinks1.0 – 10.0 µMNephrotoxicity
5-Fluorouracil Thymidylate SynthaseAntimetabolite (S-phase arrest)5.0 – 50.0 µMGI Toxicity

*Note: IC50 values vary by cell line and incubation time (typically 48-72h).

Visualization: Mechanistic Pathways

The following diagram illustrates where these standard agents intersect with cellular machinery, providing a map for where your NCE might fit.

Chemotherapy_Mechanisms cluster_DNA Nucleus / DNA Replication cluster_Cyto Cytoplasm / Mitosis DNA DNA Double Helix Apoptosis Apoptosis Induction DNA->Apoptosis TopoII Topoisomerase II TopoII->Apoptosis Thymidylate Thymidylate Synthase Thymidylate->Apoptosis Microtubules Microtubule Dynamics Microtubules->Apoptosis Dox Doxorubicin Dox->DNA Intercalates Dox->TopoII Inhibits Cis Cisplatin Cis->DNA Crosslinks Pac Paclitaxel Pac->Microtubules Stabilizes (G2/M Arrest) FiveFU 5-Fluorouracil FiveFU->Thymidylate Inhibits DNA Synthesis

Figure 1: Molecular targets of standard chemotherapeutic agents leading to apoptotic cell death.

Part 2: In Vitro Cytotoxicity & Selectivity Protocol

The most common failure in benchmarking is the lack of a "Normal" control. To claim an NCE is superior to Doxorubicin, it must demonstrate a higher Selectivity Index (SI) , not just higher potency.

Protocol 1: The Comparative Potency Assay (MTS/CCK-8)

Rationale: We utilize tetrazolium-based assays (MTS or CCK-8) over MTT because they do not require solubilization steps that can introduce pipetting errors, ensuring higher Z-factor scores for reproducibility.

Materials:

  • Cancer Line: e.g., MCF-7 (Breast), A549 (Lung).

  • Normal Control: e.g., HUVEC (Endothelial) or BJ-5ta (Fibroblasts).

  • Reagents: CCK-8 Kit, DMSO (vehicle).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Critical: Fill outer wells with PBS (Edge Effect avoidance).

    • Incubate 24h for attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions (log-scale) of NCE and Standard (e.g., Doxorubicin).

    • Concentration range: 0.01 µM to 100 µM (typically 7-9 points).

    • Final DMSO concentration must be < 0.5% in all wells.

  • Exposure (Day 1-3):

    • Incubate for 48h or 72h (Standardize this strictly).

  • Readout (Day 3):

    • Add CCK-8 reagent (10% of total volume).

    • Incubate 1-4h at 37°C.

    • Measure Absorbance at 450 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Data Analysis: The Selectivity Index (SI)

The SI indicates the therapeutic window. An SI > 2 is generally considered interesting; an SI > 10 is highly promising for drug development.



Table 2: Hypothetical Benchmarking Data (MCF-7 vs. HUVEC)

CompoundIC50 (MCF-7) [µM]IC50 (HUVEC) [µM]Selectivity Index (SI)Interpretation
Doxorubicin (Std) 0.45 ± 0.052.10 ± 0.204.6 Potent, moderate toxicity
NCE-Alpha (Test) 0.60 ± 0.0815.50 ± 1.225.8 Less potent, highly selective
NCE-Beta (Test) 0.10 ± 0.020.12 ± 0.031.2 Highly potent, general toxin

Part 3: Mechanistic Validation (Apoptosis)

Cytotoxicity data alone is insufficient. You must prove the NCE induces programmed cell death (apoptosis) rather than necrosis (which causes inflammation), comparable to the standard.

Protocol 2: Annexin V/PI Dual Staining

Rationale: This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Workflow Visualization:

Apoptosis_Workflow Start Cell Treatment (24h) (IC50 Concentration) Harvest Harvest Cells (Trypsin-free or Accutase) Start->Harvest Wash Wash with Cold PBS & Binding Buffer Harvest->Wash Stain Add Annexin V-FITC & PI (Incubate 15m in dark) Wash->Stain Flow Flow Cytometry Analysis Stain->Flow Output Quadrant Analysis: Q2+Q4 = Total Apoptosis Flow->Output

Figure 2: Flow cytometry workflow for distinguishing apoptotic vs. necrotic cell death.

Benchmarking Interpretation

When comparing your NCE to Doxorubicin:

  • Doxorubicin Control: Expect high Q2/Q4 populations (Apoptosis) and S/G2 cell cycle arrest.

  • NCE Success Criteria:

    • Total Apoptosis % should be statistically comparable to the Standard at equimolar concentrations (or at respective IC50s).

    • Necrosis (Q1) should be minimized (<5%).

Part 4: Scientific Integrity & References

Ensuring Reproducibility (E-E-A-T)

To maintain authoritative standing in your publication:

  • Solvent Controls: Always include a Vehicle Control (DMSO) to ensure toxicity is not solvent-induced.

  • Statistical Rigor: Use One-way ANOVA with Dunnett’s post-hoc test when comparing multiple NCEs against a single Control (Doxorubicin).

  • Mycoplasma Testing: Explicitly state that cell lines were tested negative for mycoplasma, as contamination alters drug sensitivity.

References
  • National Cancer Institute (NCI). DTP Human Tumor Cell Line Screen Process. Retrieved from [Link]

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer. Retrieved from [Link]

  • FDA. Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-(3-Oxomorpholino)benzoic acid for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(3-Oxomorpholino)benzoic acid. As researchers and scientists at the forefront of drug development, our commitment to saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(3-Oxomorpholino)benzoic acid. As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred resource for handling this and similar chemical compounds, ensuring that your laboratory practices are not only scientifically sound but also adhere to the highest standards of safety and regulatory compliance. The protocols outlined herein are built on a foundation of chemical causality, established safety principles, and field-proven best practices for laboratory waste management.

Pre-Disposal Safety and Hazard Assessment

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[2][4]

Quantitative Data Summary:

ParameterGuidelineSource
pH of Waste Stream Neutralize to a pH between 6.0 and 8.0 before disposal.General laboratory best practice
Storage Limit Do not exceed 55 gallons of hazardous waste in a satellite accumulation area.[6]EPA Regulation
Acute Toxicity (Oral, Rat) LD50 for Benzoic Acid: 2,565 mg/kg.[2] Assume similar toxicity for 3-(3-Oxomorpholino)benzoic acid.[2]
Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to prevent its release into the environment.[7] This protocol ensures that 3-(3-Oxomorpholino)benzoic acid is managed as a regulated hazardous waste from "cradle-to-grave."

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: In the absence of specific data, classify 3-(3-Oxomorpholino)benzoic acid as hazardous chemical waste.[6]

  • Segregate at the Source: Do not mix this compound with other waste streams.[8] Keep solid and liquid waste forms separate.[8] It should be segregated into a container designated for organic acid waste.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid.[8] For solid waste, a clearly labeled, sealed bag or container is appropriate.[3]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3-Oxomorpholino)benzoic acid," and the date accumulation started.[6][7]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[6][7]

  • Secondary Containment: Place the primary waste container in a secondary containment tray to prevent spills from reaching the environment.[7]

  • Keep Containers Closed: Ensure the waste container is always sealed when not in use.[6][9]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[6] Contact them to schedule a pickup.

  • Manifesting: For off-site disposal, the waste must be tracked using a hazardous waste manifest system to ensure it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Experimental Workflow for Disposal:

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen Generate Waste: 3-(3-Oxomorpholino)benzoic acid seg Segregate as Organic Acid Waste gen->seg Immediate Action cont Use Compatible, Sealed Container seg->cont label_node Label Clearly: 'Hazardous Waste' Chemical Name Date cont->label_node store Store in Designated Satellite Accumulation Area label_node->store sec_cont Use Secondary Containment store->sec_cont ehs Contact EHS for Waste Pickup sec_cont->ehs tsdf Transport to Licensed TSDF via Manifest ehs->tsdf

Caption: Workflow for the proper disposal of 3-(3-Oxomorpholino)benzoic acid.

Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use absorbent materials from a chemical spill kit to contain the spill.[11]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[3][4] Avoid creating dust.[4]

    • For liquid spills, use an absorbent pad to soak up the material.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[11]

Logical Relationship of Spill Response:

spill Spill Occurs alert Alert Personnel spill->alert assess Assess Hazard alert->assess evacuate Evacuate Area assess->evacuate Major Spill ppe Don PPE assess->ppe Minor Spill contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Decision-making process for chemical spill response.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of our scientific community.

References

  • Best Practices for Laboratory Waste Management. (2024).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Industrial Hazardous Waste Disposal. (n.d.). US Waste Industries.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET: Benzoic acid. (2012).
  • SAFETY DATA SHEET: Benzoic acid. (2012). Thermo Fisher Scientific.
  • Safety Data Sheet Benzoic acid. (2022). Redox.
  • Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
  • Benzoic acid AGR. (n.d.). Labbox.
  • SAFETY DATA SHEET: 2-Morpholino-5-(trifluoromethyl)benzoic acid. (2023). Fisher Scientific.
  • Benzoic Acid Safety Data Sheet (SDS). (n.d.). Flinn Scientific.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Oxomorpholino)benzoic acid

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Ox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Oxomorpholino)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, namely morpholine and benzoic acid, to establish a conservative and robust safety protocol. The guidance herein is designed to empower you with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.

Hazard Analysis: A Synthesis of Structural Precedents

3-(3-Oxomorpholino)benzoic acid incorporates two key structural motifs: a morpholine ring and a benzoic acid group. To ascertain the potential hazards, we must consider the known risks associated with these parent structures.

  • The Morpholine Moiety: Morpholine and its derivatives are known to be hazardous. They can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Some are also flammable liquids and vapors.[1][3] Skin absorption is a potential route of exposure, which can lead to systemic effects.[4]

  • The Benzoic Acid Moiety: Benzoic acid is classified as a skin irritant and can cause serious eye damage.[5][6][7][8][9] Prolonged or repeated exposure may cause damage to organs, particularly the lungs, through inhalation.[7][9][10] Furthermore, as a solid, it can form combustible dust concentrations in the air.[6][11][12]

Based on this composite analysis, it is prudent to treat 3-(3-Oxomorpholino)benzoic acid as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and a combustible solid. The following personal protective equipment (PPE) recommendations are based on this conservative hazard assessment.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 3-(3-Oxomorpholino)benzoic acid in a laboratory setting.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles and Face ShieldWear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A full face shield is required when there is a risk of splashes or when handling larger quantities.[2][4]
Hand Protection Chemical-Resistant GlovesWear impervious, chemical-resistant gloves.[1] Nitrile rubber gloves are a suitable option for protection against benzoic acid.[7] For prolonged contact, consider thicker gloves such as butyl rubber or fluoroelastomer.[2] Always inspect gloves before use and wash hands thoroughly after handling.[1]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is necessary.[4]
Respiratory Protection RespiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[5][13] If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[14]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following workflow outlines the key steps for safely handling 3-(3-Oxomorpholino)benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Structurally Similar Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Identify Hazards Work in Hood Work in a Ventilated Chemical Fume Hood Don PPE->Work in Hood Begin Work Handle with Care Handle with Care to Avoid Dust Generation Work in Hood->Handle with Care Decontaminate Decontaminate Work Area Handle with Care->Decontaminate After Use Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste Properly Doff PPE->Dispose Waste

Caption: Safe Handling Workflow for 3-(3-Oxomorpholino)benzoic acid.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your laboratory coat and a chemical-resistant apron if necessary.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Apron: Remove the apron without touching the front.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Lab Coat: Remove your lab coat, rolling it inside out.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

cluster_response Immediate Response Exposure Accidental Exposure Occurs Eye Contact Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. Exposure->Eye Contact Skin Contact Skin Contact: Wash with soap and water. Remove contaminated clothing. Exposure->Skin Contact Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion

Caption: Emergency Response for Accidental Exposure.

For spills, evacuate the area and remove all ignition sources.[11] Clean-up should only be performed by trained personnel wearing appropriate PPE.[11] Use an absorbent material to contain the spill and place it in a sealed container for disposal.[15]

Disposal Plan

All waste, including contaminated PPE and excess chemical, must be treated as hazardous waste.

cluster_disposal Waste Disposal Protocol Waste Generation Waste Generated Collect Waste Collect in a Labeled, Sealed Container Waste Generation->Collect Waste Store Waste Store in a Designated Hazardous Waste Area Collect Waste->Store Waste Dispose Dispose via Approved Hazardous Waste Contractor Store Waste->Dispose

Caption: Hazardous Waste Disposal Workflow.

Contaminated clothing should be removed immediately and washed before reuse.[5][8] Do not allow contaminated work clothing out of the workplace.[1]

Conclusion: A Commitment to Safety

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. The principles of expertise, experience, and trustworthiness are the bedrock of sound scientific practice, and this begins with a foundational commitment to safety.

References

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (URL: [Link])

  • Safety Data Sheet: Morpholine - Carl ROTH. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • Benzoic acid - PENTA. (URL: [Link])

  • Benzoic acid AGR - Labbox. (URL: [Link])

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (URL: [Link])

  • BENZOIC ACID Material Safety Data Sheet Mallinckrodt Chemical Inc. P.O. Box 800 Paris, Kentucky 40362 Page 1 Emergency Telephone. (URL: [Link])

  • Benzoic Acid cas65-85-0 SDS - Durham Tech. (URL: [Link])

  • BENZOIC ACID - Alpha Resources. (URL: [Link])

  • Benzoic acid - Safety data sheet - Möller Chemie. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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